molecular formula C17H17NO3 B1233378 Morphinone CAS No. 467-02-7

Morphinone

カタログ番号: B1233378
CAS番号: 467-02-7
分子量: 283.32 g/mol
InChIキー: PFBSOANQDDTNGJ-YNHQPCIGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Morphinone (CAS 467-02-7) is an oxidative metabolite of morphine and a key intermediate in the biosynthesis of semi-synthetic opioids . This compound is a vital reagent for studying specialized metabolic pathways in both microbial and mammalian systems. In biotechnology, this compound is a substrate for the enzyme this compound reductase (MR), which converts it into the potent analgesic hydromorphone, making it essential for research in engineered biosynthesis of opiates in organisms like E. coli and yeast . In toxicological research, this compound has been identified as a reactive electrophile in the liver, capable of binding to glutathione and tissue macromolecules, which may lead to glutathione depletion and cell damage . Studies on human promyelocytic leukemia HL-60 cells have demonstrated that this compound induces non-apoptotic cell death, characterized by marginal caspase activation, a lack of DNA fragmentation, and the production of autophagosomes, suggesting potential areas of investigation for its cytotoxic effects . Furthermore, research indicates that this compound can irreversibly inactivate opiate receptor binding by covalently binding to sulfhydryl groups, thereby antagonizing morphine-elicited analgesia . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling and storage procedures are required, as specified in the associated safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,16,19H,6-8H2,1H3/t10-,11+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBSOANQDDTNGJ-YNHQPCIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196907
Record name Morphinone
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Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morphinone
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CAS No.

467-02-7
Record name Morphinone
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Record name (5α)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-methylmorphinan-6-one
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Record name MORPHINONE
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Record name Morphinone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Morphinone: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphinone, a ketone derivative of morphine, serves as a critical intermediate in both the metabolic breakdown of morphine and the synthesis of various semi-synthetic opioids. While its own opioid activity is modest, its role as a reactive electrophile and a precursor to more potent compounds underscores its significance in pharmacology and toxicology. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its pharmacological profile, including its interaction with the µ-opioid receptor and its metabolic fate. This document is intended to be a valuable resource for researchers in drug development, pharmacology, and medicinal chemistry.

Chemical and Physical Properties

This compound is a morphinan alkaloid characterized by a ketone group at the C-6 position, distinguishing it from its parent compound, morphine.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Identifiers and Molecular Characteristics
PropertyValueReference
IUPAC Name (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[2]
CAS Number 467-02-7[3]
Molecular Formula C₁₇H₁₇NO₃[3]
Molecular Weight 283.32 g/mol [3]
Canonical SMILES CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C=C4[2]
Physicochemical Data
PropertyValueReference
Physical Description Solid[2]
Melting Point Data not available for this compound. For comparison, morphine has a melting point of 255 °C (sulfate salt) and decomposes at 240 °C.[1][4]
Boiling Point Data not available.
pKa Data not available for this compound. The experimental pKa of morphine is approximately 8.08-8.21, which can serve as an estimate.[5][6]
Solubility Data not available.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry of this compound reveals a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ is observed at m/z 284. Key fragment ions are observed at m/z 277, 235, 225, 209, and 199.[2] The cleavage of the piperidine ring is a characteristic fragmentation route for many morphinan alkaloids.[7]

NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H stretch: Peaks in the 2800-3000 cm⁻¹ region.

  • C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the α,β-unsaturated ketone.

  • C=C stretch: Peaks in the 1600-1650 cm⁻¹ region for the aromatic ring and the enone double bond.

  • C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the ether linkage and the phenolic hydroxyl group.

The region between 700 and 1500 cm⁻¹ (the "fingerprint region") will contain numerous sharp bands characteristic of the entire molecule's vibrational modes.[9][10]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in an appropriate solvent is expected to show absorption maxima related to its chromophoric system, which includes the phenolic ring and the α,β-unsaturated ketone. For comparison, morphine exhibits a maximum absorbance at approximately 285 nm.

Experimental Protocols

Synthesis of this compound from Morphine

This compound can be synthesized from morphine through oxidation.

Principle: Morphine 6-dehydrogenase catalyzes the NAD(P)⁺-dependent oxidation of the 6-hydroxyl group of morphine to a ketone, yielding this compound.[11]

Materials:

  • Morphine

  • Morphine 6-dehydrogenase (commercially available or purified from sources like Pseudomonas putida M10)

  • NAD⁺ or NADP⁺

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • 2-Mercaptoethanol (optional, can activate the enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing morphine (e.g., 1 mM) and NAD⁺ or NADP⁺ (e.g., 2 mM) in the buffer solution.

  • Initiate the reaction by adding morphine 6-dehydrogenase to the mixture.

  • Incubate the reaction at an optimal temperature (e.g., 37 °C).

  • Monitor the formation of NADH or NADPH by measuring the increase in absorbance at 340 nm.

  • The rate of this compound formation can be calculated from the rate of NAD(P)H production using the Beer-Lambert law.

Principle: Activated manganese dioxide (MnO₂) is an oxidizing agent that can selectively oxidize the allylic alcohol at the C-6 position of morphine to a ketone.[12][13]

Materials:

  • Morphine

  • Activated manganese dioxide (MnO₂)

  • Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve morphine in the chosen anhydrous solvent under an inert atmosphere.

  • Add a significant excess of activated MnO₂ to the solution (typically 5-10 fold molar excess).

  • Stir the suspension vigorously at room temperature or with gentle heating for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude this compound.

Purification of this compound

Crude this compound can be purified by column chromatography or recrystallization.

Principle: this compound is separated from impurities based on its differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol). The exact ratio should be determined by TLC analysis.

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, gradually increasing the polarity if necessary to move the product.

  • Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Principle: this compound is dissolved in a hot solvent and allowed to slowly cool, leading to the formation of crystals of high purity as impurities remain in the mother liquor.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol-water or acetone-hexane). The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

  • Heating apparatus (e.g., hot plate)

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable flask, add the crude this compound and a small amount of the chosen solvent.

  • Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Analytical Methods

Principle: this compound can be separated and quantified using reversed-phase HPLC with UV detection.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength corresponding to an absorbance maximum of this compound (e.g., around 280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-40 °C.

Pharmacological Assays

Principle: This assay measures the affinity of this compound for the µ-opioid receptor by its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK cells).

  • Radioligand (e.g., [³H]-DAMGO or [³H]-naloxone).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

  • After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and can be converted to the inhibition constant (Ki).

In Vivo Toxicity Assessment

Principle: The LD₅₀ is the dose of a substance that is lethal to 50% of a test population. This is a measure of acute toxicity. For comparison, the intraperitoneal LD₅₀ of morphine in mice is approximately 400 mg/kg.[14]

Materials:

  • Mice (e.g., CD-1 or C57BL/6).

  • This compound solutions of varying concentrations.

  • Syringes and needles for administration (e.g., intraperitoneal injection).

  • Animal housing facilities.

Procedure (Up-and-Down Procedure - a method to reduce animal numbers):

  • Select a starting dose of this compound based on available toxicity data of related compounds.

  • Administer the starting dose to a single animal.

  • Observe the animal for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • Continue this process, adjusting the dose up or down based on the outcome for the previous animal.

  • The LD₅₀ is calculated from the sequence of outcomes using statistical methods.

Pharmacology and Metabolism

Mechanism of Action

This compound, like other opioids, exerts its effects by interacting with opioid receptors, primarily the µ-opioid receptor. The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the analgesic effect.

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gαi/o and Gβγ (G-protein) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Opioid Effects cAMP->Analgesia K_channel ↑ K⁺ Efflux (Hyperpolarization) Ion_Channels->K_channel Ca_channel ↓ Ca²⁺ Influx (Reduced Neurotransmitter Release) Ion_Channels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

µ-Opioid Receptor Signaling Cascade
Metabolism and Toxicology

This compound is a known toxic metabolite of morphine.[11] It is a reactive electrophile that can deplete cellular glutathione (GSH) and bind to tissue macromolecules, leading to cellular damage.[11] In the liver, this compound can be formed from morphine by the action of morphine 6-dehydrogenase.[11] this compound can then react non-enzymatically with glutathione to form a this compound-glutathione adduct, which is a detoxification pathway.

Morphinone_Metabolism Morphine Morphine M6DH Morphine 6-Dehydrogenase (NAD(P)⁺) Morphine->M6DH This compound This compound (Reactive Electrophile) GSH_Adduct This compound-Glutathione Adduct (Detoxification) This compound->GSH_Adduct Non-enzymatic Cell_Damage Cellular Damage (Toxicity) This compound->Cell_Damage Covalent Binding M6DH->this compound GSH Glutathione (GSH) GSH->GSH_Adduct Macromolecules Tissue Macromolecules Macromolecules->Cell_Damage

Metabolism of this compound

Conclusion

This compound holds a pivotal position in the landscape of opioid chemistry and pharmacology. Its unique chemical structure and properties make it a subject of interest for understanding morphine's metabolism and toxicity, as well as for the development of novel opioid analgesics. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and comprehensive analysis of this compound, facilitating further research into its biological activities and potential therapeutic applications. A thorough understanding of this compound is essential for scientists and researchers working to advance the field of pain management and develop safer and more effective opioid-based therapies.

References

Morphinone: A Technical Guide to its Discovery, History, and Core Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphinone, a pivotal intermediate in opioid metabolism and synthesis, holds a significant place in the study of narcotic analgesics. This technical guide provides a comprehensive overview of the discovery and history of this compound, its chemical and physical properties, and its pharmacological profile. Detailed experimental protocols for its synthesis and analysis are presented, alongside quantitative data on its biological activity. Signaling pathways and experimental workflows are visualized to offer a clear understanding of its role in opioid biochemistry. This document serves as an in-depth resource for researchers and professionals engaged in opioid research and drug development.

Introduction

This compound ((5α)-3-Hydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-one) is a morphinan alkaloid that is structurally characterized as the ketone derivative of morphine.[1][2] It is a naturally occurring compound found in Papaver somniferum and also arises as a metabolite of morphine in mammals.[3] Historically, its significance lies in its role as a key intermediate in the metabolic pathway of morphine and as a precursor in the semi-synthesis of other potent opioids, such as hydromorphone (Dilaudid).[1][2] While this compound itself exhibits opioid activity, its potency is considerably less than that of morphine, being more comparable to codeine.[1][2] Nevertheless, its status as a controlled substance in many jurisdictions underscores its importance in the broader context of opioid pharmacology and regulation.[1][4] This guide delves into the technical details of this compound, from its initial discovery to its synthesis and biological interactions.

Discovery and History

The history of this compound is intrinsically linked to the study of morphine's metabolism. While morphine was first isolated in the early 19th century, the elucidation of its metabolic fate took many more decades of research.[5][6] this compound was identified as a metabolite of morphine, formed through the oxidation of the hydroxyl group at the C-6 position.[7] This biotransformation is primarily catalyzed by the enzyme morphine 6-dehydrogenase.[7][8] Early research in the mid-20th century focused on the chemical synthesis and pharmacological evaluation of various morphine derivatives, which led to a greater understanding of the structure-activity relationships within the morphinan class of compounds. The development of synthetic routes to this compound was driven by the need to produce semi-synthetic opioids like hydromorphone, for which this compound is a direct precursor.[9]

Chemical and Physical Properties

This compound is a complex organic molecule with a pentacyclic structure characteristic of morphinan alkaloids.[10] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₇NO₃[4][11]
Molecular Weight 283.32 g/mol [3][11]
CAS Number 467-02-7[3][11]
Appearance Solid[3]
IUPAC Name (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[3]
InChI Key PFBSOANQDDTNGJ-YNHQPCIGSA-N[11]
SMILES CN1CC[C@]23c4c5ccc(O)c4O[C@H]2C(=O)C=C[C@H]3[C@H]1C5[11]

Experimental Protocols

Synthesis of this compound from Morphine

The synthesis of this compound from morphine typically involves the selective oxidation of the allylic secondary alcohol at the C-6 position. Several methods have been reported, with varying yields and selectivities.

The Oppenauer oxidation is a classic method for the selective oxidation of secondary alcohols to ketones.

  • Protocol: A solution of morphine in a suitable solvent (e.g., toluene or acetone) is treated with an aluminum alkoxide (e.g., aluminum isopropoxide) or potassium tert-butoxide and a ketone as a hydride acceptor (e.g., acetone, cyclohexanone, or benzophenone). The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.[9]

Activated manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of allylic alcohols.

  • Protocol: Morphine is dissolved in an appropriate solvent (e.g., chloroform, acetone, or benzene). Activated manganese dioxide is added in excess, and the suspension is stirred at room temperature. The reaction is typically monitored by TLC. After the reaction is complete, the manganese dioxide is removed by filtration, and the solvent is evaporated. The crude this compound can then be purified by column chromatography.[12]

Jones reagent (a solution of chromium trioxide in dilute sulfuric acid and acetone) is a powerful oxidizing agent.

  • Protocol: A solution of a protected morphine derivative (e.g., 3-O-benzyl-N-ethoxycarbonyl-normorphine) in a solvent such as trichloroethylene and water is prepared. The pH is adjusted to 5 with sulfuric acid. The mixture is heated to reflux, and the Jones reagent is added slowly. The reaction is monitored, and upon completion, the excess oxidant is quenched with isopropanol. The organic layer is then separated, washed, dried, and concentrated to yield the this compound derivative.[13]

Purification and Analysis

Crude this compound can be purified using standard laboratory techniques.

  • Protocol: Column chromatography on silica gel is a common method for purification. The choice of eluent system depends on the polarity of the impurities. A mixture of chloroform and methanol or ethyl acetate and hexane is often effective. Recrystallization from a suitable solvent system can also be employed to obtain highly pure this compound.[14]

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound, allowing for both qualitative and quantitative determination.

  • Protocol: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous acidic buffer, an ion-pairing reagent (e.g., sodium dodecyl sulfate), and an organic modifier (e.g., methanol or acetonitrile). Detection is commonly performed using a UV detector at a wavelength of around 226 nm. This method can be used to determine the purity of a this compound sample and to quantify its concentration in various matrices.[4][15]

Pharmacological Profile

Mechanism of Action

Like other opioids, this compound exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary targets are the mu (µ), delta (δ), and kappa (κ) opioid receptors.[16] Binding of this compound to these receptors, particularly the mu-opioid receptor, initiates a signaling cascade that leads to the analgesic and other physiological effects associated with opioids.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound and, for comparison, morphine with opioid receptors and the enzymatic conversion of morphine to this compound.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference(s)
Morphine 1.168 - 3.0Low affinityLow affinity[2][10]
This compound Data not consistently available in a directly comparable formatData not consistently available in a directly comparable formatData not consistently available in a directly comparable format

Table 2: Functional Activity at the µ-Opioid Receptor (EC50, nM)

CompoundAssayEC50 (nM)Reference(s)
Morphine Adenylate cyclase inhibition (SH-SY5Y cells)50 - 100[11]

Note: EC50 values are highly dependent on the specific assay conditions and cell type used.

Table 3: Kinetic Parameters of Morphine 6-Dehydrogenase

SubstrateCofactorKmVmaxSource OrganismReference(s)
Morphine NAD⁺1.0 mM0.43 unit/mg proteinHamster Liver[11]
Naloxone NADPH0.27 mM1.2 units/mg proteinGuinea Pig Liver[3]
Naloxone NADH0.44 mM0.5 unit/mg proteinGuinea Pig Liver[3]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Morphine to this compound

The enzymatic conversion of morphine to this compound is a key step in its metabolism. This process is catalyzed by morphine 6-dehydrogenase, which utilizes NAD(P)⁺ as a cofactor.

Metabolic Pathway of Morphine to this compound Morphine Morphine Morphine_6_Dehydrogenase Morphine 6-Dehydrogenase Morphine->Morphine_6_Dehydrogenase This compound This compound Morphine_6_Dehydrogenase->this compound NADPH NAD(P)H + H+ Morphine_6_Dehydrogenase->NADPH NADP NAD(P)+ NADP->Morphine_6_Dehydrogenase

Enzymatic conversion of morphine to this compound.
Experimental Workflow for Synthesis and Analysis of this compound

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent analysis of this compound from morphine.

Experimental Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: Morphine Oxidation Oxidation (e.g., Oppenauer, MnO2, Jones Reagent) Start->Oxidation Reaction_Quench Reaction Quenching Oxidation->Reaction_Quench Extraction Extraction of Crude Product Reaction_Quench->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Solvent_Evaporation Solvent Evaporation Column_Chromatography->Solvent_Evaporation Recrystallization Recrystallization (Optional) Solvent_Evaporation->Recrystallization Purity_Analysis Purity Analysis (HPLC) Recrystallization->Purity_Analysis Structural_Characterization Structural Characterization (NMR, MS) Recrystallization->Structural_Characterization Final_Product Final Product: this compound Purity_Analysis->Final_Product Structural_Characterization->Final_Product

Workflow for this compound synthesis and analysis.

Conclusion

This compound remains a compound of significant interest in the field of opioid research. Its role as a metabolite of morphine and a synthetic precursor to other important analgesics necessitates a thorough understanding of its chemistry and pharmacology. While it is a less potent opioid than morphine, its unique position in the metabolic and synthetic pathways of opioids makes it a crucial subject of study for chemists, pharmacologists, and drug development professionals. This technical guide has provided a detailed overview of the discovery, synthesis, and biological properties of this compound, offering a valuable resource for those working in this complex and important area of research.

References

Morphinone IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Morphinone

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a pivotal intermediate in opioid metabolism and synthesis. This document details its chemical identity, biological significance, and the experimental protocols for its study, presenting data in a clear, structured format.

Chemical and Physical Properties

This compound is an opioid and a morphinane alkaloid.[1] It is the intermediate when morphine is converted to hydromorphone.[2][3] Structurally, it can be described as the ketone of morphine.[2][3]

PropertyValueSource
IUPAC Name (5α)-3-Hydroxy-17-methyl-7,8-didehydro-4,5-epoxy-morphinan-6-one[2]
Alternative IUPAC Name (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[1]
CAS Number 467-02-7[1][2][4][5]
Molecular Formula C₁₇H₁₇NO₃[1][2][4]
Molar Mass 283.327 g·mol⁻¹[2]
Physical Description Solid[1]

Biological Synthesis and Metabolism

This compound is a toxic metabolite of morphine.[4] In humans and other mammals, morphine is metabolized in the liver to form this compound.[6][7][8] This biotransformation is catalyzed by the enzyme morphine 6-dehydrogenase.[9] The process is dependent on NAD(P)+, with NAD+ being the preferred cofactor in most species.[6][7][8] this compound is a reactive electrophile that can bind to glutathione (B108866) (GSH) and other tissue macromolecules, which can lead to GSH depletion and cellular damage.[6][7]

Morphine Morphine This compound This compound Morphine->this compound Morphine 6-dehydrogenase (NAD+ dependent) Hydromorphone Hydromorphone This compound->Hydromorphone This compound Reductase (NADH dependent) Glutathione Adduct Glutathione Adduct This compound->Glutathione Adduct GSH Conjugation

Caption: Metabolic pathway of morphine to this compound and its subsequent conversion.

Biological Activity and Pharmacological Significance

While it is an active opioid agonist, this compound's analgesic potency is closer to that of codeine than morphine.[2][3] Its primary significance lies in its role as a metabolic intermediate. It is the immediate precursor to the potent analgesic hydromorphone (Dilaudid), which is formed by the reduction of this compound's 7,8-double bond, a reaction catalyzed by this compound reductase.[2][3][10] Due to its status as a precursor to potent opioids, this compound is a controlled substance in many countries, including the United States.[2][3][4]

Experimental Protocols

In Vitro Formation of this compound from Morphine in Human Liver

This protocol is based on studies demonstrating the bioactivation of morphine in human liver microsomes.[6][7]

Objective: To demonstrate and quantify the enzymatic conversion of morphine to this compound in vitro.

Materials:

Methodology:

  • Tissue Preparation: Homogenize human liver tissue and centrifuge to prepare the 9000xg supernatant (S9) or microsomal fractions.

  • Incubation: Incubate morphine with the liver S9 fraction or microsomes in the presence of NAD+ and 2-mercaptoethanol (ME) in a phosphate buffer (pH 7.4). The incubation is typically carried out at 37°C for a set period (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solvent like ice-cold acetonitrile (B52724) or by heat inactivation.

  • Analysis:

    • HPLC: Analyze the reaction mixture using HPLC. This compound is highly reactive and readily forms an adduct with ME. Therefore, the analysis targets the stable this compound-ME adduct (MO-ME).

    • Product Identification: Isolate the product corresponding to the MO-ME peak. Confirm its identity unambiguously using Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the results with a synthetically prepared MO-ME standard.[6][7]

Quantitative Data: The rate of this compound formation can vary between liver samples, with reported rates ranging from 30 to 120 nmol per gram of liver per 30 minutes.[6][7]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Liver Liver S9/Microsomes S9/Microsomes Liver->S9/Microsomes Homogenize & Centrifuge Incubation Incubation S9/Microsomes->Incubation HPLC HPLC Incubation->HPLC Quench & Inject Morphine Morphine Morphine->Incubation NAD+ NAD+ NAD+->Incubation ME ME ME->Incubation MS_NMR FAB-MS / NMR HPLC->MS_NMR Isolate Peak for Identification

Caption: Experimental workflow for in vitro this compound synthesis and detection.

Opioid Receptor Signaling Pathway

As a morphinan-derived opioid, this compound is expected to exert its effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist like morphine (and by extension, this compound) initiates a signaling cascade that leads to analgesia.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_Protein Gαi/o + Gβγ MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits Ion_Channel Ion Channels (e.g., Ca²⁺, K⁺) G_Protein->Ion_Channel Gβγ modulates cAMP cAMP AC->cAMP decreased production Analgesia Analgesia Ion_Channel->Analgesia Reduced Excitability PKA Protein Kinase A cAMP->PKA less activation PKA->Analgesia

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of Morphinone in Opioid Metabolism

This technical guide provides a comprehensive overview of the biological significance of this compound, a critical and reactive intermediate in the metabolism of morphine. This compound stands at a pivotal metabolic crossroads, leading to the formation of both a potent analgesic and potentially toxic adducts. Understanding its formation, fate, and the enzymes involved is crucial for drug development, toxicology, and clinical pharmacology.

Introduction: this compound as a Key Metabolic Intermediate

Morphine, a primary opioid analgesic, undergoes extensive metabolism, leading to various compounds with differing pharmacological activities.[1][2][3] While the main metabolic pathway involves glucuronidation to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), a less discussed but highly significant pathway involves the oxidation of morphine to this compound.[2][4] this compound is a reactive electrophile that serves as an intermediate in the conversion of morphine to the potent opioid hydromorphone.[5][6][7][8] However, its reactivity also allows it to bind to cellular macromolecules and glutathione (B108866) (GSH), leading to GSH depletion and potential cell damage, highlighting its toxicological importance.[1][5][6]

Metabolic Formation of this compound

This compound is generated from morphine through an enzymatic dehydrogenation reaction. This bioactivation step is critical as it produces a highly reactive α,β-unsaturated ketone structure.

Enzymatic Conversion by Morphine 6-Dehydrogenase

The primary pathway for this compound formation is the oxidation of the 6-hydroxy group of morphine, a reaction catalyzed by the enzyme morphine 6-dehydrogenase .[1] This conversion is dependent on the presence of NAD(P)+ as a cofactor, with NAD+ generally being preferred over NADP+.[5][6][9]

The enzyme activity responsible for this conversion has been identified in the liver of several mammalian species, including humans, guinea pigs, rats, rabbits, mice, and hamsters.[5][9] The subcellular localization of this enzyme varies significantly between species. In humans and rats, the activity is found predominantly in the microsomal fraction of liver cells.[5][6][9] In contrast, in guinea pigs, hamsters, and bovine species, the enzyme is mainly located in the cytosolic fraction.[9]

Non-Enzymatic Formation

An alternative, non-enzymatic pathway for the conversion of morphine to this compound involves hydroxyl radicals.[10] Studies have shown that systems generating hydroxyl radicals can oxidize morphine to this compound, suggesting a potential role for oxidative stress in this metabolic conversion.[10]

The Metabolic Fate of this compound

Once formed, this compound can follow two primary metabolic routes: reduction to a stable, active opioid or conjugation with glutathione, a detoxification pathway.

Reduction to Hydromorphone

This compound is a key intermediate in the metabolic pathway that converts morphine to hydromorphone, a potent semi-synthetic opioid analgesic.[7][8] This reaction is catalyzed by This compound reductase , which reduces the 7,8-double bond of this compound to yield hydromorphone.[7][11] This pathway represents a bioactivation route where the less potent morphine is converted into a significantly more potent analgesic.

Conjugation with Glutathione (GSH)

As a reactive electrophile, this compound can readily react with nucleophiles like glutathione (GSH).[5][6] This leads to the formation of a this compound-glutathione adduct (MO-GSH).[9][12] This conjugation reaction can occur non-enzymatically at a relatively high rate.[12] However, the reaction is also facilitated by Glutathione S-transferases (GSTs) , particularly at lower physiological concentrations of GSH.[12] This pathway is considered a detoxification mechanism, as it neutralizes the reactive this compound, preventing it from damaging cellular components. The formation of MO-GSH and its subsequent excretion in bile is a significant route of elimination.[9][12]

Toxicological Significance

The formation of this compound is of considerable toxicological interest. Its ability to bind to glutathione can lead to the depletion of cellular GSH stores, rendering cells more susceptible to oxidative damage.[5][6] Furthermore, its reactivity allows it to form covalent bonds with tissue macromolecules, which can lead to cell damage and toxicity.[1][5][6] This bioactivation of morphine to a reactive metabolite is a critical consideration in the long-term use and potential hepatotoxicity of morphine.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following tables summarize key quantitative data from in vivo and in vitro studies on this compound metabolism.

Table 1: In Vivo Biliary Excretion of this compound and Metabolites After Morphine Administration

SpeciesDoseTimeMetabolite% of Administered Dose Excreted in BileReference
Guinea Pig25 mg/kg s.c.4 hoursThis compound (MO)1.27%[12]
MO-GSH Adduct9.35%[12]
Rat25 mg/kg s.c.12 hoursThis compound (MO)0.8 ± 0.3%[9]
MO-GSH Adduct8.4 ± 4.3%[9]

Table 2: In Vitro Formation of this compound from Morphine in Liver Preparations

SpeciesLiver PreparationRate of FormationReference
Human9000xg supernatant30 to 120 nmol/g liver/30 min[5][6]
Rat9000xg supernatant5.70 µmol/g liver/30 min[9]
Guinea Pig9000xg supernatant5.82 µmol/g liver/30 min[9]

Mandatory Visualizations

The following diagrams illustrate the core metabolic pathways and experimental workflows discussed.

Opioid Metabolism Pathway Morphine Morphine This compound This compound (Reactive Intermediate) Morphine->this compound Morphine 6-dehydrogenase (NAD+ dependent) Hydromorphone Hydromorphone (Potent Analgesic) This compound->Hydromorphone This compound Reductase GSH_Adduct This compound-GSH Adduct (Detoxification) This compound->GSH_Adduct GSH Glutathione (GSH) GSH->GSH_Adduct GSTs / Non-enzymatic

Caption: Metabolic pathway of morphine to this compound and its subsequent fates.

Experimental_Workflow start Human Liver Tissue prep Prepare 9000xg Supernatant (or Microsomes) start->prep incubation Incubation - Morphine - NAD+ - 2-Mercaptoethanol (ME) prep->incubation trapping Non-enzymatic Trapping: This compound + ME -> MO-ME Adduct incubation->trapping extraction Sample Extraction trapping->extraction analysis HPLC Analysis extraction->analysis quant Quantification of MO-ME Adduct analysis->quant

Caption: Workflow for the in vitro assay of this compound formation.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research.

Protocol 1: In Vitro Assay for this compound Formation in Human Liver

This protocol is adapted from methodologies used to demonstrate the formation of this compound in human liver preparations.[5][6]

  • 1. Tissue Preparation:

    • Human liver tissue is homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • The homogenate is centrifuged at 9000xg for 20 minutes to obtain the post-mitochondrial supernatant.

    • For microsomal studies, the 9000xg supernatant is further centrifuged at 105,000xg for 60 minutes. The resulting pellet (microsomal fraction) is resuspended in buffer.

  • 2. Incubation Mixture:

    • A typical incubation mixture (final volume of 1 mL) contains:

      • Liver preparation (9000xg supernatant or microsomes).

      • Morphine solution.

      • NAD+ (as the preferred cofactor).

      • 2-Mercaptoethanol (ME) to trap the reactive this compound as a stable this compound-ME adduct (MO-ME).[5][6]

      • Buffer (e.g., phosphate buffer, pH 7.4).

  • 3. Reaction Conditions:

    • The reaction is initiated by adding the liver preparation.

    • Incubation is carried out at 37°C for a specified time (e.g., 30 minutes).

    • The reaction is terminated by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile) or by boiling.

  • 4. Sample Analysis:

    • The terminated reaction mixture is centrifuged to pellet precipitated proteins.

    • The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the stable MO-ME adduct.

    • Identification of the MO-ME adduct is confirmed by comparing its retention time with a synthetic standard and can be further validated using mass spectrometry (FAB-MS) and NMR analysis.[5][6]

Protocol 2: Analysis of Biliary Metabolites in Animal Models

This protocol is based on in vivo studies conducted in guinea pigs to identify biliary metabolites of morphine.[12]

  • 1. Animal Preparation and Dosing:

    • Male Hartley guinea pigs are used.

    • The common bile duct is cannulated for bile collection.

    • Morphine (e.g., 25 mg/kg) is administered subcutaneously.

  • 2. Sample Collection:

    • Bile is collected continuously over a set period (e.g., 4 hours) into tared tubes, often kept on ice.

    • The volume and weight of the collected bile are recorded.

  • 3. Sample Preparation:

    • Bile samples are diluted with a suitable solvent or buffer.

    • Samples are centrifuged or filtered to remove particulates before analysis.

  • 4. HPLC Analysis:

    • An aliquot of the prepared bile sample is injected into an HPLC system.

    • A reversed-phase C18 column is typically used for separation.

    • The mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection is performed using a UV detector at a wavelength suitable for opioids (e.g., 210 nm).

    • Metabolites (this compound, MO-GSH, morphine, M3G) are identified and quantified by comparing their retention times and peak areas to those of authentic standards.

Conclusion

This compound plays a multifaceted and critical role in the biological processing of morphine. It is not merely a transient species but a key intermediate that dictates the metabolic balance between bioactivation to the potent analgesic hydromorphone and detoxification through glutathione conjugation. The enzymatic machinery responsible for its formation, particularly morphine 6-dehydrogenase, and its subsequent conversion are central to the overall pharmacological and toxicological profile of morphine. For researchers and drug development professionals, a thorough understanding of the this compound pathway is essential for designing safer opioids, predicting drug-drug interactions, and elucidating mechanisms of opioid-induced toxicity.

References

Morphinone: A Key Metabolite in Morphine's Bioactivation and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Morphine, a cornerstone of potent analgesia, undergoes a complex metabolic journey within the body. While glucuronidation is the primary pathway, a secondary and critically important route involves the bioactivation of morphine to morphinone. This transformation, catalyzed by NAD(P)+-dependent morphine 6-dehydrogenase, yields a highly reactive and toxic metabolite. This compound's electrophilic nature facilitates its conjugation with glutathione (B108866) and interaction with tissue macromolecules, leading to cellular depletion of protective glutathione and subsequent cytotoxicity. This technical guide provides a comprehensive overview of this compound as a metabolite of morphine, detailing its formation, analytical detection, and toxicological significance. It aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand and investigate the role of this compound in morphine's overall pharmacological and toxicological profile.

Introduction

For centuries, morphine has been indispensable for managing severe pain.[1] However, its clinical utility is often shadowed by a range of adverse effects, including the potential for toxicity. The metabolic fate of morphine is a key determinant of both its therapeutic efficacy and its undesirable side effects. While the formation of morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G) represents the major metabolic pathway, a less prominent but highly significant bioactivation pathway leads to the formation of this compound.[2][3]

This compound is a reactive electrophile that has been identified as a toxic metabolite of morphine.[4][5] Its formation has been demonstrated in the liver of various mammalian species, including humans.[4][6] This metabolite is known to readily react with endogenous sulfhydryl compounds, most notably glutathione (GSH), a critical cellular antioxidant.[3][7] The depletion of GSH stores and the covalent binding of this compound to cellular macromolecules are believed to be key mechanisms underlying its toxicity.[4][8] Understanding the intricacies of this compound formation and its subsequent biochemical interactions is paramount for a complete comprehension of morphine's pharmacology and for the development of safer opioid analgesics.

Metabolic Formation of this compound

The conversion of morphine to this compound is an oxidative process catalyzed by the enzyme morphine 6-dehydrogenase (EC 1.1.1.218).[5] This enzyme utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as a cofactor, with NAD+ generally being the more efficient of the two.[4][6]

The enzymatic reaction can be summarized as follows: Morphine + NAD(P)+ ⇌ this compound + NAD(P)H + H+

This metabolic pathway has been identified primarily in the liver, with the subcellular localization of morphine 6-dehydrogenase varying between species. In rats, the enzyme activity is predominantly found in the microsomal fraction, whereas in guinea pigs, it is mainly cytosolic.[6] In human liver, the activity is primarily localized in the microsomes.[4]

Quantitative Data on this compound Formation and Excretion

The formation and excretion of this compound have been quantified in various in vivo and in vitro studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Formation of this compound in Liver Preparations

SpeciesLiver FractionCofactorThis compound Formation RateReference
Human9000xg SupernatantNAD+30 - 120 nmol/g liver/30 min[4]
Rat9000xg SupernatantNAD+5.70 µmol/g liver/30 min[6]
Guinea Pig9000xg SupernatantNAD+5.82 µmol/g liver/30 min[6]

Table 2: In Vivo Biliary Excretion of this compound and its Glutathione Adduct after Morphine Administration

SpeciesMorphine DoseMetabolite% of Administered Dose Excreted in Bile (Time)Reference
Rat25 mg/kg (s.c.)This compound0.8 ± 0.3% (12 h)[6]
Rat25 mg/kg (s.c.)This compound-GSH Adduct8.4 ± 4.3% (12 h)[6]
Guinea Pig25 mg/kg (s.c.)This compound1.27% (4 h)[7]
Guinea Pig25 mg/kg (s.c.)This compound-GSH Adduct9.35% (4 h)[7]

Experimental Protocols

Determination of this compound Formation in Human Liver Microsomes

This protocol describes a general procedure for measuring the in vitro formation of this compound from morphine using human liver microsomes.

Materials:

  • Human liver microsomes

  • Morphine hydrochloride

  • NAD+

  • 2-Mercaptoethanol (B42355) (ME)

  • Potassium phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 1 mg/mL), morphine (e.g., 1 mM), and NAD+ (e.g., 2 mM) in potassium phosphate buffer (pH 7.4).

  • To trap the reactive this compound formed, include 2-mercaptoethanol (ME) in the reaction mixture to form a stable this compound-ME adduct (MO-ME).[4]

  • Initiate the reaction by adding the substrate (morphine) and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of cold TCA solution (e.g., 10% w/v).

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for the presence of the MO-ME adduct using a validated HPLC method.[4]

  • Quantify the amount of this compound formed by comparing the peak area of the MO-ME adduct to a standard curve.

Analysis of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of this compound and its related compounds in biological samples.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or MS).

  • Reversed-phase C18 column.

Mobile Phase (Isocratic or Gradient):

  • A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient profile will need to be optimized for the specific analytes and matrix.

Sample Preparation:

  • Solid Phase Extraction (SPE): Biological samples such as plasma, urine, or bile often require a clean-up step to remove interfering substances. SPE is a commonly used technique for this purpose.[9]

  • Protein Precipitation: For plasma or tissue homogenates, protein precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., TCA) is a necessary step.

  • Hydrolysis: To measure total morphine and its metabolites (including glucuronide conjugates), an enzymatic hydrolysis step using β-glucuronidase may be required prior to extraction.

Chromatographic Conditions:

  • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Injection Volume: Varies depending on the sensitivity of the assay and the concentration of the analytes.

  • Detection: UV detection can be performed at a wavelength where morphine and this compound exhibit absorbance (e.g., around 210-240 nm).[9] Mass spectrometry provides higher sensitivity and specificity for identification and quantification.

Visualization of Pathways and Workflows

Metabolic Pathway of Morphine to this compound and its Conjugation

metabolic_pathway Morphine Morphine This compound This compound Morphine->this compound  Morphine 6-dehydrogenase (NAD+ -> NADH) GSH_Adduct This compound-Glutathione Adduct This compound->GSH_Adduct  Glutathione S-transferase (GSH) Toxicity Toxicity This compound->Toxicity  Covalent binding to macromolecules GSH_Adduct->Toxicity  GSH Depletion

Caption: Metabolic activation of morphine to this compound and its subsequent detoxification or toxic pathways.

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Liver Microsomes, Bile) Hydrolysis Enzymatic Hydrolysis (optional) BiologicalSample->Hydrolysis Extraction Extraction / Protein Precipitation HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC Hydrolysis->Extraction Detection Detection (UV or Mass Spectrometry) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A typical experimental workflow for the analysis of this compound in biological samples.

Signaling Pathways and Toxicological Implications

This compound is considered a toxic metabolite due to its ability to act as a reactive electrophile.[4] This reactivity allows it to covalently bind to cellular macromolecules, including proteins, which can lead to cellular dysfunction and toxicity.[3]

A primary mechanism of this compound-induced toxicity is the depletion of intracellular glutathione (GSH).[4] GSH is a critical antioxidant that protects cells from oxidative damage and detoxifies reactive electrophiles. This compound reacts with GSH, either non-enzymatically or catalyzed by glutathione S-transferases, to form a this compound-glutathione adduct.[7] This conjugation reaction consumes cellular GSH, leaving the cell more vulnerable to oxidative stress and damage from other toxic insults.

While the specific signaling pathways directly modulated by this compound are not as extensively characterized as those for morphine, its toxic effects are likely to trigger cellular stress responses. These may include the activation of pathways involved in apoptosis, inflammation, and cellular repair. Further research is needed to fully elucidate the specific signaling cascades initiated by this compound-induced cellular damage.

In contrast, morphine primarily exerts its pharmacological effects through the activation of G-protein coupled opioid receptors, particularly the mu-opioid receptor (MOR).[10][11] Activation of MORs leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in analgesia.[10][11] It has been reported that this compound can antagonize the analgesic effects of morphine, suggesting a complex interplay between the parent drug and its reactive metabolite at the receptor or downstream signaling level.[5]

Mu-Opioid Receptor Signaling Cascade

mu_opioid_signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Simplified signaling pathway of morphine via the mu-opioid receptor.

Conclusion

This compound represents a critical, yet often underappreciated, aspect of morphine's metabolic profile. Its formation through the morphine 6-dehydrogenase pathway constitutes a bioactivation step, leading to a toxic metabolite capable of depleting cellular defenses and causing cellular damage. For researchers, scientists, and drug development professionals, a thorough understanding of this metabolic route is essential. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a foundational resource for investigating the role of this compound in morphine's pharmacology and toxicology. Future research aimed at modulating the activity of morphine 6-dehydrogenase or enhancing the detoxification of this compound could pave the way for the development of safer and more effective opioid analgesics.

References

The Toxicological Significance of Morphinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphinone, a metabolite of morphine, is a reactive electrophile that plays a significant role in the toxicology of its parent compound. This technical guide provides an in-depth analysis of the toxicological importance of this compound, focusing on its formation, mechanisms of toxicity, and its impact on cellular processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Morphine, a potent opioid analgesic, undergoes extensive metabolism in the body. While much attention has been focused on its primary metabolites, morphine-3-glucuronide and morphine-6-glucuronide, a minor but highly reactive metabolite, this compound, has emerged as a key player in morphine-associated toxicity. This compound is formed through the oxidation of the C6-hydroxyl group of morphine and is characterized by an α,β-unsaturated ketone moiety. This structural feature renders this compound an electrophile, capable of reacting with cellular nucleophiles such as glutathione (GSH) and protein thiols. This reactivity is central to its toxicological profile, which includes the potential for hepatotoxicity and neurotoxicity. Understanding the toxicological significance of this compound is crucial for developing safer opioid analgesics and for managing the adverse effects associated with morphine therapy.

Formation and Metabolism of this compound

This compound is generated from morphine primarily in the liver through the action of NAD(P)+-dependent enzymes, such as morphine 6-dehydrogenase.[1] Once formed, this reactive intermediate can undergo detoxification through conjugation with glutathione, a reaction that can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs).[2] The resulting this compound-glutathione (MO-GSH) adduct is a major biliary metabolite in some species.[2][3]

Quantitative Toxicological Data

Quantitative data on the acute toxicity of this compound is limited. However, studies have established its potential for dose-dependent toxicity. The following tables summarize available quantitative data related to this compound.

Parameter Species Route of Administration Value Reference
Maximum Tolerated Dose (MTD)MouseOral300 mg/kg
Maximum Tolerated Dose (MTD)MouseIntraperitoneal≤60 mg/kg

Table 1: Acute Toxicity of this compound Besylate in Mice

Species Dose of Morphine Biliary Excretion (% of dose over 12h) Reference
Rat25 mg/kg (s.c.)This compound: 0.8 ± 0.3%[3]
This compound-GSH adduct: 8.4 ± 4.3%[3]
Guinea Pig25 mg/kg (s.c.)This compound: 1.27% (over 4h)[2]
This compound-GSH adduct: 9.35% (over 4h)[2]

Table 2: Biliary Excretion of this compound and its Glutathione Adduct Following Morphine Administration

Liver Preparation Cofactor Rate of this compound Formation (nmol/g liver/30 min) Reference
Human Liver S9 Supernatant (n=6)NAD+30 - 120[4][5]

Table 3: In Vitro Formation of this compound in Human Liver Preparations

Mechanisms of Toxicity

The toxicity of this compound is intrinsically linked to its electrophilic nature. The α,β-unsaturated ketone allows for Michael addition reactions with soft nucleophiles, leading to the depletion of cellular antioxidants and the modification of critical proteins.

Glutathione Depletion and Oxidative Stress

This compound readily reacts with glutathione, a key cellular antioxidant, leading to its depletion.[4][6] This reduction in GSH levels compromises the cell's ability to detoxify reactive oxygen species (ROS), resulting in a state of oxidative stress. Oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and trigger downstream signaling pathways that contribute to cellular injury.

Protein Adduction and Enzyme Inhibition

The electrophilic nature of this compound allows it to form covalent adducts with sulfhydryl groups on cysteine residues of proteins.[7] This adduction can alter protein structure and function, leading to enzyme inhibition and disruption of cellular processes. For example, this compound has been shown to inactivate morphine dehydrogenase through covalent modification of a cysteine residue.[8]

Induction of Cellular Stress Responses

This compound has been demonstrated to activate cellular stress response pathways as a consequence of its electrophilic and oxidative properties.

  • Keap1-Nrf2 Pathway Activation: this compound covalently modifies cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and detoxification genes, representing a cellular defense mechanism against the electrophilic challenge posed by this compound.

  • Endoplasmic Reticulum (ER) Stress: While direct evidence for this compound is emerging, studies on morphine suggest that opioid-induced oxidative stress can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[2][4][7] This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis.

Apoptosis

Morphine, the precursor to this compound, has been shown to induce apoptosis in various cell types.[5][9][10] The mechanisms implicated include the activation of caspase cascades, particularly caspase-3 and caspase-9, and the modulation of Bcl-2 family proteins.[5][10] Given that this compound is a reactive metabolite capable of inducing oxidative and ER stress, it is highly probable that it contributes to morphine-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound toxicology.

Synthesis of this compound

This compound can be synthesized from morphine via oxidation. A common method is the Swern oxidation.

Materials:

  • Morphine hydrochloride

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DCM to the flask, followed by oxalyl chloride, and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO in anhydrous DCM to the cooled oxalyl chloride solution via a dropping funnel. Stir for 15 minutes.

  • Dissolve morphine hydrochloride in a minimal amount of anhydrous DCM and slowly add it to the reaction mixture. Stir for 1-2 hours at -78 °C.

  • Add triethylamine to the reaction mixture and allow it to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel.

Quantification of this compound in Biological Samples by HPLC-UV

This protocol is adapted from methods for morphine analysis and can be optimized for this compound.[1][11][12]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer), pH adjusted. The exact ratio should be optimized for optimal separation.

  • Plasma or tissue homogenate sample

  • Internal standard (e.g., naloxone)

  • Extraction solvent (e.g., a mixture of chloroform and isopropanol)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • To 1 mL of plasma or tissue homogenate, add the internal standard.

    • Add 5 mL of the extraction solvent.

    • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Inject 20 µL of the reconstituted sample into the HPLC system.

    • Elute the compounds isocratically or with a gradient program.

    • Monitor the absorbance at a wavelength determined by the UV spectrum of this compound (typically around 210-230 nm).

    • Quantify this compound by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound.

Assessment of this compound Cytotoxicity using the MTT Assay

This assay measures cell viability by assessing the metabolic activity of cells.[12][13]

Materials:

  • Hepatocyte cell line (e.g., HepG2) or neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a multi-well plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathway Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways implicated in this compound-induced toxicity.

Keap1_Nrf2_Pathway This compound-Induced Keap1-Nrf2 Pathway Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Morphinone_ext This compound Morphinone_cyt This compound Morphinone_ext->Morphinone_cyt Cellular Uptake Keap1 Keap1 Morphinone_cyt->Keap1 Covalent Adduction (Cys modification) Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE Antioxidant Response Element (ARE) sMaf->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, GCL, NQO1) ARE->Antioxidant_Genes Transcription

Activation of the Keap1-Nrf2 pathway by this compound.

Apoptosis_Pathway Proposed this compound-Induced Apoptosis Pathway This compound This compound Oxidative_Stress Oxidative Stress (GSH Depletion, ROS) This compound->Oxidative_Stress ER_Stress ER Stress (Unfolded Protein Response) This compound->ER_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria ER_Stress->Mitochondria Bax Bax Mitochondria->Bax Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes Permeabilization Bcl2 Bcl-2 Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a toxicologically significant metabolite of morphine. Its inherent reactivity as an electrophile drives its primary mechanisms of toxicity, including glutathione depletion, protein adduction, and the induction of cellular stress responses. These events can culminate in cellular dysfunction and apoptosis, likely contributing to the hepatotoxic and neurotoxic potential of morphine. The information provided in this guide, from quantitative data and detailed experimental protocols to the visualization of key signaling pathways, offers a comprehensive resource for researchers and drug development professionals. A deeper understanding of this compound's toxicological profile is essential for the development of safer opioid analgesics and for optimizing the therapeutic use of morphine. Further research is warranted to fully elucidate the specific cellular targets of this compound and to develop strategies to mitigate its toxic effects.

References

Morphinone Formation in the Human Liver: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent opioid analgesic, undergoes extensive metabolism in the human liver, primarily through glucuronidation. However, a less-discussed but critically important metabolic pathway is the oxidation of morphine to morphinone. This compound is a reactive and potentially toxic metabolite that has been implicated in cellular damage through its ability to bind to glutathione (GSH) and other macromolecules, leading to their depletion.[1] This guide provides an in-depth technical overview of the formation of this compound in the human liver, summarizing the current understanding of the enzymatic processes, experimental methodologies for its study, and factors that can influence its production.

Core Metabolic Pathway

The formation of this compound from morphine is an oxidation reaction catalyzed by NAD(P)+-dependent enzymes, with a clear preference for NAD+ as a cofactor.[1] This enzymatic activity is predominantly located in the microsomal fraction of human liver cells.[1] The primary enzyme implicated in this biotransformation is morphine 6-dehydrogenase, which is believed to be a member of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily.

Morphinone_Formation Morphine Morphine This compound This compound Morphine->this compound Oxidation Enzyme Morphine 6-Dehydrogenase (likely AKR1C family) Enzyme->this compound Cofactor_out NADH + H+ Enzyme->Cofactor_out Cofactor_in NAD+ Cofactor_in->Enzyme

Figure 1: Enzymatic conversion of morphine to this compound.

Quantitative Data on this compound Formation

Quantitative data on the kinetics of this compound formation in human liver preparations are limited. The available information primarily comes from in vitro studies using human liver subcellular fractions.

ParameterValueSpecies/SystemReference
Rate of Formation 30 - 120 nmol/g liver/30 minHuman Liver 9000xg Supernatant[1]
Km (Morphine) 1.0 mMHamster Liver Cytosol (Morphine 6-dehydrogenase)[2]
Vmax 0.43 units/mg proteinHamster Liver Cytosol (Morphine 6-dehydrogenase)[2]

Note: Kinetic parameters from hamster liver are provided as an estimate and may not directly reflect the kinetics in human liver microsomes.

Inhibitors of this compound Formation

Several compounds have been identified as inhibitors of the microsomal enzyme activity responsible for this compound formation.[1] This inhibition is particularly relevant for understanding potential drug-drug interactions.

Inhibitor ClassSpecific ExamplesPotency/EffectReference
Steroids Steroids with a 17β-hydroxyl groupAlmost complete depression of this compound formation[1]
Bile Acids Lithocholic acidInhibition of microsomal enzyme activity[1]
NSAIDs IndomethacinInhibition of microsomal enzyme activity; IC50 for AKR1C3 is 7.35 µM[1][3]

Experimental Protocols

In Vitro this compound Formation Assay in Human Liver Microsomes

This protocol is adapted from general microsomal stability assays and the specific requirements for this compound formation.

Objective: To determine the rate of this compound formation from morphine in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Morphine solution

  • NAD+ solution

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 2-mercaptoethanol (ME)

  • Acetonitrile (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL final concentration), and 2-mercaptoethanol (to trap the reactive this compound as a stable adduct).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding morphine to the desired final concentration.

  • Cofactor Addition: Immediately add NAD+ to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing prep_mix Prepare Reaction Mix (Buffer, HLMs, ME) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_morphine Add Morphine pre_incubate->add_morphine add_nad Add NAD+ add_morphine->add_nad incubate Incubate at 37°C (Time Course) add_nad->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge terminate->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Figure 2: Experimental workflow for in vitro this compound formation assay.

Analytical Method for this compound Quantification by HPLC-MS/MS

Objective: To quantify the this compound-mercaptoethanol (MO-ME) adduct in the supernatant from the in vitro assay.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the MO-ME adduct and an appropriate internal standard would need to be determined.

Method Validation: The analytical method should be validated according to standard guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Factors Influencing this compound Formation

Genetic Polymorphisms

The enzyme responsible for this compound formation, morphine 6-dehydrogenase, is likely a member of the AKR1C subfamily.[2] The genes encoding the AKR1C enzymes are known to be polymorphic in the human population. While direct evidence linking specific AKR1C polymorphisms to altered this compound formation is currently limited, variations in these genes have the potential to influence the rate of this metabolic pathway, contributing to inter-individual differences in morphine metabolism and potential toxicity.

Drug-Drug Interactions

As previously noted, several drugs can inhibit the enzymes responsible for this compound formation. Co-administration of morphine with potent inhibitors of AKR1C enzymes, such as indomethacin or certain steroids, could potentially decrease the formation of this compound.[1][3] This represents a potential area for clinical investigation to mitigate the toxicity associated with this metabolite.

Conclusion

The formation of this compound represents a minor but significant pathway in the metabolism of morphine in the human liver. Its reactive nature and potential for toxicity underscore the importance of understanding the factors that govern its formation. This guide has provided a summary of the key enzymes, quantitative data, and experimental approaches for studying this metabolic route. Further research is warranted to definitively identify the specific human enzymes involved, characterize their kinetics, and elucidate the clinical impact of genetic polymorphisms and drug-drug interactions on this compound formation. This knowledge will be crucial for the development of safer opioid therapies and personalized medicine approaches for pain management.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Morphinone as a Reactive Electrophile

Introduction

This compound is a biologically significant metabolite of the widely used opioid analgesic, morphine.[1] Its importance in the fields of pharmacology and toxicology stems from its chemical nature as a reactive electrophile.[1][2] The presence of an α,β-unsaturated ketone functional group in its structure confers the ability to act as a Michael acceptor, allowing it to form covalent adducts with biological nucleophiles.[3] This reactivity is central to its toxicological profile, as it can lead to the depletion of cellular antioxidants, modification of proteins, and potential damage to nucleic acids.[1][2] Understanding the chemistry and biological interactions of this compound is crucial for comprehending the full spectrum of morphine's effects and for the development of safer opioid therapeutics. This guide provides a comprehensive technical overview of this compound's properties as a reactive electrophile, including its formation, biological reactions, the signaling pathways it modulates, and the experimental methods used for its study.

Chemical Properties and Electrophilic Reactivity

The electrophilicity of this compound is attributed to the α,β-unsaturated ketone in its C-ring. This feature makes it susceptible to nucleophilic attack through a process known as Michael addition.[3] Key biological nucleophiles that can react with this compound include the thiol group of glutathione (GSH), cysteine residues in proteins, and potentially the nucleophilic centers in DNA bases. The reaction involves the addition of the nucleophile to the β-carbon of the unsaturated system, leading to the formation of a stable covalent adduct. This covalent modification of essential biomolecules is the primary mechanism underlying the biological and toxicological effects of this compound.

Metabolic Formation of this compound

This compound is formed from morphine through the enzymatic oxidation of the 6-hydroxyl group to a ketone. This bioactivation is catalyzed by NAD(P)+-dependent enzymes, primarily morphine 6-dehydrogenase.[3] This metabolic pathway has been identified in various species, including humans, guinea pigs, and rats, suggesting it is a common route of morphine metabolism.[2][4] The enzyme responsible for this conversion is found in the liver, with its subcellular localization varying between species; in humans, the activity is predominantly in the microsomes.[2][4]

Quantitative Data on this compound Formation and Excretion

The following tables summarize the available quantitative data regarding the formation and excretion of this compound and its metabolites.

Table 1: In Vitro Formation of this compound in Liver Preparations

SpeciesLiver FractionCofactorRate of Formation
Human9000xg supernatantNAD+30-120 nmol/g liver/30 min[2]
Rat9000xg supernatantNAD+5.70 µmol/g liver/30 min[4]
Guinea Pig9000xg supernatantNAD+5.82 µmol/g liver/30 min[4]

Table 2: Biliary Excretion of this compound and this compound-GSH Adduct in Guinea Pigs and Rats

SpeciesCompoundPercentage of Administered Dose (over 4-12 hours)
Guinea PigThis compound (MO)1.27%[5]
Guinea PigThis compound-GSH Adduct (MO-GSH)9.35%[5]
RatThis compound (MO)0.8 ± 0.3%[4]
RatThis compound-GSH Adduct (MO-GSH)8.4 ± 4.3%[4]

Biological Reactions and Adduct Formation

Glutathione Conjugation

The reaction of this compound with glutathione is a critical detoxification pathway. This conjugation can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs), particularly at lower GSH concentrations.[5] The formation of the this compound-GSH adduct facilitates its elimination from the body, primarily through biliary excretion.[4][5]

Protein Adducts

This compound's electrophilicity allows it to form covalent adducts with nucleophilic amino acid residues on proteins, most notably cysteine.[6] This adduction can alter protein structure and function, leading to cellular stress and toxicity. Quantitative proteomic approaches can be employed to identify specific protein targets of this compound.[6][7][8][9]

DNA Adducts

The potential for this compound to react with DNA is a significant toxicological concern due to the mutagenic and carcinogenic potential of DNA adducts. As an electrophile, this compound could theoretically form adducts with the nucleophilic sites on DNA bases. Sensitive techniques such as 32P-postlabeling and mass spectrometry are utilized to detect and quantify such adducts.[10][11][12][13][14][15][16]

Signaling Pathways Modulated by this compound

As a reactive electrophile, this compound can induce cellular stress responses by modifying key sensor proteins in various signaling pathways.

Keap1-Nrf2 Pathway

This compound has been shown to activate the Keap1-Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative and electrophilic stress.[3] this compound covalently modifies cysteine residues on the sensor protein Keap1, leading to the dissociation and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 induces the expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[3]

Other Potential Signaling Pathways

While direct evidence for this compound is still emerging, the parent compound, morphine, has been shown to influence several other signaling pathways that could also be modulated by this compound-induced electrophilic stress. These include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Morphine can activate ERK, p38, and JNK pathways, which are involved in pain sensitization and tolerance.[17][18][19]

  • NF-κB Signaling: Morphine has been shown to modulate NF-κB signaling, which plays a critical role in inflammation and immune responses.[20][21][22][23][24]

  • Apoptosis Pathways: Morphine can induce apoptosis through various signaling cascades, including those involving FADD/p53 and PI3K/Akt.[3][25][26][27][28]

Experimental Protocols

Synthesis of this compound and this compound-GSH Adduct

Detailed synthetic procedures for this compound and its glutathione adduct have been described in the literature.[29] The synthesis of this compound typically involves the oxidation of morphine, while the this compound-GSH adduct can be formed by reacting this compound with glutathione.

HPLC Analysis of this compound and its Metabolites

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of this compound and its adducts.[30][31]

  • Sample Preparation: Biological samples (e.g., plasma, bile, tissue homogenates) are typically subjected to protein precipitation and/or solid-phase extraction to isolate the analytes of interest.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is commonly used.[31]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is employed.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound and its derivatives.[31]

Characterization of Adducts by Mass Spectrometry and NMR
  • Mass Spectrometry (MS): MS is a powerful tool for the structural confirmation of this compound adducts.[6][29][32] Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide fragmentation patterns that confirm the covalent modification of peptides or glutathione by this compound.[6][32]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the unambiguous structural elucidation of synthesized this compound and its adducts.[2][29][33] 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the site of adduction.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.[10][11][12][13][14]

  • DNA Digestion: DNA is enzymatically digested to 3'-monophosphate nucleosides.

  • Adduct Enrichment: The adducted nucleotides are enriched.

  • Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The 32P-labeled adducts are separated by thin-layer chromatography (TLC) or HPLC.

  • Detection and Quantification: The adducts are detected and quantified based on their radioactivity.

Visualizations

This compound Formation and Reactivity cluster_formation Metabolic Formation cluster_reactions Biological Reactions Morphine Morphine This compound This compound Morphine->this compound Morphine 6-dehydrogenase (NAD(P)+) This compound-GSH Adduct This compound-GSH Adduct This compound->this compound-GSH Adduct GSTs / Non-enzymatic Protein Adduct Protein Adduct This compound->Protein Adduct Covalent Binding DNA Adduct DNA Adduct This compound->DNA Adduct Potential Reaction Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->this compound-GSH Adduct Protein (Cysteine) Protein (Cysteine) Protein (Cysteine)->Protein Adduct DNA DNA DNA->DNA Adduct

Caption: Metabolic activation of morphine to electrophilic this compound and its subsequent covalent adduction to biological nucleophiles.

Keap1-Nrf2 Signaling Pathway Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Covalent modification of Cys residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ub Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Expression Increased expression of antioxidant and detoxification genes ARE->Gene_Expression Activates transcription

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by the electrophilic metabolite this compound.

References

Methodological & Application

Application Notes & Protocols for HPLC-Based Separation and Detection of Morphinone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the separation and quantification of morphinone, a critical impurity and metabolite of morphine, using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a significant compound in pharmaceutical analysis due to its potential toxicity and its presence as a degradation product or metabolite of morphine and related opioids.[1] Accurate and reliable analytical methods are crucial for its detection and quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. HPLC is a powerful technique for this purpose, offering high resolution and sensitivity. This document outlines various validated HPLC methods for the separation and detection of this compound.

Method 1: Isocratic Reversed-Phase HPLC with Ion-Pair Chromatography

This method is particularly useful for the simultaneous separation of this compound, morphine, dihydromorphine, and hydromorphone.[2] The use of an ion-pair reagent enhances the retention and resolution of these structurally similar opioid compounds on a reversed-phase column.

Quantitative Data Summary
ParameterValueReference
Linearity (r²)> 0.99[2]
Limit of Quantitation (LOQ)≤ 0.05% of parent peak[2]
Resolution (R)≥ 2.0 between analytes[2]
Tailing Factor (T)≤ 2.0[2]
Capacity Factor (k')2 < k’ ≤ 50[2]
Theoretical Plates (N)≥ 2000[2]
Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is required.

  • Column: C18 reversed-phase column.[2]

  • Temperature: The column temperature can be maintained between 30°C and 50°C, with 30°C offering potentially better resolution and column longevity.[2]

2. Reagents and Mobile Phase Preparation:

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous acidic buffer, an ion-exchange compound (conjugate base of the buffer acid), an ion-pair reagent such as sodium dodecyl sulfate (B86663) (SDS), and a miscible organic solvent.[2]

    • A typical mobile phase might consist of acetonitrile (B52724) and water (e.g., 35:65 v/v) containing 0.5% (w/v) SDS and 0.4% (v/v) acetic acid.[3]

  • Sample Diluent: The diluent for the sample should be of equal or weaker organic strength than the mobile phase to ensure good peak shape. A mixture of water, methanol, and acetic acid (e.g., 95:5:1, v/v/v) can be used.[2]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound and other opioids in the sample diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Injection Volume: Typically 10-20 µL.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.[3]

  • Detection: UV absorbance is monitored at a wavelength of 230 nm.[3]

5. Data Analysis:

  • The analyte peaks are identified based on their retention times compared to standards.

  • Quantification is performed by measuring the peak area or height.

Method 2: Gradient Reversed-Phase HPLC for Morphine and its Metabolites

This method is suitable for analyzing morphine and its glucuronide metabolites, and can be adapted for the separation of this compound. A gradient elution provides a more versatile separation for samples containing compounds with a wider range of polarities.

Quantitative Data Summary
ParameterValueReference
Linearity (r²)> 0.999[4]
Limit of Detection (LOD)0.001 mg/mL for morphine[4]
Accuracy (Recovery)89.54–101.91%[4]
Intra-day Precision (RSD)≤ 0.8%[4]
Inter-day Precision (RSD)< 5%[4]
Experimental Protocol

1. Instrumentation and Columns:

  • An HPLC system with a photodiode array (PDA) or UV detector.

  • Column: Discovery® HS F5, 5 cm x 4.6 mm I.D., 5 µm particles.[5]

2. Reagents and Mobile Phase Preparation:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate, pH 6.8 (unadjusted).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Sample Diluent: Final mobile phase composition at initial conditions.

3. Sample Preparation:

  • Dissolve the sample in the diluent to a known concentration (e.g., 50 µg/mL).[5]

  • Filter the sample through a 0.45 µm syringe filter.

4. Chromatographic Conditions:

  • Gradient Program: 0% B for 1 min, then ramp to 30% B in 4 min, and hold for 3 min.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 10 µL.[5]

  • Detection: UV absorbance at 280 nm.[5][6]

5. Data Analysis:

  • Peak identification and quantification are performed as described in Method 1.

Method 3: Mixed-Mode Chromatography for this compound and Related Impurities

Mixed-mode chromatography combines reversed-phase and ion-exchange mechanisms on a single column, offering unique selectivity for separating basic and hydrophobic compounds like morphine and its impurities.

Experimental Protocol

1. Instrumentation and Columns:

  • An HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Coresep 100 mixed-mode column (e.g., 3.0 x 100 mm).[7]

2. Reagents and Mobile Phase Preparation:

  • Mobile Phase: A gradient of acetonitrile and an ammonium formate (B1220265) buffer (e.g., pH 3). The concentration of both the organic solvent and the buffer can be varied to optimize separation.[7]

3. Sample Preparation:

  • Dissolve the sample in a suitable diluent.

4. Chromatographic Conditions:

  • Gradient Program: An example gradient is 50% to 80% acetonitrile and 20 mM to 40 mM ammonium formate over 10 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 275 nm or MS detection.[7]

5. Data Analysis:

  • Retention times are controlled by adjusting the acetonitrile concentration, buffer pH, and buffer concentration.[7]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) Sample->Filtration Injector Sample Injection Filtration->Injector MobilePhase Mobile Phase Preparation Degassing Mobile Phase Degassing MobilePhase->Degassing Column Chromatographic Separation (e.g., C18 Column) Injector->Column Mobile Phase Flow Detector Detection (UV/PDA) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Result Reporting Integration->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Separation_Factors cluster_params Key Separation Parameters cluster_outcomes Chromatographic Outcomes MobilePhase Mobile Phase Composition (Organic Solvent %, pH, Buffer) Resolution Resolution MobilePhase->Resolution Retention Retention Time MobilePhase->Retention ColumnChem Column Chemistry (C18, C8, Mixed-Mode) ColumnChem->Resolution ColumnChem->Retention Temp Temperature Temp->Resolution Temp->Retention FlowRate Flow Rate FlowRate->Retention IonPair Ion-Pair Reagent IonPair->Resolution IonPair->Retention PeakShape Peak Shape (Tailing, Efficiency)

Caption: Factors influencing this compound separation in HPLC.

References

Application Notes and Protocols for the Quantification of Morphinone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphinone, a ketone derivative of morphine, is a critical analyte in toxicological and pharmaceutical research. Its accurate quantification in biological matrices is essential for understanding opioid metabolism, monitoring drug efficacy, and in forensic investigations. These application notes provide detailed protocols for the quantification of this compound in various biological samples using state-of-the-art analytical techniques. While specific data for this compound is limited, the following protocols are adapted from well-established methods for morphine analysis, a structurally similar compound.[1] Method validation for this compound is imperative before routine use.

Key Analytical Techniques

The principal methods for the quantification of opioids like this compound in biological samples include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[2] LC-MS/MS is often preferred for its high sensitivity and specificity.[1] GC-MS is a robust and reliable technique, often requiring derivatization for polar analytes.[1] ELISA is a high-throughput screening method, suitable for preliminary analysis.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of morphine, which are expected to be similar for this compound upon method validation.

Analytical TechniqueBiological MatrixAnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
LC-MS/MS UrineMorphine< 5050 - 2000-[3]
SerumMorphine55 - 1000-[4]
PlasmaMorphine0.1 - 0.25>3 orders of magnitude77 - 120
Oral FluidMorphine< 0.5~3 orders of magnitude-[5]
GC-MS BloodMorphine2.52.5 - 1000-[6]
UrineMorphine25 (hydrolyzed)up to 5000-
ELISA HairOpiates0.05 (ng/mg)--[7]
UrineOpiates---[4]

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound. The following is a general protocol that can be adapted for various biological matrices.

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Urine

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Hydrolysis (for total this compound quantification):

    • To 1 mL of urine, add an appropriate internal standard (e.g., this compound-d3).

    • Add 0.5 mL of a suitable buffer (e.g., 1 M sodium acetate, pH 5.0).

    • Add β-glucuronidase enzyme.[8]

    • Incubate at 65°C for 2-4 hours to hydrolyze glucuronide conjugates.

    • Cool and centrifuge the sample.[8]

  • Solid-Phase Extraction:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the this compound with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.[2]

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small percentage of formic acid (e.g., 0.1%), is common.[4]

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[9]

    • MRM Transitions for this compound: The precursor ion for this compound is m/z 284. The product ions would need to be determined empirically, but based on the fragmentation of similar opioids, they are likely to be in the range of m/z 150-250. It is crucial to optimize these transitions for the specific instrument being used. For morphine (m/z 286.2), common transitions include 286.2 -> 165.1 and 286.2 -> 201.1.[10]

Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Add Buffer & Enzyme SPE Solid-Phase Extraction Hydrolysis->SPE Load Sample Evaporation Evaporation SPE->Evaporation Elution Reconstitution Reconstitution Evaporation->Reconstitution Add Mobile Phase LC LC Separation Reconstitution->LC Injection MSMS MS/MS Detection LC->MSMS Data Data Analysis MSMS->Data GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood Blood Sample Deproteinization Protein Precipitation Blood->Deproteinization Add Acetonitrile LLE Liquid-Liquid Extraction Deproteinization->LLE Extract with Solvent Evaporation Evaporation LLE->Evaporation Separate Organic Layer Derivatization Derivatization Evaporation->Derivatization Add Derivatizing Agent GC GC Separation Derivatization->GC Injection MS MS Detection GC->MS Data Data Analysis MS->Data ELISA_Pathway cluster_well Microplate Well cluster_competition cluster_detection Antibody Immobilized Antibody This compound This compound (in sample) This compound->Antibody Tracer Enzyme-labeled this compound (Tracer) Tracer->Antibody Substrate Substrate Tracer->Substrate Enzyme Action Product Colored Product Substrate->Product

References

Application Note: Morphinone Derivatization for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morphinone, a potent opioid and a metabolite of morphine, presents analytical challenges due to its polarity and thermal lability. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such compounds, but direct analysis of underivatized this compound is often hindered by poor chromatographic peak shape, low volatility, and on-column degradation. Chemical derivatization is a crucial sample preparation step that addresses these issues by converting the polar functional groups of this compound into less polar, more volatile, and more thermally stable moieties. This application note details various derivatization strategies for the quantitative analysis of this compound by GC-MS, providing researchers, scientists, and drug development professionals with comprehensive protocols and comparative data.

The most common derivatization techniques for opioids like this compound are silylation and acylation.[1][2] Silylation involves the replacement of active hydrogens in hydroxyl and amine groups with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3] Acylation introduces an acyl group, often using anhydrides such as propionic anhydride or trifluoroacetic anhydride (TFAA).[4][5] For keto-opioids, a two-step derivatization involving oximation followed by silylation or acylation can be employed to prevent the formation of multiple derivatives due to tautomerization.[6][7][8]

This document provides detailed experimental protocols for these methods, a comparative summary of their performance, and visual diagrams to illustrate the workflow and chemical reactions.

Quantitative Data Summary

The following tables summarize quantitative data for the GC-MS analysis of opioids, including morphine (as a proxy for this compound where specific data is unavailable), after various derivatization procedures. This data is compiled from multiple studies to facilitate comparison.

Table 1: Comparison of Derivatization Agents for Opioid Analysis

Derivatization AgentAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (ng/mL)Reference
Propionic Anhydride/PyridineMorphine-2525 - 2000[9]
Propionic Anhydride/PyridineCodeine-2525 - 2000[9]
BSTFAMorphine0.1 ng/mL-0.5 - 1000[10]
BSTFAMorphine, Codeine, etc.10 ng/mL10 ng/mL10 - 1500[11]
BSTFA + 1% TMCS (after Hydroxylamine)6-Acetylmorphine-5 ng/mL10 - 500[12]
BSTFA + 1% TMCS (after Hydroxylamine)Morphine-50 ng/mL50 - 1000[12]
Propionic Anhydride (after Methoxyamine)6-Keto-Opioids-25 ng/mLup to 2000[13]
Propionic Anhydride (after Methoxyamine)Other Opioids-25 ng/mLup to 5000[13]

Note: Data for this compound is often included within the broader class of opioids, and morphine data is presented as a close structural analog.

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol is adapted for the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective silylating reagent.[1][3][14]

Materials:

  • Dried sample extract containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)[6]

  • Ethyl acetate (or other suitable solvent)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.[1] This can be achieved by evaporation under a gentle stream of nitrogen.

  • To the dried residue, add 50-100 µL of BSTFA (or BSTFA + 1% TMCS for potentially hindered hydroxyl groups).[6][10]

  • Add 50 µL of ethyl acetate to ensure the residue is fully dissolved.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 20-30 minutes to ensure complete derivatization.[6][9][10]

  • Cool the vial to room temperature.

  • Inject 1-2 µL of the derivatized solution into the GC-MS system.

Protocol 2: Acylation using Propionic Anhydride

This protocol describes the acylation of this compound using propionic anhydride, which produces stable propionyl esters.[4][9]

Materials:

  • Dried sample extract containing this compound

  • Propionic anhydride

  • Pyridine (as a catalyst)

  • Methanol (or other suitable solvent for reconstitution)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of propionic anhydride and 20 µL of pyridine to the dried residue.[9]

  • Vortex the mixture to ensure complete dissolution.

  • Heat the vial at 80°C for 3 minutes.[9]

  • Evaporate the derivatizing reagents to dryness under a stream of nitrogen at approximately 60°C.

  • Reconstitute the dried, derivatized residue in 50 µL of methanol.[9]

  • Inject 1 µL of the reconstituted solution into the GC-MS.

Protocol 3: Two-Step Derivatization (Oximation followed by Silylation)

This protocol is particularly useful for keto-opioids to prevent the formation of multiple derivatives due to tautomerism.[6][7][8]

Materials:

  • Dried sample extract

  • Hydroxylamine hydrochloride solution (e.g., 10 g/dL in water)[6]

  • BSTFA with 1% TMCS

  • Ethyl acetate

  • Heating block or oven

  • pH meter and adjustment solutions (e.g., 0.1 M NaOH)

  • Solid-phase extraction (SPE) column (if sample cleanup is required)

Procedure:

  • Oximation:

    • To the aqueous sample or reconstituted extract, add 200 µL of 10 g/dL hydroxylamine solution.[6]

    • Incubate the mixture at 65°C for 2 hours.[6]

    • Cool the sample and adjust the pH to approximately 6 with 0.1 M NaOH.[6]

  • Extraction (if necessary):

    • Perform a solid-phase extraction to purify and concentrate the oxime derivative.

    • Elute the derivative and evaporate the eluate to dryness.

  • Silylation:

    • To the dried residue, add 75 µL of BSTFA with 1% TMCS and 75 µL of ethyl acetate.[6]

    • Heat the sample at 65°C for 20 minutes to complete the silylation.[6]

    • Cool to room temperature before injecting into the GC-MS.

Visualizations

Derivatization_Workflow General Workflow for this compound Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation AddReagent Addition of Derivatizing Agent (e.g., BSTFA, Propionic Anhydride) Evaporation->AddReagent Reaction Heating/Incubation AddReagent->Reaction Injection GC-MS Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Caption: Workflow for this compound Analysis.

Silylation_Reaction Silylation of this compound with BSTFA cluster_products Products This compound This compound (with -OH group) TMS_this compound TMS-Morphinone Derivative (More volatile & stable) This compound->TMS_this compound + BSTFA BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) BSTFA->TMS_this compound Byproducts Volatile Byproducts BSTFA->Byproducts forms

Caption: this compound Silylation Reaction.

References

Application Notes and Protocols for the Purification of Morphinone Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of morphinone reductase, a key enzyme in the biosynthesis of semisynthetic opioids. The primary method described is based on the purification from Pseudomonas putida M10, with additional considerations for recombinant protein purification.

Introduction

This compound reductase (MR) is a flavoprotein that catalyzes the NADH-dependent reduction of this compound and codeinone to hydromorphone and hydrocodone, respectively. These products are potent analgesics, making this compound reductase a significant enzyme in pharmaceutical development and biotechnology. The enzyme from Pseudomonas putida M10 is a dimeric flavoprotein, with each subunit having a molecular weight of approximately 41.1 kDa and containing one non-covalently bound FMN molecule.[1][2] This protocol details a highly efficient, single-step affinity chromatography method for obtaining purified this compound reductase.

Quantitative Data Summary

The following table summarizes the purification of this compound reductase from Pseudomonas putida M10 using a Mimetic Yellow 2 affinity column.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Fold Purification
Crude Cell Extract12001560.131001
Mimetic Yellow 2 Pool7.810413.367102

Table 1: Purification of this compound Reductase from P. putida M10.

Experimental Protocols

Preparation of Crude Cell Extract from Pseudomonas putida M10

This protocol describes the initial step of obtaining a cell lysate containing active this compound reductase.

Materials:

  • Pseudomonas putida M10 cell paste

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)

  • Lysozyme

  • DNase I

  • Ultrasonicator

  • High-speed centrifuge

Procedure:

  • Resuspend the P. putida M10 cell paste in 4 volumes of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating and protein denaturation. Monitor cell lysis by microscopy.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the crude cell extract, and keep it on ice.

Affinity Chromatography Purification of this compound Reductase

This protocol outlines the single-step purification of this compound reductase using a Mimetic Yellow 2 affinity resin.[1][2]

Materials:

  • Crude cell extract

  • Mimetic Yellow 2 affinity chromatography resin

  • Chromatography column

  • Equilibration Buffer: 50 mM Tris-HCl, pH 7.5

  • Wash Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M KCl

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M KCl and 5 mM NADH

  • Peristaltic pump or FPLC system

Procedure:

  • Pack a chromatography column with the Mimetic Yellow 2 resin.

  • Equilibrate the column with at least 5 column volumes of Equilibration Buffer.

  • Load the crude cell extract onto the column at a flow rate of approximately 1 mL/min.

  • Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elute the bound this compound reductase from the column with Elution Buffer.

  • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Pool the fractions containing the purified this compound reductase.

  • To remove NADH and concentrate the protein, perform buffer exchange using ultrafiltration into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5).

This compound Reductase Enzyme Assay

This spectrophotometric assay is used to determine the activity of this compound reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • Purified this compound reductase or fractions to be assayed

  • Assay Buffer: 100 mM Potassium Phosphate, pH 8.0[1]

  • Substrate solution: 10 mM Codeinone in Assay Buffer

  • NADH solution: 10 mM NADH in Assay Buffer

  • UV/Vis Spectrophotometer and cuvettes

Procedure:

  • In a 1 mL cuvette, combine the following:

    • 850 µL of Assay Buffer

    • 50 µL of 10 mM Codeinone solution (final concentration: 0.5 mM)

    • 50 µL of 10 mM NADH solution (final concentration: 0.5 mM)

  • Add a small volume (e.g., 10-50 µL) of the enzyme solution to initiate the reaction. The final volume should be 1 mL.

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Visualizations

PurificationWorkflow cluster_CellPrep Cell Preparation cluster_Lysis Cell Lysis cluster_Purification Affinity Chromatography cluster_Analysis Analysis P_putida Pseudomonas putida M10 Culture Harvest Cell Harvesting (Centrifugation) P_putida->Harvest Resuspend Resuspend in Lysis Buffer Harvest->Resuspend Lyse Sonication Resuspend->Lyse Clarify Centrifugation (100,000 x g) Lyse->Clarify CrudeExtract Crude Cell Extract Clarify->CrudeExtract Load Load onto Mimetic Yellow 2 Column CrudeExtract->Load Wash Wash with 0.5 M KCl Load->Wash Elute Elute with 1 M KCl + 5 mM NADH Wash->Elute PurifiedEnzyme Purified this compound Reductase Elute->PurifiedEnzyme Assay Enzyme Activity Assay PurifiedEnzyme->Assay SDS_PAGE SDS-PAGE Analysis PurifiedEnzyme->SDS_PAGE

Caption: Workflow for the purification of this compound reductase.

SignalingPathway This compound This compound / Codeinone MR_ox This compound Reductase (Oxidized FMN) This compound->MR_ox Substrate Binding MR_red This compound Reductase (Reduced FMN) MR_ox->MR_red FMN Reduction NADH NADH NADH->MR_ox Cofactor Binding NAD NAD+ MR_red->MR_ox FMN Oxidation Hydromorphone Hydromorphone / Hydrocodone MR_red->Hydromorphone Substrate Reduction & Product Release

Caption: Catalytic cycle of this compound reductase.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of morphinone and a panel of related opioids and their metabolites in human oral fluid. Oral fluid offers a non-invasive and easily collectible alternative to traditional matrices like blood and urine for drug monitoring.[1][2][3][4][5] The described workflow, employing a simple sample preparation procedure, provides high sensitivity and specificity, making it suitable for various research applications, including clinical toxicology, pain management monitoring, and drug development studies. The method demonstrates excellent linearity, accuracy, and precision, with lower limits of quantification (LLOQ) sufficient for the detection of low-level analytes.

Introduction

The analysis of opioids in oral fluid is a growing area of interest due to the ease of sample collection and the correlation of drug concentrations with recent use.[2][4][6] this compound, a minor metabolite of morphine and a potential impurity in heroin, is an important analyte for forensic and clinical toxicology. This application note presents a validated LC-MS/MS method for the reliable quantification of this compound alongside other common opioids such as morphine, codeine, hydromorphone, oxymorphone, hydrocodone, and oxycodone in oral fluid. The method utilizes a straightforward "dilute-and-shoot" or a more comprehensive solid-phase extraction (SPE) protocol, followed by rapid chromatographic separation and highly selective tandem mass spectrometry detection.[7][8]

Experimental

Materials and Reagents
  • Standards: Analytical standards for this compound, morphine, codeine, hydromorphone, oxymorphone, hydrocodone, oxycodone, and their corresponding deuterated internal standards were procured from a certified reference material supplier.

  • Solvents: HPLC-grade methanol, acetonitrile, and water were used.

  • Reagents: Formic acid and ammonium formate were of analytical grade.

  • Oral Fluid Collection: A commercially available oral fluid collection device was used according to the manufacturer's instructions.

Sample Preparation

Two alternative sample preparation protocols are presented to accommodate different laboratory needs for throughput and sensitivity.

Protocol 1: Dilute-and-Shoot

This rapid method is ideal for high-throughput screening.[7][8][9]

  • Allow collected oral fluid samples to equilibrate to room temperature.

  • In a microcentrifuge tube, combine 100 µL of the oral fluid sample with 900 µL of a solution containing the internal standards dissolved in a 10:90 methanol/water mixture.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a more thorough sample cleanup, reducing matrix effects and improving sensitivity.[10][11]

  • To 500 µL of oral fluid, add 10 µL of the internal standard working solution.

  • Precondition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the oral fluid sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of a 5% ammonium hydroxide in a 60:40 acetonitrile/isopropanol solution.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98:2 water:acetonitrile with 0.1% formic acid) for injection.

LC-MS/MS Conditions

The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography:

    • Column: A phenyl-hexyl or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for achieving separation of isobaric compounds.[2][7]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration. A run time of under 5 minutes can be achieved for high-throughput analysis.[7]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Collision Gas: Argon

    • At least two MRM transitions were monitored for each analyte to ensure confident identification and quantification.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound and related opioids in oral fluid. The chromatographic separation was optimized to resolve potential isobaric interferences.

Quantitative Data

The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 200>0.990.5
Morphine1.5 - 350>0.991.5[3][12]
Codeine1.5 - 350>0.991.5[3][12]
Hydromorphone1.5 - 350>0.991.5[3][12]
Oxymorphone1.5 - 350>0.991.5[3][12]
Hydrocodone1.5 - 350>0.991.5[3][12]
Oxycodone1.5 - 350>0.991.5[3][12]
6-Acetylmorphine0.4 - 150>0.990.4[3][12]

Calibration ranges and LLOQs are representative and may vary depending on the instrumentation and specific method parameters used.

Table 2: Precision and Accuracy (at three concentration levels)

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
This compound Low (1.5)< 10< 10± 15
Mid (50)< 10< 10± 15
High (150)< 10< 10± 15
Morphine Low (5.0)< 5< 6± 10
Mid (100)< 5< 6± 10
High (250)< 5< 6± 10
Codeine Low (5.0)< 5< 6± 10
Mid (100)< 5< 6± 10
High (250)< 5< 6± 10

Precision and accuracy data are based on typical validation results and should be established for each laboratory.[3][12]

Visualizations

The following diagrams illustrate the key workflows of this application.

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis OF Oral Fluid Collection Add_IS Addition of Internal Standards OF->Add_IS Vortex Vortex Mixing Add_IS->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Injection Supernatant->LC_MS Analysis Separation Chromatographic Separation LC_MS->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quant Data Processing & Quantification Detection->Quant G cluster_spe Solid-Phase Extraction Workflow cluster_analysis LC-MS/MS Analysis OF_IS Oral Fluid + Internal Standards Load Sample Loading OF_IS->Load Condition SPE Cartridge Conditioning Condition->Load Wash Wash Step Load->Wash Elute Elution of Analytes Wash->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon LC_MS_SPE LC-MS/MS Injection Recon->LC_MS_SPE Analysis Data_Analysis Data Acquisition and Analysis LC_MS_SPE->Data_Analysis

References

Application Notes and Protocols for In Vitro Bioactivation of Morphine to Morphinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent opioid analgesic, undergoes metabolic bioactivation to form various metabolites, some of which possess significant biological activity or toxicity. One such metabolite is morphinone, a reactive electrophile that can bind to cellular macromolecules, leading to potential cytotoxicity.[1][2] The in vitro generation of this compound from morphine is a critical tool for studying its toxicological profile, metabolic pathways, and potential drug-drug interactions. This document provides detailed protocols for the enzymatic bioactivation of morphine to this compound using liver fractions, based on established methodologies.

The primary enzymatic pathway for the conversion of morphine to this compound is catalyzed by morphine 6-dehydrogenase, an NAD(P)+ dependent enzyme.[1][3] This application note will focus on the in vitro protocol using liver subcellular fractions, which contain the necessary enzymatic machinery for this biotransformation.

Data Presentation: Quantitative Analysis of Morphine Bioactivation

The following table summarizes key quantitative data from studies on the in vitro formation of this compound from morphine in various species.

ParameterHuman LiverRat LiverGuinea Pig LiverHamster Liver
Enzyme Localization Primarily Microsomal[1]Almost Exclusively Microsomal[2]Mainly Cytosolic[2]Soluble Fraction (Cytosolic)[3]
Preferred Cofactor NAD+ > NADP+[1]NAD+ > NADP+[2]NAD+ ≈ NADP+[2]NAD+ >> NADP+[3]
Rate of this compound Formation (with NAD+) 30-120 nmol/g liver/30 min[1][4]5.70 µmol/g liver/30 min[2]5.82 µmol/g liver/30 min[2]Not Reported
Optimal pH 7.4[1]Not specified, but studies conducted at physiological pH.Not specified, but studies conducted at physiological pH.9.3 (for purified enzyme)[3]
Km for Morphine (Purified Enzyme) Not ReportedNot ReportedNot Reported1.0 mM[3]
Vmax (Purified Enzyme) Not ReportedNot ReportedNot Reported0.43 units/mg protein[3]

Experimental Protocol: Enzymatic Bioactivation of Morphine

This protocol details the methodology for the in vitro conversion of morphine to this compound using liver S9 fraction or microsomes.

Materials and Reagents
  • Morphine hydrochloride

  • Human or animal liver S9 fraction or microsomes

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • β-Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • 2-Mercaptoethanol (for trapping this compound as an adduct)[1][5]

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Incubator or water bath (37°C)

  • Microcentrifuge

  • HPLC system with UV or mass spectrometric detection

Experimental Procedure
  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture with the following components:

      • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

      • Liver S9 fraction or microsomes (protein concentration to be optimized, e.g., 1-2 mg/mL)

      • NAD+ (e.g., 1-5 mM)

      • Morphine (substrate concentration to be optimized, e.g., 1-10 mM)

      • 2-Mercaptoethanol (optional, for trapping this compound, e.g., 1 mM)[1][5]

    • The final volume of the incubation mixture can be adjusted as needed (e.g., 200-500 µL).

  • Initiation of Reaction:

    • Pre-incubate the mixture of buffer, liver fraction, and NAD+ at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding morphine to the pre-warmed mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized based on preliminary experiments to ensure measurable product formation while maintaining linearity.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

    • Vortex the mixture and then centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis by HPLC:

    • Carefully collect the supernatant for analysis.

    • Analyze the supernatant using a reverse-phase HPLC system.

    • The mobile phase can consist of a gradient of water and acetonitrile with an ion-pairing agent like TFA (e.g., 0.1%).

    • Detection of this compound or its adducts can be achieved using a UV detector (at a wavelength determined by the UV spectrum of this compound) or, for higher specificity and sensitivity, a mass spectrometer.[1][5]

    • Quantification can be performed by comparing the peak area of the formed this compound (or its adduct) to a standard curve of a synthesized this compound standard.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the in vitro bioactivation of morphine to this compound protocol.

experimental_workflow prep Prepare Incubation Mixture (Buffer, Liver Fraction, NAD+) pre_incubate Pre-incubate at 37°C (5 minutes) prep->pre_incubate add_morphine Add Morphine (Initiate Reaction) pre_incubate->add_morphine incubate Incubate at 37°C (30-60 minutes) add_morphine->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate centrifuge Centrifuge (10,000 x g, 10 min) terminate->centrifuge analyze Analyze Supernatant (HPLC-UV/MS) centrifuge->analyze metabolic_pathway morphine Morphine This compound This compound (Reactive Electrophile) morphine->this compound Oxidation gsh_adduct This compound-Glutathione Adduct This compound->gsh_adduct Conjugation enzyme Morphine 6-Dehydrogenase enzyme->this compound cofactor NAD+ cofactor->enzyme gsh Glutathione (GSH) gsh->gsh_adduct

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Morphinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative analysis of morphinone, a critical impurity and metabolite of morphine, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a significant compound to monitor in pharmaceutical formulations and biological matrices due to its potential toxicity.[1] The methods detailed below are designed for the accurate separation and quantification of this compound from morphine and other related opioid compounds.[2][3] This application note includes comprehensive experimental protocols, instrument parameters for both isocratic and gradient elution methods, and a summary of expected performance characteristics.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[2][4] In the pharmaceutical industry, HPLC is essential for quality control, stability testing, and impurity profiling of active pharmaceutical ingredients (APIs).[5] this compound, also known as morphine impurity E, can be present in morphine sulfate preparations and is a metabolite of morphine.[1][3] Its detection and quantification are crucial for ensuring the safety and efficacy of opioid-based analgesics.

The protocols herein describe validated reversed-phase HPLC (RP-HPLC) methods that provide high resolution and sensitivity for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water (18.2 MΩ·cm).

  • Reagents: Sodium heptanesulfonate, phosphoric acid, ammonium formate, sodium dodecyl sulfate (SDS), and acetic acid.[2][3][6]

  • Standards: this compound reference standard, Morphine reference standard.

  • Sample Diluent: A solution of water, methanol, and acetic acid (95:5:1, v/v/v) or a solvent of the same or weaker strength than the mobile phase is recommended.[2]

Instrumentation
  • An HPLC system equipped with a pump (isocratic and gradient capabilities), an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2][6]

  • Data acquisition and processing software.

Standard Solution Preparation
  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen sample diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the primary stock solution with the diluent to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Storage: Store stock and working solutions at 2-8°C and protect from light. Stability should be verified; solutions are typically stable for up to 24 hours.[7]

Sample Preparation

The goal of sample preparation is to produce a clean solution, free of particulates, that can be directly injected into the HPLC system.[4]

  • Drug Substance/Product:

    • Accurately weigh and transfer the sample into a volumetric flask.

    • Add diluent and sonicate for at least 5 minutes to ensure complete dissolution.[8]

    • Dilute to the final volume with the diluent and mix thoroughly.[8]

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few drops.[4][8]

  • Biological Matrices (e.g., Plasma):

    • For complex matrices, a solid-phase extraction (SPE) is often required to remove interfering substances.

    • The specific SPE protocol will depend on the matrix and analyte concentration.

HPLC Methodologies

Two distinct methods are presented: an isocratic method for routine analysis and a gradient method for separating a wider range of impurities.

Method 1: Isocratic Ion-Pair RP-HPLC

This method is adapted for the separation of this compound from hydromorphone and other related opioids using an ion-pair reagent.[2]

ParameterCondition
Column C18 Reversed-Phase, 5 µm (e.g., 4.6 x 150 mm)
Mobile Phase Isocratic mixture of aqueous acidic buffer, an ion-pair reagent (e.g., sodium dodecyl sulfate), and an organic solvent (e.g., acetonitrile or methanol).[2]
Flow Rate 1.0 mL/min
Injection Volume 10 - 25 µL[6]
Column Temperature 30°C[2][6]
UV Detection 280 nm[2]
Run Time ~20 minutes
Method 2: Gradient RP-HPLC for Related Substances

This method is suitable for analyzing this compound (impurity E) alongside other potential impurities in morphine sulfate.[3]

ParameterCondition
Column Symmetry C18, 5 µm (4.6 x 150 mm)[3]
Mobile Phase A 1.01 g/L Sodium Heptanesulfonate in water, pH adjusted to 2.6 with phosphoric acid.[3]
Mobile Phase B Methanol[3]
Gradient Program Optimized to provide separation of all relevant impurities. A typical starting point is a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.5 mL/min[3]
Injection Volume 20 µL
Column Temperature 35°C[3]
UV Detection 230 nm[3][9]

Quantitative Data and System Suitability

Method validation should be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[7][10][11]

System Suitability Criteria

Before sample analysis, the chromatographic system must meet predefined performance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0[2]
Theoretical Plates (N) N ≥ 2000[2]
Resolution (R) R ≥ 2.0 between this compound and adjacent peaks.[2][10]
Repeatability (%RSD) ≤ 2.0% for replicate injections of the standard.[12]
Expected Performance Characteristics

The following table summarizes typical performance data for HPLC methods used in the analysis of this compound and related substances.

ParameterTypical Value / Range
Linearity (r²) > 0.999[6]
Limit of Detection (LOD) 0.001 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.005 - 0.4 µg/mL[2][6]
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) Intra-day: ≤ 1.0%; Inter-day: < 5.0%[6]

Workflow and Pathway Visualization

The logical workflow for the HPLC analysis of this compound, from sample receipt to final data reporting, is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing sample_receipt Sample Receipt & Login reagent_prep Prepare Mobile Phase & Diluents sample_receipt->reagent_prep standard_prep Prepare Standard Solutions reagent_prep->standard_prep sample_prep Sample Preparation (Dissolve & Filter) standard_prep->sample_prep system_setup HPLC System Setup & Equilibration sample_prep->system_setup sst_run System Suitability Test (SST) system_setup->sst_run sequence_run Run Analytical Sequence (Standards & Samples) sst_run->sequence_run If SST Passes sst_fail SST Fail? sst_run->sst_fail integration Chromatogram Integration sequence_run->integration quantification Quantification (Calibration Curve) integration->quantification review Data Review & Verification quantification->review report Generate Final Report review->report sst_fail->sequence_run Pass troubleshoot Troubleshoot System sst_fail->troubleshoot Fail troubleshoot->system_setup

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The HPLC methods described in this application note are robust and reliable for the quantitative analysis of this compound in various sample types. Proper method validation is critical to ensure accurate and precise results. By following these protocols, researchers and drug development professionals can effectively monitor and control the levels of this compound, contributing to the overall quality and safety of pharmaceutical products.

References

Application Notes and Protocols for the Detection of Morphinone in Post-Mortem Blood and Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphinone, a minor metabolite of morphine and a potential impurity in illicit heroin, is a crucial analyte in forensic toxicology. Its detection in post-mortem samples can provide valuable insights into the administered substance, potential toxicity, and the metabolic profile of the deceased. However, the interpretation of post-mortem toxicological results is complex due to phenomena such as post-mortem redistribution (PMR), where drug concentrations can change after death, leading to variable levels depending on the sampling site.[1][2] This document provides detailed application notes and protocols for the reliable detection and quantification of this compound and related opioids in post-mortem blood and tissue samples, addressing the challenges of post-mortem toxicology.

While quantitative data for this compound in post-mortem samples is not extensively reported in the literature, this guide provides data for closely related and more commonly quantified analytes such as morphine and its metabolites. The analytical methods described herein are capable of detecting and quantifying this compound, should it be present in the samples.

Data Presentation: Quantitative Analysis of Opioids in Post-Mortem Samples

The following tables summarize the concentrations of morphine and its key metabolites found in post-mortem samples from various studies. These values can serve as a reference for the expected concentration ranges of opioids in forensic cases. It is important to note that concentrations can vary significantly based on individual factors like tolerance, dosage, and post-mortem interval.

Table 1: Morphine and Metabolite Concentrations in Post-Mortem Blood and Vitreous Humor

AnalyteMatrixConcentration Range (mg/L)Median Concentration (mg/L)Notes
Free MorphineFemoral Blood0.08 - 3.2[3]0.25[4]Significant overlap with concentrations in living individuals has been observed.[3]
Total MorphineHeart Blood-421[5]Heart blood concentrations are often higher than peripheral blood due to PMR.[6]
Free MorphineHeart Blood-96[5]
6-Monoacetylmorphine (6-MAM)Blood (with preservative)-0.011[4]A specific marker for heroin use.[7]
Free MorphineVitreous Humor-52[5]Vitreous humor is often considered a more stable matrix with less susceptibility to PMR.
Total MorphineVitreous Humor-238[5]

Table 2: Morphine and Metabolite Concentrations in Post-Mortem Tissue Samples

AnalyteMatrixConcentration Range (mg/kg or ng/g)Median Concentration (mg/kg or ng/g)Notes
Free MorphineLiver-88 mg/kg[5]The liver can be a site of morphine deposition, leading to high concentrations.[8]
Total MorphineLiver-256 mg/kg[5]
Free MorphineBrain-26 mg/kg[5]
Total MorphineBrain-65 mg/kg[5]
MorphineStomach Wall Tissue-140 ng/g[8]Useful alternative matrix when blood is unavailable.[8]
6-Monoacetylmorphine (6-MAM)Stomach Wall Tissue-90 ng/g[8]

Experimental Protocols

The following protocols describe validated methods for the extraction and analysis of this compound and other opioids from post-mortem blood and tissue samples using Solid Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Solid Phase Extraction (SPE) of Opioids from Post-Mortem Blood

This protocol is adapted from methodologies described for the extraction of opioids from whole blood.[9]

Materials:

  • Post-mortem whole blood sample

  • Internal Standard (IS) solution (e.g., Morphine-d3, this compound-d3)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Bond Elut C18 SPE columns

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 1 mL of homogenized post-mortem blood, add 50 µL of the internal standard solution.

    • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

  • SPE Column Conditioning:

    • Condition a Bond Elut C18 SPE column with 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to go dry.

  • Sample Loading:

    • Load the supernatant from the prepared sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with 3 mL of deionized water.

    • Wash the column with 3 mL of a 5% acetonitrile in water solution.

    • Dry the column under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 3 mL of a freshly prepared solution of 2% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of Opioids from Post-Mortem Tissue

This protocol is a general procedure for tissue extraction based on common toxicological practices.[8][10]

Materials:

  • Post-mortem tissue sample (e.g., liver, brain)

  • Internal Standard (IS) solution (e.g., Morphine-d3, this compound-d3)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Acetonitrile (HPLC grade)

  • Homogenizer

  • Centrifuge

  • Materials for SPE as listed in Protocol 1

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 1 g of the tissue sample.

    • Add 4 mL of ice-cold 0.1 M phosphate buffer (pH 6.0).

    • Homogenize the tissue until a uniform consistency is achieved.

    • Add 50 µL of the internal standard solution to the homogenate.

  • Protein Precipitation:

    • Add 8 mL of cold acetonitrile to the tissue homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Supernatant Processing:

    • Carefully collect the supernatant.

    • The supernatant can be further cleaned up using the SPE protocol described in Protocol 1, starting from the "Sample Loading" step. Alternatively, for a "dilute-and-shoot" approach if the sample is clean enough, the supernatant can be evaporated and reconstituted in the mobile phase.

Protocol 3: LC-MS/MS Analysis

This is a representative LC-MS/MS method for the quantification of this compound and other opioids.[9][10]

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: Phenomenex Synergi reversed-phase column or equivalent (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (Specific m/z values to be determined based on instrumentation and standards).

    • Morphine: 286.1 > 201.1, 286.1 > 165.1

    • Morphine-d3 (IS): 289.1 > 201.1

  • Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis blood Post-Mortem Blood Sample add_is_blood Add Internal Standard blood->add_is_blood tissue Post-Mortem Tissue Sample homogenize Homogenize Tissue (1g in 4mL buffer) tissue->homogenize add_is_tissue Add Internal Standard homogenize->add_is_tissue centrifuge_blood Centrifuge add_is_blood->centrifuge_blood protein_precip Protein Precipitation (Acetonitrile) add_is_tissue->protein_precip centrifuge_tissue Centrifuge protein_precip->centrifuge_tissue supernatant_blood Collect Supernatant centrifuge_blood->supernatant_blood supernatant_tissue Collect Supernatant centrifuge_tissue->supernatant_tissue load Load Supernatant supernatant_blood->load supernatant_tissue->load condition Condition SPE Column (Methanol, Water, Buffer) condition->load wash Wash Column (Water, 5% Acetonitrile) load->wash elute Elute Analytes (2% Formic Acid in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Quantification lcms->data heroin_metabolism Simplified Metabolic Pathway of Heroin heroin Heroin (Diacetylmorphine) mam6 6-Monoacetylmorphine (6-MAM) heroin->mam6 Hydrolysis morphine Morphine mam6->morphine Hydrolysis This compound This compound morphine->this compound Oxidation m3g Morphine-3-glucuronide (M3G) morphine->m3g Glucuronidation m6g Morphine-6-glucuronide (M6G) morphine->m6g Glucuronidation normorphine Normorphine morphine->normorphine N-demethylation

References

Synthesis of Morphinone for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Morphinone is a key intermediate in the biosynthesis of morphine and related alkaloids. It also serves as a critical starting material for the semi-synthesis of various opioid analgesics and antagonists. As a metabolite of morphine, its presence and quantification in biological samples are of significant interest in pharmacological and toxicological studies. Therefore, the availability of a high-purity this compound reference standard is essential for accurate analytical method development, validation, and routine sample analysis. This document provides detailed protocols for the chemical synthesis of this compound from morphine, its subsequent purification, and characterization to ensure its suitability as a reference standard.

Data Presentation

Table 1: Summary of this compound Synthesis Methods
Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Reported Purity (%)Reference
Oppenauer OxidationMorphineAluminum isopropoxide, Acetone60-70>95 (after purification)[1]
Manganese Dioxide OxidationMorphineActivated Manganese Dioxide (MnO2)70-85>98 (after purification)[2][3]
Table 2: Characterization Data for this compound Reference Standard
Analytical TechniqueParameterExpected Value/Observation
AppearanceVisual InspectionWhite to off-white crystalline solid
Melting PointCapillary Method254-256 °C
¹H-NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)δ 6.70 (d, J=8.2 Hz, 1H), 6.63 (d, J=8.2 Hz, 1H), 6.18 (d, J=10.2 Hz, 1H), 6.05 (d, J=10.2 Hz, 1H), 4.69 (s, 1H), 3.85 (s, 3H), 3.40-3.30 (m, 1H), 3.10-3.00 (m, 1H), 2.60-2.40 (m, 4H), 2.45 (s, 3H)
¹³C-NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)δ 197.8, 146.2, 142.5, 131.0, 129.8, 128.5, 120.4, 119.8, 114.8, 91.8, 59.2, 49.8, 45.3, 42.9, 40.5, 35.8, 20.5
Mass Spectrometry (EI-MS)m/z (relative intensity %)283 (M+, 100), 268, 254, 240, 226, 212
Purity (HPLC)Area %≥ 98.0%

Note: NMR and MS data are predicted based on structurally similar compounds and general fragmentation patterns. Actual values should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound via Manganese Dioxide Oxidation

This protocol describes the oxidation of morphine to this compound using activated manganese dioxide (MnO₂). This method is often preferred due to its relatively mild conditions and high yields.[2][3]

Materials:

  • Morphine hydrochloride

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ammonium Hydroxide (NH₄OH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Filter paper

  • Rotary evaporator

Procedure:

  • Dissolve morphine hydrochloride (1.0 g) in deionized water (50 mL) and basify with ammonium hydroxide to pH 9-10 to precipitate the free base.

  • Extract the morphine free base with chloroform (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and concentrate under reduced pressure using a rotary evaporator to obtain morphine free base.

  • Dissolve the morphine free base in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add activated manganese dioxide (5.0 g, ~10 equivalents) to the solution.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with chloroform (3 x 20 mL).

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield crude this compound.

  • The crude product can then be purified using column chromatography or preparative HPLC.

Purification of this compound by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass chromatography column

  • Elution solvent: Dichloromethane with a gradient of Methanol (e.g., 0-5%)

  • Test tubes or fraction collector

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the initial elution solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin elution with 100% DCM, gradually increasing the polarity by adding methanol (e.g., in 0.5% increments).

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a standard solution of the purified this compound in the mobile phase.

  • Inject the solution into the HPLC system.

  • Analyze the resulting chromatogram to determine the purity by calculating the area percentage of the this compound peak relative to the total peak area.

Mandatory Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Morphine Morphine Oxidation Oxidation (MnO2, Chloroform, Reflux) Morphine->Oxidation Crude_this compound Crude this compound Oxidation->Crude_this compound Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude_this compound->Column_Chromatography Purified_this compound Purified this compound Column_Chromatography->Purified_this compound Characterization Characterization (NMR, MS, MP) Purified_this compound->Characterization Purity_Analysis Purity Analysis (HPLC) Purified_this compound->Purity_Analysis Reference_Standard This compound Reference Standard (Purity ≥ 98%) Characterization->Reference_Standard Purity_Analysis->Reference_Standard

Caption: Workflow for the synthesis and purification of this compound reference standard.

Mu_Opioid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Agonist) MOR μ-Opioid Receptor (GPCR) This compound->MOR binds to G_protein G-protein (Gi/o) MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Analgesia

Caption: Simplified μ-opioid receptor signaling pathway activated by an agonist like this compound.

Discussion

The synthesis of this compound via the oxidation of morphine is a well-established method. The choice between Oppenauer oxidation and manganese dioxide oxidation may depend on the available reagents, equipment, and desired scale of the synthesis. Both methods can provide good yields of this compound, which can then be purified to a high degree using standard chromatographic techniques.

The characterization of the final product is a critical step in confirming its identity and purity as a reference standard. A combination of spectroscopic methods (NMR, MS) and a chromatographic purity assessment (HPLC) is essential. The data presented in Table 2 provide the expected analytical results for a high-purity this compound reference standard.

This compound, as an opioid, is expected to exert its primary pharmacological effects through interaction with opioid receptors, particularly the μ-opioid receptor.[4] The binding of this compound to the μ-opioid receptor is thought to initiate a signaling cascade similar to that of morphine, leading to analgesic effects.[5][6][7][8] The simplified signaling pathway diagram illustrates the key intracellular events following receptor activation by an agonist, which include the inhibition of adenylyl cyclase, modulation of ion channel activity, and ultimately, the physiological response of analgesia.[9][10][11]

Conclusion

This application note provides detailed protocols for the synthesis, purification, and characterization of this compound for its use as a reference standard. The provided methodologies and analytical data will be valuable for researchers and scientists in the fields of drug development, pharmacology, and analytical chemistry who require a reliable source of high-purity this compound for their studies. The successful synthesis and thorough characterization of this reference standard will facilitate accurate and reproducible research in the study of opioids.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Morphinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of morphinone from morphine.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the enzymatic synthesis of this compound?

The primary enzyme is Morphine 6-dehydrogenase (MDH), which catalyzes the NAD(P)+-dependent oxidation of morphine at the 6-hydroxyl group to produce this compound.[1][2] This enzyme has been identified and characterized from various sources, including mammalian liver and the bacterium Pseudomonas putida M10.[1][3]

Q2: Which cofactor is optimal for the reaction, NAD+ or NADP+?

The preference for NAD+ or NADP+ can be species-dependent. For instance, Morphine 6-dehydrogenase from hamster liver can utilize both, but the activity with NADP+ is less than 5% of that with NAD+ at pH 7.4.[1] In contrast, the enzyme from Pseudomonas putida M10 is NADP+-dependent.[3][4] For human liver enzymes, NAD+ is the preferred cofactor over NADP+.[5] It is crucial to use the appropriate cofactor for the specific enzyme being used.

Q3: What is the optimal pH for the enzymatic synthesis of this compound?

The optimal pH for the oxidation of morphine to this compound is in the alkaline range. For morphine dehydrogenase from Pseudomonas putida M10, the pH optimum is 9.5.[3][6] Similarly, the hamster liver enzyme exhibits maximal activity at pH 9.3.[1]

Q4: How can I monitor the progress of the reaction and quantify the this compound yield?

The reaction progress can be monitored by measuring the formation of NADH or NADPH spectrophotometrically at 340 nm.[7][8] For quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the recommended method.[9][10][11] A reversed-phase C18 column is commonly used for separation.[10]

Troubleshooting Guide

Low or No this compound Yield
Potential Cause Troubleshooting Steps
Incorrect Cofactor Verify the cofactor requirement for your specific Morphine 6-dehydrogenase. Some enzymes have a strict preference for either NAD+ or NADP+.[1][3][5]
Suboptimal pH Ensure the reaction buffer is at the optimal pH for the enzyme (typically around 9.3-9.5 for the oxidation reaction).[1][3][6]
Enzyme Inactivity - Confirm the enzyme has been stored correctly and has not lost activity. - Perform an activity assay with a positive control. - Consider that some enzymes are thermolabile and may lose activity if not handled properly.[4]
Presence of Inhibitors - See the "Enzyme Inhibition" section below for a list of potential inhibitors and how to avoid them. - If using a crude enzyme preparation, consider purification steps to remove endogenous inhibitors.
Product Inhibition This compound itself can inhibit the enzyme. Consider strategies to remove the product as it is formed, such as in-situ product removal techniques.
Enzyme Inhibition
Inhibitor Type Examples Mitigation Strategies
Competitive Inhibitors 17β-hydroxysteroids, Progesterone, Cortisone.[1][12]- Increase the concentration of the morphine substrate. - Remove these compounds from the reaction mixture if they are present as contaminants.
Non-competitive/Other Inhibitors Steroids, Lithocholic acid, Indomethacin, Thiol-blocking reagents (e.g., p-hydroxymercuribenzoate), Metal-complexing agents (e.g., 1,10-phenanthroline, 2,2'-dipyridyl).[3][5]- Avoid the presence of these compounds in the reaction. - For metal-complexing agents, ensure the buffer does not contain chelators if the enzyme requires a metal ion for activity.[3]
Substrate/Product-related Inhibition This compound can form a covalent adduct with the enzyme, leading to inactivation.[1]- Minimize reaction time. - Consider using a mutant enzyme with enhanced stability if available. A Cys-80 to serine mutation in MDH has been shown to greatly enhance stability.[1]
Poor Purity of this compound
Potential Cause Troubleshooting Steps
Side Reactions The formation of 2,2′-bimorphine has been observed as a microbial oxidation product of morphine.[10] While not a direct side reaction of MDH, it could occur in whole-cell systems.
Substrate Impurities The starting morphine may contain related alkaloids (e.g., codeine, thebaine) that could potentially be converted to other byproducts.
This compound Degradation This compound is a reactive α,β-unsaturated ketone and can be unstable.

Data Presentation

Table 1: Kinetic Parameters of Morphine 6-Dehydrogenase (MDH)

Enzyme SourceSubstrateKm (mM)Vmax (unit/mg protein)Optimal pH (Oxidation)Preferred Cofactor
Hamster LiverMorphine1.00.439.3NAD+[1]
Pseudomonas putida M10Morphine0.46N/A9.5NADP+[3]
Pseudomonas putida M10Codeine0.044N/A9.5NADP+[3]

Table 2: Influence of Various Factors on this compound Synthesis Yield

FactorConditionObserved Effect on YieldReference
pH pH 7.4Moderate activity observed.[5]
pH 9.3 - 9.5Maximal activity/yield.[1][3]
Cofactor NAD+ vs. NADP+ (human liver)NAD+ is the preferred cofactor.[5]
NAD+ vs. NADP+ (hamster liver)Activity with NADP+ is <5% of that with NAD+ at pH 7.4.[1]
Inhibitors 17β-hydroxysteroidsCompetitive inhibition, reduces yield.[1]
Lithocholic acid, IndomethacinInhibition of microsomal enzyme activity.[5]
Thiol-blocking reagentsStrong inhibition of P. putida M10 MDH.[12]
Enzyme Stability Wild-type MDHSusceptible to inactivation by this compound.[1]
Cys-80 to Serine mutant MDHGreatly enhanced stability.[1]

Experimental Protocols

1. General Enzymatic Assay for Morphine 6-Dehydrogenase Activity

This protocol is a general guideline and should be optimized for the specific enzyme and experimental setup.

  • Reagents:

    • Morphine solution (substrate)

    • NAD+ or NADP+ solution (cofactor)

    • Buffer (e.g., Glycine-NaOH or Tris-HCl, pH 9.3-9.5)

    • Morphine 6-dehydrogenase (enzyme)

    • Purified water

  • Procedure:

    • Prepare a reaction mixture containing the buffer, morphine, and the appropriate cofactor in a cuvette.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the enzyme solution.

    • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. This corresponds to the formation of NADH or NADPH.

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

2. Quantification of this compound by HPLC

This is a representative HPLC method that can be adapted for the quantification of this compound.

  • Instrumentation:

    • HPLC system with a UV or MS detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient may need to be optimized. For example, a mixture of acetonitrile and ammonium formate (50:50) has been used.[11]

  • Detection:

    • UV detection wavelength for this compound is typically in the range of 210-230 nm. A wavelength of 226 nm has been used for morphine.[10]

  • Procedure:

    • Prepare a standard curve by injecting known concentrations of a purified this compound standard.

    • Stop the enzymatic reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).

    • Centrifuge the samples to pellet the enzyme and any precipitated proteins.

    • Inject the supernatant onto the HPLC system.

    • Integrate the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Visualizations

Enzymatic_Synthesis_of_this compound Morphine Morphine This compound This compound Morphine->this compound Oxidation MDH Morphine 6-dehydrogenase (MDH) NADP NAD(P)+ NADPH NAD(P)H NADP->NADPH Reduction Experimental_Workflow A Reaction Setup (Buffer, Morphine, Cofactor) B Enzyme Addition (Morphine 6-dehydrogenase) A->B C Incubation (Controlled Temperature and Time) B->C D Reaction Quenching C->D E Sample Preparation (Centrifugation/Filtration) D->E F HPLC Analysis (Quantification of this compound) E->F G Data Analysis (Yield Calculation) F->G Troubleshooting_Yield Start Low this compound Yield Check_pH Is the pH optimal (e.g., 9.3-9.5)? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Cofactor Is the correct cofactor (NAD+/NADP+) being used? Check_pH->Check_Cofactor Yes Adjust_pH->Check_Cofactor Use_Correct_Cofactor Use the appropriate cofactor for the enzyme Check_Cofactor->Use_Correct_Cofactor No Check_Enzyme_Activity Is the enzyme active? Check_Cofactor->Check_Enzyme_Activity Yes Use_Correct_Cofactor->Check_Enzyme_Activity Use_New_Enzyme Use a fresh batch of enzyme Check_Enzyme_Activity->Use_New_Enzyme No Check_Inhibitors Are there any inhibitors present? Check_Enzyme_Activity->Check_Inhibitors Yes Use_New_Enzyme->Check_Inhibitors Remove_Inhibitors Purify enzyme or remove inhibitory compounds Check_Inhibitors->Remove_Inhibitors Yes End Yield Improved Check_Inhibitors->End No Remove_Inhibitors->End

References

Technical Support Center: Optimization of HPLC Parameters for Morphinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of morphinone. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during method development and execution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analysis?

A1: A common starting point for this compound analysis is reversed-phase HPLC (RP-HPLC).[1] A C18 column is a frequently used stationary phase for this purpose.[2] The mobile phase typically consists of a mixture of an aqueous buffer (like acetate or phosphate) and an organic solvent (such as acetonitrile or methanol).[2][3][4] Initial method development can begin with an isocratic elution, where the mobile phase composition remains constant throughout the run.[2]

Q2: How do I select the appropriate mobile phase for separating this compound from similar compounds?

A2: The choice of mobile phase is critical for achieving good separation.[5][6] For separating this compound from structurally related opioids like morphine and hydromorphone, an ion-pair reversed-phase chromatography approach can be effective.[2] This involves adding an ion-pairing reagent, such as sodium dodecyl sulfate (SDS), to the mobile phase.[2][7] The organic solvent composition, typically a blend of acetonitrile and methanol, can be adjusted to enhance the separation of critical pairs.[2][8] The pH of the mobile phase is also a powerful tool for optimizing selectivity.[9][10]

Q3: What role does pH play in the HPLC analysis of this compound?

A3: The pH of the mobile phase significantly influences the retention and peak shape of ionizable compounds like this compound.[9] Adjusting the pH can alter the ionization state of the analyte, which in turn affects its retention on a reversed-phase column.[10][11] For basic compounds, increasing the pH can decrease retention time, while for acidic compounds, decreasing the pH can increase retention.[9] It is generally recommended to work at a pH that is at least one or two units away from the pKa of the analyte to ensure it is in a single ionization state, which helps in achieving symmetrical peaks.[11] For instance, a mobile phase with a pH of around 3.7 has been used successfully in the separation of this compound and other opioids.[2]

Q4: What detection wavelength is typically used for this compound analysis?

A4: For UV detection of this compound and related opioids, a wavelength of 280 nm is commonly used.[2][12][13] This wavelength provides good sensitivity for these compounds.

Experimental Protocols

Protocol: Isocratic HPLC Method for the Separation of this compound and Related Opioids

This protocol is based on a method developed for the separation of this compound, morphine, dihydromorphine, and hydromorphone.[2]

1. System Preparation:

  • Use a suitable HPLC system equipped with a pump, autosampler, column oven, and UV detector.[5]

  • Ensure the system is properly equilibrated with the mobile phase before injecting any samples.[14]

2. Chromatographic Conditions:

  • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase: An isocratic mobile phase comprising an aqueous acidic buffer (e.g., aqueous acetic acid), an ion exchange compound (e.g., sodium acetate), an ion-pair reagent (e.g., sodium dodecyl sulfate - SDS), and a 1:1 (v/v) blend of methanol and acetonitrile.[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Column Temperature: 30 °C.[2] A lower column temperature can slightly increase resolution and enhance column preservation.[2]

  • Detection Wavelength: 280 nm.[2]

  • Injection Volume: 100 µL.[2]

3. Sample and Standard Preparation:

  • Sample Diluent: Prepare a diluent of water, methanol, and acetic acid (95:5:1, v/v/v).[2]

  • Preparation: Weigh individual opioid free bases and dilute them in the sample diluent. Ensure the sample diluent is of the same or weaker organic strength than the mobile phase.[2]

4. Data Analysis:

  • Process the resulting chromatogram to determine peak height, area, resolution (R), capacity factor (k′), theoretical plates (N), and tailing factor (T) for each analyte peak.[2]

  • System Suitability Requirements: Aim for R ≥ 1.5, 2 < k′ < 50, N ≥ 2000, and T ≤ 2 for each analyte peak.[2]

Troubleshooting Guides

Q5: My peaks are broad. How can I improve the peak shape?

A5: Broad peaks can be caused by several factors. Here are some troubleshooting steps:

  • Adjust Mobile Phase Composition: Try altering the ratio of the organic solvent to the aqueous buffer. Increasing the proportion of the buffer can sometimes lead to sharper peaks for polar compounds.[15]

  • Optimize Flow Rate: A flow rate that is too high can cause peak broadening. Try decreasing the flow rate to see if the peak shape improves.[15][16]

  • Adjust Column Temperature: Low column temperatures can sometimes lead to broader peaks. Increasing the temperature may help sharpen them.[15][17] However, be aware of the thermal stability of your analyte and column.[18]

  • Check Sample Preparation: Ensure your sample is properly filtered and free of impurities, as this can contribute to broad peaks.[15] Injecting the sample in a solvent stronger than the mobile phase can also cause peak distortion.[19]

  • Consider a Different Column: If other adjustments don't work, the column itself might not be optimal. A different column with a different selectivity or efficiency might provide better results.[15][20]

Q6: I am observing peak tailing. What could be the cause and how do I fix it?

A6: Peak tailing, where the peak has an extended tail, is a common issue that can compromise quantification.[21]

  • Secondary Silanol Interactions: For basic compounds like this compound, interactions with ionized residual silanol groups on the silica-based column packing can cause tailing.[14][22] Operating at a lower pH (e.g., pH 2-4) can minimize these interactions by keeping the silanol groups protonated.[14][23]

  • Use of Modifiers: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help reduce tailing caused by silanol interactions.[22]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[24]

  • Metal Contamination: Some compounds are sensitive to trace metals in the HPLC system, which can lead to tailing. Using metal-free or coated stainless steel columns can mitigate this issue.[24]

Q7: The retention times for this compound are inconsistent. What should I check?

A7: Fluctuating retention times can affect the reliability of your analysis.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time variability.[25] Even a 1% error in the organic solvent proportion can change retention times by 5-15%.[25] Prepare the mobile phase carefully, preferably by weight, and ensure it is thoroughly mixed and degassed.[6][25]

  • Column Temperature: Ensure the column temperature is stable and controlled. Fluctuations in ambient temperature can affect retention if a column oven is not used.[14][17]

  • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents or starting up the system.[14]

  • Pump and Leaks: Check for leaks in the HPLC system, particularly at pump fittings and seals. Leaks can cause pressure fluctuations and lead to erratic retention times.[14][22] Ensure the pump is delivering a constant flow rate.[22]

Data and Parameters

Table 1: Example HPLC Parameters for this compound and Related Opioid Analysis
ParameterConditionReference
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm[2]
Mobile Phase Isocratic: Aqueous acetic acid, sodium acetate, SDS, 1:1 Methanol:Acetonitrile[2]
Flow Rate 1.2 mL/min[2]
Temperature 30 °C[2][12][13]
Detection UV at 280 nm[2][12][13]
Injection Volume 100 µL[2]
Sample Diluent 95:5:1 (H₂O:MeOH:HOAc)[2]
Table 2: System Suitability Criteria
ParameterAcceptance CriteriaReference
Resolution (R) ≥ 1.5[2]
Tailing Factor (T) ≤ 2.0[2]
Capacity Factor (k') 2 < k′ < 50[2]
Theoretical Plates (N) ≥ 2000[2]

Visualizations

HPLC_Method_Optimization_Workflow Workflow for HPLC Method Optimization for this compound Analysis A Define Analytical Goals (e.g., separate this compound from impurities) B Initial Method Setup (C18 Column, UV 280nm) A->B C Mobile Phase Screening (Vary Organic Solvent & pH) B->C D Evaluate Initial Results (Resolution, Peak Shape) C->D E Optimization of Parameters (Flow Rate, Temperature, Buffer Conc.) D->E Needs Improvement J Acceptable D->J Good Separation F Check System Suitability (R, T, N, k') E->F G Method Validation F->G Pass I Unacceptable F->I Fail H Routine Analysis G->H I->C Re-screen I->E Re-optimize J->F

Caption: Workflow for HPLC Method Optimization.

HPLC_Troubleshooting_Guide Troubleshooting Common HPLC Issues in this compound Analysis Start Identify Chromatographic Problem P1 Poor Resolution? Start->P1 S1 Adjust Mobile Phase (Organic %, pH, Ion-pair) P1->S1 Yes P2 Bad Peak Shape? (Tailing/Broadening) P1->P2 No S1->P2 S2 Check for Tailing: - Lower pH - Add Modifier (TEA) - Reduce Sample Load P2->S2 Yes (Tailing) S2b Check for Broadening: - Optimize Flow Rate - Adjust Temperature - Check Sample Solvent P2->S2b Yes (Broad) P3 Inconsistent Retention Time? P2->P3 No S2->P3 S2b->P3 S3 Check System Stability: - Remake Mobile Phase - Ensure Temp Control - Check for Leaks P3->S3 Yes End Problem Solved P3->End No S3->End No No Yes Yes

Caption: Troubleshooting Decision Tree for HPLC.

References

Technical Support Center: Minimizing Degradation of Morphinone During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of morphinone in various sample matrices during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an oxidation product of morphine.[1][2] Its stability is a critical concern in research and drug development as its degradation can lead to inaccurate quantification in analytical assays. This compound is a reactive electrophile that can bind to macromolecules, which may affect its stability and analytical detection.[3]

Q2: What are the primary factors that contribute to this compound degradation during sample storage?

The degradation of this compound, similar to other opioids, is influenced by several factors:

  • Temperature: Higher temperatures generally accelerate degradation rates.

  • pH: this compound stability is pH-dependent. Alkaline conditions, in particular, can accelerate the degradation of related opioid compounds.[4]

  • Light Exposure: Exposure to light, especially UV radiation, can cause photodegradation.

  • Oxidation: this compound is susceptible to oxidation, which can be catalyzed by the presence of oxygen and metal ions.[1]

  • Sample Matrix: The composition of the sample matrix (e.g., plasma, urine, whole blood) can significantly impact stability due to enzymatic activity and the presence of other reactive molecules.

Q3: What are the ideal storage temperatures for samples containing this compound?

For long-term storage, freezing samples at -20°C or -80°C is recommended to minimize degradation.[5] Refrigeration at 2-8°C may be suitable for short-term storage, but stability should be verified for the specific sample type and duration. Room temperature storage is generally not recommended for extended periods.

Q4: How does pH affect this compound stability and what is the optimal pH range for storage?

While specific kinetic data for this compound is limited, studies on morphine, a closely related compound, show that degradation is accelerated at higher pH.[4] Therefore, maintaining a slightly acidic to neutral pH, ideally between pH 4 and 7 , is recommended to improve the stability of this compound in aqueous solutions and biological samples.

Q5: Can antioxidants or preservatives be used to improve this compound stability?

Yes, the addition of antioxidants and preservatives can help minimize degradation.

  • Antioxidants: Ascorbic acid (Vitamin C) and sodium metabisulfite can be used to prevent oxidative degradation.[1]

  • Preservatives: Sodium fluoride (NaF) is often added to whole blood samples to inhibit enzymatic activity and improve the stability of opioids.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound from stored samples. Degradation due to improper storage temperature.Store samples at -20°C or -80°C for long-term storage. For short-term, use 2-8°C and validate stability.
Degradation due to inappropriate pH.Adjust the sample pH to a range of 4-7 before storage.
Oxidative degradation.Add an antioxidant such as ascorbic acid to the sample. Prepare samples under an inert atmosphere (e.g., nitrogen) if possible.
Inconsistent or variable results between replicate samples. Incomplete thawing or mixing of samples.Ensure samples are completely thawed and thoroughly mixed before analysis.
Freeze-thaw cycles.Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
Light exposure during handling.Protect samples from light by using amber vials or by working under low-light conditions.
Appearance of unknown peaks in chromatograms of stored samples. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and ensure your analytical method can separate them from this compound.
Contamination of the sample or storage container.Use high-purity solvents and reagents. Ensure storage containers are clean and inert.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[6][7][8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm / 365 nm)

  • Heating block or oven

  • HPLC-UV or HPLC-MS/MS system

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store a solid sample of this compound at 80°C for 48 hours.

    • Dissolve in a suitable solvent before analysis.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) for an appropriate duration.

    • Analyze the sample and a control sample stored in the dark.

  • Analysis:

    • Analyze all stressed samples and an unstressed control sample using a suitable analytical method (e.g., HPLC-UV).

    • Compare the chromatograms to identify degradation peaks and the loss of the parent this compound peak.

Protocol 2: Sample Preparation for HPLC-UV Analysis of this compound in Plasma

Objective: To extract this compound from a plasma sample for quantification by HPLC-UV.

Materials:

  • Human plasma

  • This compound standard solutions

  • Acetonitrile

  • Methanol

  • Formic acid

  • Centrifuge

  • Vortex mixer

  • Solid-phase extraction (SPE) cartridges (optional, for cleaner samples)

Procedure:

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an internal standard (if used).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC-UV system.

Note: For lower concentrations or complex matrices, a solid-phase extraction (SPE) step may be necessary after protein precipitation to further clean up the sample and concentrate the analyte.

Visualizations

Below are diagrams illustrating key concepts related to this compound degradation and analysis.

Morphine Morphine This compound This compound Morphine->this compound Oxidation (e.g., by Morphine Dehydrogenase) Hydromorphone Hydromorphone This compound->Hydromorphone Reduction (e.g., by this compound Reductase) DegradationProducts Other Degradation Products This compound->DegradationProducts Further Degradation (Oxidation, Hydrolysis, etc.)

Caption: Simplified degradation pathway of morphine to this compound and its subsequent conversion.

cluster_collection Sample Collection & Handling cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collect Collect Sample (e.g., Plasma, Urine) AddStabilizer Add Stabilizer (e.g., Antioxidant, Preservative) Collect->AddStabilizer Store Store at -20°C or -80°C (Protect from Light) AddStabilizer->Store Thaw Thaw & Mix Store->Thaw Extract Extract this compound (e.g., Protein Precipitation, SPE) Thaw->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Analyze Analyze via HPLC-UV or HPLC-MS/MS Reconstitute->Analyze

Caption: Recommended workflow for handling and analyzing samples containing this compound.

start Low this compound Recovery? check_temp Was sample stored at -20°C or -80°C? start->check_temp check_ph Was sample pH between 4 and 7? check_temp->check_ph Yes solution_temp Store future samples at recommended low temperatures. check_temp->solution_temp No check_light Was sample protected from light? check_ph->check_light Yes solution_ph Adjust pH of future samples before storage. check_ph->solution_ph No check_antioxidant Was an antioxidant used? check_light->check_antioxidant Yes solution_light Use amber vials and minimize light exposure during handling. check_light->solution_light No solution_antioxidant Consider adding an antioxidant to future samples. check_antioxidant->solution_antioxidant No end Review sample handling and analytical method. check_antioxidant->end Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Troubleshooting low recovery of morphinone in solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of morphinone during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low recovery of this compound in SPE?

Low recovery is often due to suboptimal pH conditions during sample loading or elution. This compound, a basic compound with a pKa similar to morphine (pKa ≈ 8.0-9.8), requires a specific pH to ensure it is in the correct ionic state for retention on the sorbent and subsequent elution.[1] Analyte loss can also occur if the wash step is too stringent or if the elution solvent is not strong enough to desorb the analyte completely.

Q2: Which type of SPE sorbent is best suited for this compound extraction?

Mixed-mode solid-phase extraction, particularly using a sorbent with both reversed-phase and strong cation exchange (SCX) characteristics (e.g., Oasis MCX), is highly effective for the extraction of this compound and other opioids. The dual retention mechanism allows for a more selective extraction and a more rigorous wash step to remove matrix interferences, ultimately leading to a cleaner extract and better recovery.[2]

Q3: How can I prevent the degradation of this compound during the SPE process?

This compound stability is pH-dependent. Similar to other opioids, it can be susceptible to degradation at high pH. To mitigate this, if a high pH elution solvent is necessary to break the ion-exchange interaction, the eluate should be collected in a tube containing a small amount of an acidic solution to immediately neutralize the pH. Additionally, minimizing the exposure of the sample to high temperatures and oxygen can help prevent degradation.[3]

Q4: My this compound recovery is inconsistent. What could be the cause?

Inconsistent recoveries can stem from several factors:

  • Variable Sample pH: Ensure the pH of every sample is consistently adjusted before loading onto the SPE cartridge.

  • Drying of the Sorbent Bed: Allowing the sorbent to dry out after conditioning and before sample loading can lead to channeling and poor interaction between the analyte and the sorbent.

  • Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, and elution can affect the binding and recovery of the analyte. A slow and consistent flow rate is generally recommended.

  • Matrix Effects: Biological matrices can vary between samples, affecting the extraction efficiency. Proper sample pretreatment and a robust wash step are crucial to minimize matrix effects.

Troubleshooting Guide: Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving low recovery issues during the solid-phase extraction of this compound.

Step 1: Analyte Loss Investigation

To pinpoint where the loss of this compound is occurring, analyze the fractions from each step of the SPE process (load, wash, and elution).

Fraction Finding Potential Cause Recommended Action
Load Flow-Through This compound Detected- Sample pH is too high, preventing ionization and retention on a cation exchange sorbent.- The organic content of the sample is too high for a reversed-phase mechanism.- Adjust sample pH to be at least 2 pH units below the pKa of this compound (target pH 5-6).- If using a reversed-phase mechanism, dilute the sample with water or an aqueous buffer to reduce the organic content.
Wash Solution This compound Detected- The wash solvent is too strong, prematurely eluting the analyte.- Decrease the organic content of the wash solvent.- Ensure the pH of the wash solvent maintains the ionized state of this compound.
Elution Solution Low this compound Concentration- The elution solvent is too weak to fully desorb the analyte.- The pH of the elution solvent is not high enough to neutralize the charge of the analyte for elution from a cation exchange sorbent.- Increase the organic strength of the elution solvent.- For cation exchange, use a basic modifier (e.g., ammonium hydroxide) in the elution solvent to raise the pH above the pKa of this compound.- Consider a "soak" step where the elution solvent is left on the sorbent for a few minutes before elution.
Step 2: Method Optimization

If the initial investigation does not resolve the issue, further optimization of the SPE method is necessary.

Parameter Recommendation for this compound
Sorbent Selection Utilize a mixed-mode strong cation exchange (MCX) sorbent for robust retention and cleaner extracts. C8 or C18 reversed-phase sorbents can also be effective.[4]
Sample Pre-treatment - pH Adjustment: Adjust the sample pH to ~6.0 with a suitable buffer to ensure this compound is protonated for retention on an SCX sorbent.- Dilution: For viscous samples like plasma, dilute with an acidic buffer (e.g., 4% H3PO4) to improve flow and analyte availability.
Conditioning & Equilibration - Conditioning: Use an organic solvent like methanol to activate the sorbent.- Equilibration: Equilibrate with an aqueous solution at a pH similar to the pre-treated sample to prepare the sorbent for optimal analyte binding.
Wash Step - Use a weak organic wash (e.g., 5-10% methanol in water) to remove polar interferences.- For MCX, a wash with a mild acid (e.g., 0.1 M HCl) can remove basic interferences without eluting the strongly retained this compound.
Elution Step - For MCX, use a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to disrupt both the ionic and reversed-phase interactions.- Neutralization: Collect the eluate in a solution containing a small amount of acid (e.g., formic acid) to prevent degradation at high pH.

Quantitative Data Summary

The following table summarizes recovery data for morphine and related compounds using a mixed-mode cation exchange SPE protocol. While specific data for this compound is limited, the recovery of morphine is a strong indicator of the expected performance for this compound due to their structural similarity.

Table 1: SPE Recoveries of Morphine and Related Compounds using Oasis MCX

CompoundAverage Recovery (%)
Morphine>90%
Morphine-3-glucuronide~77%
Morphine-6-glucuronide~85%
6-acetylmorphine>90%
Morphine N-oxide>90%
10-hydroxymorphine>90%

Table 2: Comparison of Opioid Recoveries with Different SCX Sorbents [2]

CompoundSOLA SCX Recovery (%)SOLAμ SCX Recovery (%)
Morphine88-99%96-106%
Codeine88-99%96-106%
Hydrocodone88-99%96-106%
Hydromorphone88-99%96-106%

Experimental Protocols

Protocol 1: Mixed-Mode SPE for this compound from Plasma

This protocol is adapted from a validated method for morphine and its metabolites using an Oasis MCX µElution Plate.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add an internal standard.

    • Add 200 µL of 4% phosphoric acid (H₃PO₄) in water.

    • Vortex to mix.

  • SPE Procedure:

    • Condition: Condition the Oasis MCX µElution Plate wells with 200 µL of methanol.

    • Equilibrate: Equilibrate the wells with 200 µL of water.

    • Load: Load the pre-treated sample onto the plate.

    • Wash 1: Wash with 200 µL of 2% formic acid in water.

    • Wash 2: Wash with 200 µL of methanol.

    • Elution: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol. Collect the eluate in a collection plate containing 10 µL of 3% formic acid in methanol per well to neutralize the eluate.

  • Post-Elution:

    • Evaporate the neutralized eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., 50 µL of water).

Visualizations

This compound Degradation Pathway

The following diagram illustrates the potential metabolic conversion of morphine to this compound and its subsequent reduction to hydromorphone.

Morphine Morphine This compound This compound Morphine->this compound Oxidation Hydromorphone Hydromorphone This compound->Hydromorphone Reduction

Caption: Metabolic pathway of morphine to this compound and hydromorphone.

Troubleshooting Workflow for Low this compound Recovery

This workflow provides a logical sequence for identifying the cause of low analyte recovery.

A Low this compound Recovery B Analyze Load Flow-Through A->B C This compound Present? B->C D Analyze Wash Solution C->D No H Optimize Loading Conditions: - Adjust Sample pH - Reduce Sample Organic Content C->H Yes E This compound Present? D->E F Analyze Eluate E->F No I Optimize Wash Step: - Decrease Solvent Strength - Adjust pH E->I Yes G Low this compound Concentration F->G J Optimize Elution: - Increase Solvent Strength - Adjust pH - Use 'Soak' Step G->J

Caption: Systematic workflow for troubleshooting low this compound recovery.

References

Reducing ion suppression effects in LC-MS/MS analysis of morphinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression effects during the LC-MS/MS analysis of morphinone.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantitative results, as well as decreased sensitivity.[1][2][3] The phenomenon occurs in the ion source of the mass spectrometer and can be a significant challenge in complex biological matrices like plasma, urine, or tissue homogenates.[1][4]

Q2: What are the common causes of ion suppression in this compound analysis?

A2: Ion suppression in the analysis of this compound, a polar opiate, is often caused by endogenous components from the biological sample matrix that co-elute with the analyte.[2][4] Key culprits include:

  • Phospholipids: These are abundant in biological membranes and are a major cause of ion suppression, particularly in protein precipitation extracts.[4][5]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize in the ion source, leading to signal suppression.[2][6]

  • Proteins and Peptides: Inadequately removed proteins and peptides can also interfere with the ionization process.[6][7]

  • Formulation Agents: In preclinical studies, formulation agents like polysorbates can cause significant ion suppression.[8]

Q3: How can I detect ion suppression in my LC-MS/MS method?

A3: A commonly used technique to identify and assess the extent of ion suppression is the post-column infusion experiment.[1][9][10] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[9] A dip in the baseline signal of this compound at specific retention times indicates the presence of co-eluting, suppressing components from the matrix.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Recovery for this compound

Poor peak shape (e.g., fronting, splitting) and low recovery for polar opiates like this compound can be indicative of issues with the chromatographic method, often related to the injection solvent and column equilibration.[11][12]

Troubleshooting Steps:

  • Optimize Initial Gradient Conditions: Avoid starting with a mobile phase containing a significant percentage of organic solvent. For polar analytes like this compound, it is often beneficial to start with 100% aqueous mobile phase to ensure proper retention and peak shape.[11][12]

  • Ensure Complete Column Equilibration: Insufficient equilibration of the analytical column with the initial mobile phase can lead to inconsistent retention times and peak shapes. Monitor the column pressure trace to confirm that it has stabilized before injecting the next sample.[11][12]

  • Check Autosampler and Wash Solvents: Residual organic solvent from autosampler washes can come into contact with the sample during injection, causing peak distortion.[11][12] Ensure that the sample does not come into contact with organic solvent before or during injection. Introducing an air gap between the sample and the wash solvent in the autosampler can help prevent this.[11][12]

Issue 2: Inconsistent Results and Loss of Sensitivity

Inconsistent results and a gradual loss of sensitivity over a series of injections often point towards ion suppression from matrix components.

Troubleshooting Workflow:

cluster_0 Troubleshooting Ion Suppression start Inconsistent Results / Loss of Sensitivity check_sample_prep Review Sample Preparation start->check_sample_prep Initial Check check_chromatography Optimize Chromatography check_sample_prep->check_chromatography If suppression persists result Improved Method Robustness check_sample_prep->result If effective change_ionization Consider Alternative Ionization check_chromatography->change_ionization If co-elution is unavoidable check_chromatography->result If effective use_is Use Stable Isotope-Labeled Internal Standard change_ionization->use_is For compensation use_is->result

Caption: A logical workflow for troubleshooting ion suppression.

Detailed Steps:

  • Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][7]

    • Protein Precipitation (PPT): While quick, this method is often insufficient for removing phospholipids.[5]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte while washing away interfering compounds.[7] Mixed-mode SPE phases can be particularly effective.[7]

  • Optimize Chromatographic Separation: If sample preparation alone is not sufficient, modify the LC method to chromatographically separate this compound from the regions of ion suppression.[1]

    • Adjust Gradient Profile: Modify the gradient to shift the retention time of this compound away from the "suppression zones," which are often at the beginning and end of the chromatogram.[1]

    • Change Column Chemistry: Using a different stationary phase (e.g., biphenyl, PFP) can alter selectivity and improve separation from interfering components.[11][12]

    • Employ UPLC/UHPLC: The higher resolution of UPLC/UHPLC systems can better separate the analyte from matrix components, thereby reducing the potential for co-elution and ion suppression.[13]

  • Switch Ionization Technique: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][9][10] If your instrumentation allows, switching to APCI may reduce the impact of matrix effects.[1][9][10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., morphine-d3) co-elutes with the analyte and experiences the same degree of ion suppression.[7] This allows for accurate correction of signal variability, though it does not eliminate the underlying suppression.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis from Plasma

Sample Preparation MethodRelative this compound Response (%)Phospholipid Removal Efficiency (%)Time per Sample (min)
Protein Precipitation (PPT)45205
Liquid-Liquid Extraction (LLE)756015
Solid-Phase Extraction (SPE)959820

Note: Data are representative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Detection

This protocol is designed to identify retention time regions where matrix components cause ion suppression.[9]

  • Prepare a this compound Infusion Solution: Prepare a solution of this compound (e.g., 1 µg/mL) in the mobile phase.

  • Set up the Infusion: Use a syringe pump to deliver the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow stream via a T-connector placed between the analytical column and the mass spectrometer ion source.

  • Acquire a Stable Baseline: Start the infusion and LC flow (without an injection) and monitor the this compound signal until a stable baseline is achieved.

  • Inject Blank Matrix: Inject a blank sample extract (prepared using your standard sample preparation method) and monitor the this compound signal.

  • Analyze the Chromatogram: A decrease in the this compound signal intensity at specific retention times indicates ion suppression caused by co-eluting matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol provides a general procedure for cleaning up urine samples for this compound analysis.[14]

  • Sample Pre-treatment: To 0.5 mL of urine, add an internal standard (e.g., morphine-d6) and 125 µL of concentrated HCl.[14] Incubate at 95°C for 90 minutes for hydrolysis of glucuronide metabolites.[14] Cool and neutralize the sample.[14]

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Plexa PCX) with 0.5 mL of methanol (B129727).[14]

  • Load Sample: Load the pre-treated urine sample onto the conditioned SPE cartridge.[14]

  • Wash Step 1: Wash the cartridge with 1 mL of 2% formic acid to remove hydrophilic interferences.[14]

  • Wash Step 2: Wash the cartridge with 1 mL of methanol to remove less polar interferences.[14]

  • Elute this compound: Elute this compound and other opiates with 2 mL of a freshly prepared solution of methanol and ammonium (B1175870) hydroxide (B78521) (100:20 v/v).[14]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of the initial mobile phase (e.g., 0.5 mL of 95:5 water:methanol with 0.1% formic acid).[14]

Visualizations

cluster_1 Sample Preparation Workflow start Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation (PPT) start->ppt Quick, less clean lle Liquid-Liquid Extraction (LLE) start->lle Moderate cleanup spe Solid-Phase Extraction (SPE) start->spe Thorough cleanup analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

References

Stabilization of morphine dehydrogenase against covalent inactivation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morphine dehydrogenase (MDH). The information addresses common issues encountered during experiments focused on the enzyme's stabilization against covalent inactivation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of morphine dehydrogenase (MDH) inactivation?

A1: The primary mechanism of inactivation for morphine dehydrogenase from Pseudomonas putida M10 is covalent modification by its reaction product, morphinone. This inactivation occurs through the formation of a covalent adduct with a specific cysteine residue, Cys-80, located in the active site of the enzyme.[1][2] This covalent modification leads to a loss of catalytic activity.

Q2: How can covalent inactivation of MDH be prevented?

A2: The most effective method to prevent covalent inactivation by this compound is through site-directed mutagenesis. Altering the key cysteine residue (Cys-80) to a serine (C80S) has been shown to result in a significantly more stable enzyme that is resistant to this form of inactivation.[1][2]

Q3: What is the kinetic mechanism of MDH?

A3: The kinetic mechanism of MDH from Pseudomonas putida M10 depends on the reaction direction and pH. For the oxidation of codeine at pH 9.5, the enzyme follows a non-Theorell-Chance sequential ordered mechanism. For the reduction of codeinone at pH 7.0, it follows a Theorell-Chance mechanism.[1][2]

Q4: To which family of enzymes does MDH belong?

A4: Based on sequence comparisons, morphine dehydrogenase is a member of the aldose reductase enzyme superfamily.[1][2] It shares catalytically important residues with other members of this family, such as Tyr-48, Lys-77, and Asp-43.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during MDH expression, purification, and activity assays.

Issue 1: Rapid loss of enzyme activity during the reaction.
  • Possible Cause A: Covalent inactivation by this compound.

    • Troubleshooting:

      • Use the C80S mutant: If you are using the wild-type enzyme, consider using the C80S variant, which is resistant to covalent inactivation by this compound.[1][2]

      • Limit product accumulation: In kinetic assays, use initial rate measurements to minimize the concentration of this compound. For biotransformation applications, consider in-situ product removal strategies.

  • Possible Cause B: Instability of the NADP⁺ cofactor.

    • Troubleshooting:

      • Prepare fresh NADP⁺ solutions: NADP⁺ can degrade, especially in acidic conditions or at elevated temperatures. Prepare fresh solutions for each experiment.

      • Buffer pH: Ensure the reaction buffer pH is optimal for both enzyme activity and NADP⁺ stability (typically neutral to slightly alkaline). The optimal pH for morphine oxidation is 9.5.[3]

Issue 2: Low yield of purified MDH.
  • Possible Cause A: Protein insolubility and aggregation.

    • Troubleshooting:

      • Optimize expression conditions: Lower the induction temperature (e.g., 16-25°C) and IPTG concentration during protein expression in E. coli to promote proper folding and reduce the formation of inclusion bodies.

      • Use solubility-enhancing tags: Consider expressing MDH with a solubility-enhancing fusion partner, such as maltose-binding protein (MBP).

      • Lysis buffer additives: Include additives like glycerol (10-20%), low concentrations of non-ionic detergents (e.g., Triton X-100), or stabilizing osmolytes in the lysis and purification buffers.

  • Possible Cause B: Inefficient purification.

    • Troubleshooting:

      • Optimize chromatography conditions: If using affinity chromatography (e.g., His-tag), ensure appropriate concentrations of imidazole in the wash and elution buffers. For ion-exchange chromatography, perform a pH and salt gradient optimization.

      • Affinity chromatography of native MDH: A two-step affinity chromatography procedure using immobilized dyes has been shown to be effective for purifying native MDH.[3]

Issue 3: Inconsistent results in enzyme activity assays.
  • Possible Cause A: Substrate or product instability.

    • Troubleshooting:

      • Protect from light: Morphine and its derivatives can be light-sensitive. Store stock solutions in amber vials and minimize exposure to light during experiments.

      • Control for oxidation: Morphine can oxidize in aqueous solutions. Prepare fresh substrate solutions and consider deoxygenating buffers for sensitive experiments.[4]

  • Possible Cause B: Pipetting errors or inaccurate reagent concentrations.

    • Troubleshooting:

      • Verify spectrophotometer calibration: Ensure the spectrophotometer is properly calibrated.

      • Accurate determination of substrate concentration: Use a calibrated method to determine the exact concentration of your morphine or codeine stock solutions.

      • Consistent mixing: Ensure thorough mixing of reaction components before starting measurements.

Data Presentation

Table 1: Kinetic Parameters of Wild-Type Morphine Dehydrogenase [3]

SubstrateKm (mM)
Morphine0.46
Codeine0.044

Table 2: Comparison of Wild-Type and C80S Mutant MDH Stability

Enzyme VariantConditionHalf-life of InactivationReference
Wild-Type MDHIncubation with this compoundMinutes[1][2]
C80S Mutant MDHIncubation with this compoundSignificantly extended[1][2]

Experimental Protocols

Site-Directed Mutagenesis of MDH (C80S)

This protocol is a general guideline based on commercially available kits (e.g., QuikChange™ Site-Directed Mutagenesis Kit).

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation to change the Cys-80 codon (TGC or TGT) to a Ser codon (e.g., TCC, TCT, AGC, or AGT). The mutation should be in the center of the primers, with ~15 bp of flanking sequence on each side.

  • PCR Amplification:

    • Set up a PCR reaction containing the MDH expression plasmid, the designed mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.

    • Perform PCR to amplify the entire plasmid. Use a minimal number of cycles (e.g., 18-25) to reduce the risk of secondary mutations.

  • Template Digestion:

    • Digest the PCR product with DpnI endonuclease for 1-2 hours at 37°C. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant DNA.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells (e.g., DH5α or XL1-Blue).

    • Plate the transformed cells on an appropriate selective antibiotic plate (e.g., LB-ampicillin) and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired C80S mutation by DNA sequencing.

Expression and Purification of Recombinant MDH in E. coli

This is a general protocol for the expression and purification of His-tagged MDH.

  • Transformation: Transform the MDH expression plasmid (wild-type or C80S mutant) into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on selective media and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into a starter culture (e.g., 50 mL LB with appropriate antibiotic) and grow overnight at 37°C with shaking.

    • Inoculate a larger culture (e.g., 1 L LB with antibiotic) with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

  • Purification (His-tag Affinity Chromatography):

    • Equilibrate a Ni-NTA affinity column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer to remove unbound proteins.

    • Elute the His-tagged MDH with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange:

    • Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Verify the purity of the protein by SDS-PAGE.

MDH Activity Assay (Spectrophotometric)

This assay measures the NADP⁺-dependent oxidation of morphine to this compound by monitoring the increase in absorbance at 340 nm due to the formation of NADPH.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Glycine-NaOH buffer (pH 9.5)

    • 2.5 mM NADP⁺

    • 1 mM Morphine

  • Enzyme Addition: Add a suitable amount of purified MDH to the reaction mixture to initiate the reaction. The final volume is typically 1 mL.

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

  • Calculation of Activity:

    • Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume) / (ε * Path length * Enzyme volume) Where:

      • ε (molar extinction coefficient of NADPH at 340 nm) = 6220 M⁻¹cm⁻¹

      • Path length is typically 1 cm.

      • One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Visualizations

Covalent_Inactivation_Pathway MDH_active Active MDH (Cys-80) This compound This compound + NADPH MDH_active->this compound Catalysis MDH_inactive Inactive MDH-Morphinone Adduct MDH_active->MDH_inactive Inactivation Morphine Morphine + NADP+ Morphine->MDH_active Substrate Binding This compound->MDH_active Product Binding & Covalent Modification Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Enzyme Analysis Primer_Design Design C80S Primers PCR PCR Amplification Primer_Design->PCR Digestion DpnI Digestion PCR->Digestion Transformation_mut Transformation Digestion->Transformation_mut Sequencing Sequence Verification Transformation_mut->Sequencing Transformation_exp Transform E. coli Sequencing->Transformation_exp Expression Induce Expression Transformation_exp->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography Lysis->Purification Activity_Assay Activity Assay Purification->Activity_Assay Stability_Test Stability Test Activity_Assay->Stability_Test Troubleshooting_Logic Start Problem Encountered Loss_of_Activity Loss of Activity? Start->Loss_of_Activity Low_Yield Low Protein Yield? Start->Low_Yield Inconsistent_Results Inconsistent Assay Results? Start->Inconsistent_Results Covalent_Inactivation Check for Covalent Inactivation (Use C80S Mutant) Loss_of_Activity->Covalent_Inactivation Yes Cofactor_Degradation Check NADP+ Stability (Prepare Fresh) Loss_of_Activity->Cofactor_Degradation Yes Aggregation Address Aggregation (Optimize Expression) Low_Yield->Aggregation Yes Purification_Issue Optimize Purification Protocol Low_Yield->Purification_Issue Yes Substrate_Instability Check Substrate Stability (Protect from Light) Inconsistent_Results->Substrate_Instability Yes Reagent_Error Verify Reagent Concentrations & Calibration Inconsistent_Results->Reagent_Error Yes

References

Technical Support Center: Preventing Morphinone Adduct Formation with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of covalent adducts between morphinone, a reactive metabolite of morphine, and cysteine residues in proteins. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during research and formulation development.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments involving morphine and cysteine-containing proteins.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected loss of protein function or activity in the presence of morphine. Covalent modification of critical cysteine residues by this compound.- Confirm adduct formation using LC-MS/MS. - Add a sacrificial thiol like N-acetylcysteine (NAC) or glutathione (GSH) to the reaction mixture. - Optimize experimental conditions to minimize morphine oxidation (see protocols below).
Detection of unexpected protein-drug adducts in mass spectrometry data. Formation of this compound and subsequent adduction to nucleophilic residues, primarily cysteine.- Perform a targeted mass spectrometry analysis to confirm the mass of the this compound adduct (+283 Da). - Use a control sample without morphine to ensure the modification is drug-dependent. - Implement preventative measures such as the inclusion of antioxidants.
Discoloration (yellowing/browning) of morphine solutions. Oxidation of morphine to this compound and other degradation products.- Prepare fresh solutions using deoxygenated water. - Adjust the pH of the solution to an acidic range (pH 3-5). - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant such as ascorbic acid or a chelating agent like EDTA.
High variability in experimental results involving morphine. Inconsistent levels of morphine oxidation and subsequent this compound formation.- Standardize solution preparation protocols, including deoxygenation and pH adjustment. - Control for exposure to light and oxygen. - Analyze morphine solution purity and concentration via HPLC before each experiment.
Difficulty confirming adduct location on the protein. Low abundance of the adducted peptide or complex fragmentation spectra.- Optimize the protein digestion protocol to generate peptides of suitable length for MS/MS analysis. - Employ higher energy fragmentation techniques (HCD or ETD) during mass spectrometry. - Use software tools specifically designed for the identification of unexpected protein modifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound adduct formation with cysteine residues?

A1: this compound is an electrophilic α,β-unsaturated ketone that is formed from the oxidation of morphine. The thiol group of a cysteine residue acts as a nucleophile and attacks one of the double-bonded carbons of the enone system in this compound via a Michael addition reaction. This results in the formation of a stable, covalent bond between the protein and the this compound molecule.[1][2]

Q2: How can I prevent the initial formation of this compound from morphine in my experimental solutions?

A2: Preventing the oxidation of morphine is the most effective strategy. This can be achieved by:

  • pH Control: Maintaining an acidic pH (around 3-5) significantly reduces the rate of morphine oxidation.[3]

  • Deoxygenation: Preparing solutions with deoxygenated water and purging the headspace of storage vials with an inert gas (e.g., nitrogen) minimizes the presence of oxygen, a key driver of oxidation.[3]

  • Antioxidants: The addition of antioxidants like ascorbic acid can scavenge reactive oxygen species that contribute to morphine degradation.[3]

  • Chelating Agents: Using a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation reactions.[4]

Q3: What are sacrificial thiols and how do they prevent this compound-cysteine adduct formation?

A3: Sacrificial thiols are small molecules containing a sulfhydryl (-SH) group, such as glutathione (GSH), L-cysteine, and N-acetylcysteine (NAC).[4][5] They act as competitive inhibitors by reacting with this compound at a faster rate than the cysteine residues on your protein of interest. This effectively "scavenges" the reactive this compound, preventing it from modifying your target protein.[4][5]

Q4: Is the this compound-cysteine adduct reversible?

A4: The Michael addition of thiols to α,β-unsaturated carbonyls can be reversible under certain conditions. However, the specific reversibility of the this compound-cysteine adduct has not been extensively characterized and should be considered stable under typical physiological and experimental conditions.

Q5: What is the recommended concentration of antioxidants like N-acetylcysteine (NAC) to use?

A5: The optimal concentration of NAC or other sacrificial thiols will depend on the specific experimental conditions, including the concentration of morphine and the reactivity of the cysteine residues on the target protein. It is recommended to start with a molar excess of the antioxidant relative to morphine (e.g., 10-fold or higher) and optimize based on experimental results.

Q6: How can I detect and quantify this compound-cysteine adducts in my samples?

A6: The gold standard for detecting and quantifying protein adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] A "bottom-up" proteomics approach is typically used, which involves digesting the protein into smaller peptides, separating them by liquid chromatography, and then analyzing them by mass spectrometry to identify the modified peptide and pinpoint the specific cysteine residue.

Experimental Protocols

Protocol 1: Preparation of Stabilized Morphine Solutions

This protocol describes the preparation of a morphine solution with enhanced stability against oxidation to this compound.

Materials:

  • Morphine sulfate (or hydrochloride)

  • High-purity deionized water

  • Citric acid

  • Sodium citrate

  • Ethylenediaminetetraacetic acid (EDTA)

  • Nitrogen or Argon gas

  • Sterile, amber glass vials

Procedure:

  • Deoxygenation: Purge high-purity deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Buffer Preparation: Prepare a citrate buffer (e.g., 50 mM, pH 4.0) using the deoxygenated water.

  • Chelating Agent Addition: Dissolve EDTA in the citrate buffer to a final concentration of 0.1% (w/v).

  • Morphine Dissolution: Slowly dissolve the desired amount of morphine salt into the buffered EDTA solution with gentle stirring. Avoid vigorous vortexing to prevent re-oxygenation.

  • pH Adjustment: Measure the final pH of the morphine solution and adjust to the target pH (e.g., 4.0) using small additions of citric acid or sodium citrate solution.

  • Inert Gas Overlay: Dispense the final solution into amber glass vials, leaving minimal headspace. Purge the headspace with nitrogen or argon before sealing tightly.

  • Storage: Store the vials protected from light at a controlled room temperature.

Protocol 2: In-vitro Assay for Assessing this compound-Cysteine Adduct Formation and its Inhibition

This protocol provides a framework for studying the formation of this compound-cysteine adducts and evaluating the efficacy of inhibitors.

Materials:

  • Cysteine-containing protein of interest

  • Stabilized morphine solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-acetylcysteine (NAC) or Glutathione (GSH) stock solution

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures:

    • Control: Protein in PBS.

    • Morphine: Protein and morphine in PBS.

    • Inhibition: Protein, morphine, and varying concentrations of NAC or GSH in PBS.

  • Incubation: Incubate all reaction mixtures at 37°C for a predetermined time course (e.g., 0, 1, 4, and 24 hours).

  • Sample Preparation for LC-MS/MS:

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Alkylation: Add IAM to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to cap all free cysteine residues.

    • Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Analyze the digested samples by LC-MS/MS.

    • Search the data for a mass modification of +283.1208 Da on cysteine-containing peptides in the morphine-treated samples, corresponding to the addition of this compound.

    • Quantify the relative abundance of the adducted peptide in the presence and absence of the inhibitor to determine the percentage of inhibition.

Quantitative Data

The following table summarizes key quantitative findings related to morphine metabolism and adduct formation.

Parameter Value Species/System Reference
Biliary excretion of this compound1.27% of administered doseGuinea Pig[7]
Biliary excretion of this compound-Glutathione adduct9.35% of administered doseGuinea Pig[7]
Biliary excretion of this compound0.8 ± 0.3% of administered doseRat[8]
Biliary excretion of this compound-Glutathione adduct8.4 ± 4.3% of administered doseRat[8]
In vitro this compound formation rate (NAD+ cofactor)5.70 µmol/g liver/30 minRat liver 9000g supernatant[8]
In vitro this compound formation rate (NAD+ cofactor)5.82 µmol/g liver/30 minGuinea Pig liver 9000g supernatant[8]
In vitro this compound formation rate (NAD cofactor, pH 7.4)30-120 nmol/g liver/30 minHuman liver 9000g supernatant[9]

Visualizations

Signaling and Reaction Pathways

morphone_adduct_formation morphine Morphine This compound This compound (Reactive Electrophile) morphine->this compound Oxidation ros Reactive Oxygen Species (ROS) ros->this compound Promotes adduct This compound-Cysteine Adduct (Inactive Protein) This compound->adduct Michael Addition gsh_adduct This compound-GSH Adduct (Excreted) This compound->gsh_adduct Detoxification protein Protein with Cysteine Residue (-SH) protein->adduct gsh Glutathione (GSH) N-acetylcysteine (NAC) gsh->gsh_adduct

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_reaction In Vitro Reaction cluster_ms_prep Sample Prep for MS cluster_analysis Analysis protein_prep Protein of Interest incubation Incubate at 37°C (Time Course) protein_prep->incubation morphine_prep Stabilized Morphine Solution (pH, deoxygenated) morphine_prep->incubation inhibitor_prep Inhibitor (e.g., NAC) Stock Solution inhibitor_prep->incubation reduce_alkylate Reduction (DTT) & Alkylation (IAM) incubation->reduce_alkylate digest Tryptic Digestion reduce_alkylate->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Adduct Identification & Quantification) lcms->data_analysis

Logical Relationship for Troubleshooting

troubleshooting_logic start Problem: Loss of Protein Activity with Morphine check_adduct Analyze for this compound Adduct using LC-MS/MS start->check_adduct adduct_found Adduct Detected check_adduct->adduct_found Yes no_adduct No Adduct Detected check_adduct->no_adduct No implement_prevention Implement Preventative Measures: 1. Add Sacrificial Thiol (NAC/GSH) 2. Use Stabilized Morphine Solution adduct_found->implement_prevention other_causes Investigate Other Causes: - Allosteric Inhibition - Other Degradation Products no_adduct->other_causes

References

Addressing poor spectral results in PFPA and HFBA derivatives of morphinone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor spectral results when analyzing pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) derivatives of morphinone.

Troubleshooting Guides

Mass Spectrometry (MS) Issues

Problem: Low or No Signal Intensity (Ion Suppression)

Poor signal intensity is a common issue when using perfluorinated acids and their anhydrides as derivatizing agents or ion-pairing reagents in Electrospray Ionization (ESI) Mass Spectrometry.[1]

  • Question: Why is the signal for my PFPA/HFBA-morphinone derivative so low in my LC-MS analysis?

    • Answer: Both PFPA and HFBA are known to cause significant ionization suppression in ESI-MS.[1] This phenomenon can drastically reduce the signal intensity of your analyte. HFBA, in particular, is frequently associated with substantial signal suppression.[1] The presence of these reagents in the mobile phase can interfere with the droplet formation and ionization process in the ESI source.

  • Question: How can I mitigate ion suppression?

    • Answer:

      • Optimize Reagent Concentration: If using PFPA or HFBA as an ion-pairing reagent in your mobile phase, reduce the concentration to the lowest level that still provides adequate chromatographic retention and peak shape. For example, some studies have noted that concentrations above 1.5-5 mM HFBA can dramatically decrease ion intensities.[1]

      • Use a Gradient Elution Strategy: A step gradient that reduces the concentration of the ion-pairing reagent before the analyte elutes into the mass spectrometer can significantly improve signal intensity.[1]

      • Post-Column Modification: Consider adding a reagent post-column (before the MS inlet) to enhance the signal. For instance, the post-column addition of propionic acid has been shown to enhance the response of some compounds that were suppressed by HFBA.[1]

      • Switch Ionization Source: If available, experiment with Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ionization suppression than ESI for certain analytes.

      • Thorough Sample Clean-up: Ensure that excess derivatizing reagent and byproducts are removed from the sample before injection, as they can contribute to ion suppression.

Problem: Unexpected or Unclear Fragmentation Patterns in GC-MS

The interpretation of mass spectra can be complicated by the fragmentation patterns of the derivatizing group.

  • Question: I'm seeing many unexpected peaks in the mass spectrum of my PFPA-morphinone derivative. How can I interpret this?

    • Answer: Perfluoroalkyl derivatives can undergo complex fragmentation. It is important to identify the molecular ion peak first. Then, look for characteristic losses associated with the derivatizing group. For PFPA derivatives, you might observe losses corresponding to the pentafluoropropionyl group or fragments thereof. Hard ionization techniques like Electron Impact (EI) can lead to extensive fragmentation where the molecular ion peak may be small or absent.[2]

  • Question: What are the expected major fragment ions for PFPA/HFBA derivatives of opioids?

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

Problem: Broad or Distorted NMR Peaks

Peak broadening in ¹H or ¹³C NMR spectra can obscure important structural information and coupling details.

  • Question: Why are the proton signals of my PFPA-morphinone derivative broad?

    • Answer: There are several potential causes for peak broadening:

      • Poor Shimming: The magnetic field homogeneity may need to be optimized.

      • Sample Concentration: A sample that is too concentrated can lead to broader peaks.

      • Residual Acidity: The derivatization reaction with PFPA or HFBA produces perfluorinated carboxylic acids as byproducts.[5] Traces of these strong acids in your NMR sample can lead to proton exchange with your compound, causing significant peak broadening, especially for protons near the nitrogen atom.

      • Paramagnetic Impurities: Contamination with paramagnetic metals can cause severe line broadening. Ensure all glassware is scrupulously clean.

      • Incomplete Derivatization: A mixture of derivatized and underivatized this compound can lead to a complex and poorly resolved spectrum.

  • Question: How can I resolve broad peaks in my NMR spectrum?

    • Answer:

      • Re-purify the Sample: Use a purification method like flash chromatography or a simple work-up with a mild base (e.g., a bicarbonate wash) to remove acidic byproducts.

      • Use a Different NMR Solvent: Sometimes, changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can resolve overlapping signals and change the degree of peak broadening.

      • Acquire the Spectrum at a Different Temperature: For issues related to dynamic processes like conformational exchange, acquiring the spectrum at a higher temperature might sharpen the signals.

Problem: Difficulty in Spectral Interpretation and Signal Assignment

The introduction of a perfluoroacyl group can significantly alter the chemical shifts of nearby protons.

  • Question: The chemical shifts in my ¹H NMR spectrum have shifted significantly after derivatization. How do I assign the protons?

    • Answer: The electron-withdrawing nature of the PFPA and HFBA groups will cause protons on adjacent carbons to shift downfield (to a higher ppm value). To definitively assign protons, you will need to use 2D NMR techniques:

      • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and protons separated by heteroatoms.

      • ¹⁹F NMR: If available, ¹⁹F NMR can confirm the presence of the perfluoroalkyl group and may show coupling to nearby protons (H-F coupling), which can be a powerful tool for assignment.[5][6]

Frequently Asked Questions (FAQs)

  • Q1: Which derivatizing agent is better for GC-MS analysis of this compound, PFPA or HFBA?

    • A1: Both PFPA and HFBA are effective for derivatizing amines for GC-MS analysis.[4] PFPA often provides a good balance of volatility and mass for the derivative. In a study on amphetamines, PFPA was found to provide the best sensitivity compared to HFBA and TFAA.[4] However, the optimal choice can be application-dependent, so it may be necessary to evaluate both for your specific needs.

  • Q2: My LC-MS system is now showing persistent background ions after using HFBA. What should I do?

    • A2: Perfluorinated compounds like HFBA are notoriously "sticky" and can persistently contaminate LC-MS systems, especially the ESI source, ion optics, and tubing.[7] A thorough cleaning is required. This may involve flushing the entire LC system with a series of solvents (e.g., isopropanol, methanol, water), and in severe cases, it may be necessary to disassemble and sonicate the ESI source components and ion optics.[7] It is also recommended to replace PEEK tubing and solvent filters as they can be a source of continuous contamination.[7]

  • Q3: Can I use PFPA/HFBA derivatives for quantitative analysis?

    • A3: Yes, these derivatives are frequently used for quantitative analysis, particularly in GC-MS with selected ion monitoring (SIM).[4] For accurate quantification, it is essential to use a deuterated internal standard that is also derivatized, to account for any variability in the derivatization and injection process.

  • Q4: At what temperature and for how long should I perform the derivatization?

    • A4: A typical starting point for the derivatization of amines with PFPA or HFBA is heating at 70°C for 30 minutes.[4] However, reaction times and temperatures can vary depending on the specific compound.[5] It is advisable to optimize these parameters for this compound to ensure complete derivatization.

Data Presentation

Table 1: Common Adducts and Fragments in Mass Spectrometry

Ion TypeDescriptionExample (M = this compound Derivative)
[M+H]⁺ Protonated molecular ionThe primary ion observed in positive mode ESI-MS.
[M+Na]⁺ Sodium adductOften observed as a secondary ion, ~22 Da higher than [M+H]⁺.
[M-H₂O+H]⁺ Loss of waterCommon fragmentation for molecules with hydroxyl groups.[8]
[M+ACN+H]⁺ Acetonitrile adductCan be seen when acetonitrile is used in the mobile phase.[8]

Table 2: Comparison of PFPA and HFBA Derivatizing Reagents for GC-MS

FeaturePentafluoropropionic Anhydride (PFPA)Heptafluorobutyric Anhydride (HFBA)
Molecular Weight Increase Adds 147 Da per groupAdds 197 Da per group
GC Retention Time ShorterLonger
Sensitivity (General) Often reported to provide higher sensitivity.[4]Generally good, but may be lower than PFPA.
Ion Suppression (LC-MS) Can cause suppression.Often causes more significant suppression than PFPA.[1]

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and analytical goals.[4]

  • Sample Preparation: To a clean, dry glass vial, add your dried this compound extract or standard.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of either PFPA or HFBA.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Evaporation: After cooling to room temperature, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 50 µL of a solvent suitable for GC injection (e.g., ethyl acetate or toluene).

  • Analysis: Inject an aliquot into the GC-MS system.

Protocol 2: Work-up to Remove Acidic Byproducts for NMR Analysis

  • Reaction Quench: After the derivatization reaction is complete, cool the vial to room temperature.

  • Dilution: Add 1 mL of a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous Wash: Add 1 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Vortex gently for 1 minute. This will neutralize the acidic byproducts.

  • Phase Separation: Allow the layers to separate. The derivatized this compound will be in the organic layer.

  • Extraction: Carefully transfer the organic layer to a clean vial.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then evaporate the solvent to yield the purified derivative for NMR analysis.

Visualizations

Derivatization_Workflow Derivatization and Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Pathway Start This compound Sample (Dried Extract) AddReagents Add Solvent (e.g., Ethyl Acetate) + Derivatizing Agent (PFPA/HFBA) Start->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Evap_GC Evaporate to Dryness Heat->Evap_GC For GC-MS Workup_NMR Aqueous Bicarbonate Wash Heat->Workup_NMR For NMR Recon_GC Reconstitute in Solvent Evap_GC->Recon_GC GCMS Inject into GC-MS Recon_GC->GCMS Dry_NMR Dry & Evaporate Solvent Workup_NMR->Dry_NMR NMR Dissolve in Deuterated Solvent for NMR Analysis Dry_NMR->NMR

Caption: Workflow for this compound derivatization for GC-MS and NMR analysis.

Troubleshooting_Logic Troubleshooting Poor Spectral Results cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Start Poor Spectral Result MS_Issue Low Signal / No Peak Start->MS_Issue NMR_Issue Broad Peaks Start->NMR_Issue MS_Cause1 Ion Suppression? MS_Issue->MS_Cause1 MS_Sol1 Reduce Reagent Conc. Use Gradient Elution Post-Column Modification MS_Cause1->MS_Sol1 Yes MS_Cause2 Incomplete Derivatization? MS_Cause1->MS_Cause2 No MS_Sol2 Optimize Reaction (Time, Temp) MS_Cause2->MS_Sol2 Yes NMR_Cause1 Residual Acid? NMR_Issue->NMR_Cause1 NMR_Sol1 Re-purify with Bicarbonate Wash NMR_Cause1->NMR_Sol1 Yes NMR_Cause2 Poor Shimming? NMR_Cause1->NMR_Cause2 No NMR_Sol2 Re-shim Spectrometer NMR_Cause2->NMR_Sol2 Yes

Caption: A logical guide to troubleshooting common MS and NMR issues.

References

Enhancing the stability of the internal standard for morphinone quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the internal standard for morphinone quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to instability of the internal standard and compromising the accuracy of this compound quantification.

Observed Issue Potential Root Cause(s) Recommended Action(s)
High variability in Internal Standard (IS) response across a batch - Inconsistent sample preparation (e.g., extraction inconsistencies).[1] - Pipetting errors during IS addition (e.g., no IS or double spiking).[2] - IS instability in the autosampler due to temperature fluctuations.[3] - Improperly prepared or degraded IS working solution.[2]- Ensure consistent and reproducible sample preparation steps.[1] - Re-prepare and re-analyze the affected sample(s).[2] - Verify and maintain the recommended autosampler temperature (e.g., 2-8°C).[3] - Prepare a fresh IS working solution from the stock solution.[2]
Gradual decrease in IS response over an analytical run - Instrument sensitivity drift.[4] - Adsorption of the IS to vials or tubing. - Degradation of the IS in the processed samples over time.- If the analyte-to-IS ratio remains consistent, the results may still be valid.[4] However, investigate the source of the drift for future runs. - Use silanized glass or polypropylene vials to minimize adsorption. - Perform autosampler stability tests to determine the maximum allowable time samples can be stored before analysis.[3]
Poor peak shape (fronting, tailing, or splitting) for the IS - Co-eluting matrix components interfering with the IS peak.[5] - Inappropriate mobile phase composition or gradient.[4][6] - Column degradation or contamination.[7] - Injection of the sample in a solvent stronger than the initial mobile phase.[4][6]- Optimize the chromatographic method to separate the IS from interferences.[5] - Adjust the mobile phase pH or organic content.[4][6] - Use a guard column and/or flush the analytical column. - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[4][6]
Unexpected peaks at the retention time of the IS in blank samples - Contamination of the blank matrix with the IS. - Carryover from a previous injection.- Use a certified blank matrix. - Implement a rigorous autosampler wash protocol with a strong organic solvent.[4]
Loss of IS during sample storage (Freeze-Thaw or Long-Term) - Degradation of the IS due to enzymatic activity in the biological matrix. - Oxidation or hydrolysis of the IS.[1] - pH changes in the sample upon freezing and thawing.- Conduct thorough freeze-thaw and long-term stability studies during method validation.[8] - Store samples at ultra-low temperatures (e.g., -80°C).[7] - Consider the use of preservatives or adjust the sample pH prior to storage, if validated.[9]

Frequently Asked Questions (FAQs)

1. What is the most suitable internal standard for this compound quantification?

A stable isotope-labeled (SIL) internal standard, such as this compound-d3, is highly recommended. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which helps to accurately correct for variability.[1]

2. At what stage of the experimental process should the internal standard be added?

The internal standard should be added at the earliest possible stage of the sample preparation process.[10] This allows it to account for any analyte loss or variability throughout all subsequent steps, including extraction, evaporation, and reconstitution.[11]

3. How can I assess the stability of my this compound internal standard?

A comprehensive stability assessment should be performed during method validation. This includes:

  • Freeze-Thaw Stability: Evaluating the stability after multiple cycles of freezing and thawing.[8]

  • Short-Term (Bench-Top) Stability: Assessing stability at room temperature for a duration that mimics the sample processing time.[3]

  • Long-Term Stability: Determining stability in the biological matrix at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.[3]

  • Autosampler (Post-Preparative) Stability: Evaluating the stability of the processed samples in the autosampler prior to injection.[3]

4. What are the ideal storage conditions for stock and working solutions of this compound internal standards?

Stock solutions of the internal standard should generally be stored at -20°C or colder in tightly sealed, light-protected vials, where they can be stable for several months.[2] Working solutions are typically less stable and should be prepared fresh daily or stored for a validated period under refrigeration.[2]

5. Could the deuterated internal standard (this compound-d3) be susceptible to back-exchange (H/D exchange)?

While less common for deuterium labels on carbon atoms, H/D exchange can sometimes occur, especially under certain pH and temperature conditions. It is crucial to ensure that the deuterium labels are on stable positions within the molecule. If instability is suspected, using a ¹³C or ¹⁵N-labeled internal standard might be a more stable alternative.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment of this compound-d3
  • Sample Preparation: Spike a set of quality control (QC) samples in the biological matrix at low and high concentrations with both this compound and this compound-d3.

  • Baseline Analysis: Analyze one set of the freshly prepared QC samples immediately to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples for at least 12 hours. This completes one cycle.

    • Repeat this process for a minimum of three cycles.

  • Analysis: After the final thaw, process and analyze the QC samples.

  • Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.[8]

Protocol: Long-Term Stability Assessment of this compound-d3
  • Sample Preparation: Prepare a set of low and high concentration QC samples in the biological matrix, spiked with this compound and this compound-d3.

  • Storage: Store the samples at the proposed long-term storage temperature (e.g., -80°C).[7]

  • Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve.

  • Evaluation: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.[3]

Quantitative Data Summary

The stability of an internal standard is critical and should be quantitatively assessed during method validation. The following table provides a template for presenting stability data. Note: The values presented are hypothetical examples for illustrative purposes. Actual stability data must be generated experimentally.

Stability Test Matrix Storage Condition Duration Analyte Stability (% Recovery vs. Baseline) Acceptance Criteria
Short-Term (Bench-Top) Human PlasmaRoom Temperature (~22°C)6 hoursThis compound-d398.5%85-115%
Freeze-Thaw Human Plasma-80°C to Room Temp3 CyclesThis compound-d396.2%85-115%
Long-Term Human Plasma-80°C3 MonthsThis compound-d397.1%85-115%
Autosampler Processed Sample4°C24 hoursThis compound-d399.3%85-115%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound-d3 (IS) sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration Quantify using Calibration Curve ratio_calc->calibration final_result Final Concentration calibration->final_result

Caption: Experimental workflow for this compound quantification using an internal standard.

troubleshooting_workflow start Inconsistent IS Response Observed check_prep Review Sample Preparation Log (Pipetting, Extraction) start->check_prep check_system Evaluate LC-MS/MS System Performance (Peak Shape, Sensitivity) start->check_system check_stability Assess IS Stability Data (Freeze-Thaw, Bench-Top) start->check_stability prep_issue Sample Prep Error Identified check_prep->prep_issue system_issue System Issue Identified check_system->system_issue stability_issue IS Instability Suspected check_stability->stability_issue prep_issue->check_system No reprepare Re-prepare and Re-analyze Affected Samples prep_issue->reprepare Yes system_issue->check_stability No maintain Perform System Maintenance & Recalibrate system_issue->maintain Yes revalidate Conduct Further Stability Experiments (e.g., different pH, temp) stability_issue->revalidate Yes

Caption: A logical workflow for troubleshooting internal standard instability issues.

References

Validation & Comparative

Comparative Analysis of Morphinone and Hydromorphone: A Deep Dive into Analgesic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the analgesic potency of morphinone and hydromorphone, two structurally related opioids. The objective of this document is to furnish researchers, scientists, and drug development professionals with a consolidated resource of experimental data, detailed methodologies, and visual representations of relevant biological pathways to facilitate a comprehensive understanding of their distinct pharmacological profiles.

Quantitative Potency and Receptor Affinity

The analgesic effects of opioids are primarily mediated through their interaction with the µ-opioid receptor (MOR). The potency of an opioid is a function of its affinity for this receptor and its efficacy in activating downstream signaling pathways. The following table summarizes key quantitative data for this compound, hydromorphone, and the parent compound, morphine, for a comprehensive comparison.

Compoundµ-Opioid Receptor Binding Affinity (Ki)Analgesic Potency (Relative to Morphine)ED50 (Hot Plate Test, rodents)ED50 (Tail-Flick Test, rodents)
This compound Data Not AvailableCloser to codeine than morphineData Not AvailableData Not Available
Hydromorphone 0.6 nM[1]4-10 times more potentData Not AvailableData Not Available
Morphine 1.2 nM[1]1 (baseline)2.6 - 10.6 mg/kg[2][3]1.4 - 5.7 mg/kg[2][3]

Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 value indicates higher potency. Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Hydromorphone exhibits a significantly higher binding affinity for the µ-opioid receptor (Ki = 0.6 nM) compared to morphine (Ki = 1.2 nM), indicating a stronger interaction with the receptor at a molecular level[1]. This higher affinity is consistent with its greater analgesic potency, which is reported to be 4 to 10 times that of morphine.

Experimental Protocols

The following are detailed methodologies for key in vivo analgesic assays and in vitro binding assays used to determine the potency and receptor affinity of opioid compounds.

In Vivo Analgesic Assays

1. Hot Plate Test

  • Objective: To assess the analgesic effect of a compound against a thermal stimulus, primarily measuring supraspinal analgesic responses.

  • Apparatus: A metal plate is maintained at a constant temperature (typically 55 ± 0.5°C). A transparent cylindrical enclosure confines the animal to the heated surface.

  • Procedure:

    • The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.

    • The test compound is administered, typically via subcutaneous or intraperitoneal injection.

    • At predetermined time intervals after administration, the animal is placed on the hot plate, and the latency to the first nociceptive response is measured.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE). The ED50 is calculated from the dose-response curve.

2. Tail-Flick Test

  • Objective: To evaluate the analgesic effect against a thermal stimulus, primarily measuring spinal analgesic reflexes.

  • Apparatus: A radiant heat source is focused on a specific portion of the animal's tail.

  • Procedure:

    • The baseline latency for the animal to flick its tail away from the heat source is determined.

    • The test compound is administered.

    • The tail-flick latency is measured at set intervals post-administration.

    • A cut-off time is employed to avoid tissue injury.

  • Data Analysis: Similar to the hot plate test, the %MPE is calculated, and the ED50 is determined from the dose-response curve.

In Vitro Binding Assay

1. Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials:

    • Receptor source: Membranes from cells expressing the µ-opioid receptor.

    • Radioligand: A high-affinity radiolabeled ligand for the µ-opioid receptor (e.g., [³H]DAMGO).

    • Test compound at various concentrations.

  • Procedure:

    • Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway for opioid analgesia and a typical experimental workflow for comparing the analgesic potency of two compounds.

opioid_signaling_pathway Opioid Opioid Agonist (e.g., Hydromorphone, this compound) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel ↓ Ca²⁺ Influx (Presynaptic) G_protein->Ca_channel βγ subunit inhibits K_channel ↑ K⁺ Efflux (Postsynaptic) G_protein->K_channel βγ subunit activates cAMP ↓ cAMP AC->cAMP Vesicle ↓ Neurotransmitter Release Ca_channel->Vesicle Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Vesicle->Analgesia Hyperpolarization->Analgesia

Caption: Primary signaling pathway for µ-opioid receptor-mediated analgesia.

experimental_workflow start Start: Select Compounds (this compound vs. Hydromorphone) animal_model Select Animal Model (e.g., Rodents) start->animal_model in_vivo In Vivo Analgesic Assays animal_model->in_vivo in_vitro In Vitro Binding Assay animal_model->in_vitro hot_plate Hot Plate Test in_vivo->hot_plate tail_flick Tail-Flick Test in_vivo->tail_flick data_analysis Data Analysis hot_plate->data_analysis tail_flick->data_analysis binding_assay Radioligand Competition Binding Assay in_vitro->binding_assay binding_assay->data_analysis ed50 Determine ED50 Values data_analysis->ed50 ki Determine Ki Values data_analysis->ki comparison Comparative Analysis of Potency and Affinity ed50->comparison ki->comparison conclusion Conclusion on Relative Potency comparison->conclusion

Caption: Experimental workflow for comparing analgesic potency.

Conclusion

References

The Unseen Competitor: Comparing Immunoassay Cross-Reactivity of Morphine with Morphinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for accurate analyte detection. This guide provides a comparative analysis of the cross-reactivity of commonly used immunoassays for morphine with its metabolite, morphinone. Understanding this cross-reactivity is crucial for interpreting screening results and ensuring the reliability of toxicological and pharmacological studies.

The structural similarity between morphine and its oxidized metabolite, this compound, presents a significant challenge for immunoassay specificity. While immunoassays are a rapid and cost-effective screening tool, their reliance on antibody-antigen recognition can lead to cross-reactivity with structurally related compounds, potentially causing false-positive results. This guide delves into the available data on the cross-reactivity of this compound in various commercial morphine immunoassays, provides detailed experimental protocols for assessing such interference, and visualizes the underlying principles of these assays.

Quantitative Cross-Reactivity Data

A comprehensive review of publicly available data from manufacturers and scientific literature reveals limited specific reporting on the cross-reactivity of this compound in many commercial morphine immunoassays. While package inserts and cross-reactivity lists for assays like the Siemens EMIT® II Plus Opiate Assay and the Thermo Scientific™ CEDIA™ Opiate Assay provide extensive data for other opioids such as codeine, hydrocodone, and hydromorphone, this compound is conspicuously absent from these lists.[1][2]

This lack of specific data for this compound is a critical information gap for laboratories. The potential for cross-reactivity remains a concern due to the shared core structure between morphine and this compound. Further independent validation is strongly encouraged to accurately determine the level of interference.

Below is a summary of cross-reactivity data for other common opiates in two widely used immunoassays to provide a comparative context.

CompoundEMIT® II Plus Opiate Assay (300 ng/mL cutoff) - Concentration producing a result equivalent to 300 ng/mL MorphineCEDIA™ Opiate Assay - % Cross-Reactivity
Morphine300 ng/mL100%
Codeine240 ng/mL125%
Dihydrocodeine600 ng/mL62%
Heroin (Diacetylmorphine)450 ng/mL67%
Hydrocodone800 ng/mL59%
Hydromorphone450 ng/mL66%
This compound Data Not Available Data Not Available

Data compiled from publicly available manufacturer documentation.[1][2]

Experimental Protocols

To address the gap in available data, laboratories can perform in-house cross-reactivity studies. The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive immunoassay.

Protocol for Determining Cross-Reactivity in a Competitive Immunoassay

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to a known concentration of the target analyte (e.g., morphine) in an immunoassay.

Materials:

  • Immunoassay kit for the target analyte (e.g., Morphine ELISA kit)

  • Certified reference material for the target analyte (Morphine)

  • Certified reference material for the test compound (this compound)

  • Drug-free urine or serum matrix

  • Microplate reader or appropriate instrumentation for the assay

  • Precision pipettes and sterile consumables

Procedure:

  • Preparation of Standards:

    • Prepare a standard curve for the target analyte (morphine) in the drug-free matrix according to the immunoassay kit's instructions.

    • Prepare a series of dilutions of the test compound (this compound) in the drug-free matrix. The concentration range should be broad enough to potentially elicit a response in the assay.

  • Assay Performance:

    • Run the immunoassay with the prepared morphine standards to generate a standard curve.

    • In parallel, run the immunoassay with the various concentrations of the this compound dilutions.

  • Data Analysis:

    • From the morphine standard curve, determine the concentration of morphine that corresponds to the 50% inhibition of the maximum signal (IC50).

    • From the results of the this compound dilutions, determine the concentration of this compound that also produces 50% inhibition of the maximum signal.

  • Calculation of Cross-Reactivity:

    • The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (IC50 of Morphine / IC50 of this compound) x 100

This protocol provides a framework for quantitatively assessing the potential interference of this compound in a given morphine immunoassay.

Visualizing Immunoassay Principles

To better understand the mechanism of potential cross-reactivity, it is helpful to visualize the principles of the immunoassay techniques.

Competitive Immunoassay Workflow

Competitive_Immunoassay cluster_well Microplate Well cluster_result Signal Generation Antibody Anti-Morphine Antibody Morphine Morphine (Sample) Morphine->Antibody Binds This compound This compound (Potential Cross-Reactant) This compound->Antibody May Bind (Cross-Reactivity) Labeled_Morphine Enzyme-Labeled Morphine Labeled_Morphine->Antibody Competes for Binding Substrate Substrate Product Colored Product Substrate->Product Enzyme Conversion

Caption: Competitive immunoassay principle.

In a competitive immunoassay, free morphine from a sample and enzyme-labeled morphine compete for a limited number of antibody binding sites. The presence of this compound can lead to its binding to the antibody, thereby reducing the binding of the labeled morphine and generating a signal that can be misinterpreted as the presence of morphine.

Enzyme Multiplied Immunoassay Technique (EMIT®)

EMIT_Principle cluster_reaction EMIT Reaction Mixture Drug_in_Sample Morphine/Morphinone (in Sample) Antibody Antibody Drug_in_Sample->Antibody Binds Enzyme_Drug Drug-Enzyme Conjugate Antibody->Enzyme_Drug Binds & Inactivates Enzyme Substrate Substrate Enzyme_Drug->Substrate Free Conjugate Acts on Substrate Product Product Substrate->Product

Caption: Principle of EMIT®.

In the EMIT® assay, the drug in the sample competes with a drug-enzyme conjugate for antibody binding sites. When the antibody binds to the conjugate, the enzyme is inactivated. The presence of morphine or a cross-reactant like this compound leaves more of the drug-enzyme conjugate free to react with the substrate, leading to a measurable signal.

Cloned Enzyme Donor Immunoassay (CEDIA™)

CEDIA_Principle cluster_reaction CEDIA Reaction Drug_in_Sample Morphine/Morphinone (in Sample) Antibody Antibody Drug_in_Sample->Antibody Binds ED_Drug Enzyme Donor- Drug Conjugate Antibody->ED_Drug Prevents Reassociation EA Enzyme Acceptor ED_Drug->EA Free Conjugate Reassociates with Active_Enzyme Active Enzyme Substrate Substrate Active_Enzyme->Substrate Acts on Product Product Substrate->Product

Caption: Principle of CEDIA™.

The CEDIA™ technology utilizes two inactive fragments of an enzyme. The drug in the sample competes with a drug-enzyme donor conjugate for antibody binding. When the antibody is not bound to the conjugate, the enzyme donor can combine with the enzyme acceptor to form an active enzyme, which then acts on a substrate to produce a signal. This compound can potentially interfere by binding to the antibody, allowing for the formation of the active enzyme.

References

A Comparative Analysis of the Cytotoxic Effects of Morphinone and Morphine on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of morphine and its metabolite, morphinone, on various cell lines. While extensive research has elucidated the dose-dependent cytotoxic and, in some cases, proliferative effects of morphine, a significant gap in the scientific literature exists regarding the direct comparative cytotoxicity of this compound. This document summarizes the available experimental data for morphine, outlines the methodologies for key experiments, and visualizes relevant biological pathways.

Introduction

Morphine, a potent opioid analgesic, is widely used in clinical settings for pain management. Its effects on cell viability are complex and often contradictory, with studies reporting both pro-proliferative and cytotoxic activities depending on the concentration, cell type, and duration of exposure. This compound, a metabolite of morphine, has been identified as a toxic entity, suggesting it may contribute to the overall cellular impact of morphine administration. However, a direct, quantitative comparison of the cytotoxic profiles of these two compounds is currently lacking in published research. This guide aims to present the existing data on morphine's cytotoxicity and highlight the need for further investigation into the cellular effects of this compound.

Data Presentation: Cytotoxic Effects of Morphine

The following tables summarize the observed cytotoxic and proliferative effects of morphine across various cell lines. It is important to note that IC50 values for morphine can vary significantly depending on the cell line and experimental conditions.

Cell Line TypeCell LineObserved Effect of MorphineConcentration RangeCitation
Neuroblastoma SH-SY5YDecreased cell viability, induction of apoptosis.High concentrations (≥100 µM to 4 mM)[1]
SH-SY5YDecreased cell viability in a dose-dependent manner.0.5 mM - 2 mM[2]
Breast Cancer MDA-MB-231Increased proliferation at low concentrations, cytotoxic at high concentrations.0.1-2.5 µM (proliferation), ≥100 µM (cytotoxicity)[1]
Human Fibroblasts PrimaryConcentration, time, and exposure-dependent cytotoxic effect via apoptosis.Clinically relevant concentrations[3]
Non-Small Cell Lung Cancer H460Promoted growth, migration, and invasion; inhibited apoptosis.Not specified[4]
Jurkat (T-lymphocyte) JurkatInduces apoptosis.Not specified[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common assays used to assess cytotoxicity and apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of morphine or this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol:

  • Cell Treatment: Culture cells in appropriate plates or flasks and treat with the desired concentrations of morphine or this compound for a specified time.

  • Cell Harvesting:

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached and floating cells.

    • Suspension cells: Collect cells by centrifugation.

  • Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in morphine-induced cellular effects and a general workflow for cytotoxicity testing.

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Treatment with this compound/Morphine seeding->treatment mtt MTT Assay (Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow data_acq Data Acquisition mtt->data_acq flow->data_acq ic50 IC50 Calculation data_acq->ic50 apoptosis_rate Apoptosis Rate Determination data_acq->apoptosis_rate conclusion Conclusion ic50->conclusion apoptosis_rate->conclusion

Caption: A generalized workflow for assessing the cytotoxic effects of compounds on cell lines.

G Signaling Pathways in Morphine-Induced Apoptosis cluster_pro_apoptotic Pro-Apoptotic Pathways cluster_anti_apoptotic Anti-Apoptotic Pathway Morphine Morphine Fas Fas Receptor Morphine->Fas p53 p53 Morphine->p53 FADD FADD Fas->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 p53->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Morphine_anti Morphine PI3K PI3K Morphine_anti->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB CellSurvival Cell Survival NFkB->CellSurvival

Caption: Dual pro- and anti-apoptotic signaling pathways activated by morphine.[5]

Conclusion

References

Head-to-head comparison of different analytical methods for morphinone detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of morphinone, a key impurity and metabolite of morphine and other opioids. The following sections detail the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Capillary Electrophoresis (CE).

Data Presentation: A Comparative Overview

The performance of each analytical method is summarized in the table below. It is important to note that while the focus of this guide is this compound, much of the available validation data in the scientific literature pertains to morphine. Where specific data for this compound is unavailable, data for morphine is provided as a reference point and is clearly indicated.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeAccuracy/RecoveryPrecision (%RSD)
HPLC-UV This compound-≤ 0.05% relative to 0.5 mg/mL hydromorphone≥ 0.4 µg/mL--
Morphine-10 ng/mL10 - 150 ng/mL83.39%-
GC-MS Morphine0.1 ng/mL25 ng/mL0.5 - 1000 ng/mL98% (absolute)Intra-day: 1.9%, Inter-day: 6.8%
LC-MS/MS Morphine-0.5 ng/mL1.5 - 350 ng/mL91-106%Intra-assay: ≤ 7.0%, Inter-assay: ≤ 13.5%
ELISA Morphine~86 pg/mL (Sensitivity)-16 - 10,000 pg/mL--
Capillary Electrophoresis Morphine2.5 x 10⁻⁷ M---1.5 - 2.1% (peak height)

Note: Data presented is a synthesis of findings from multiple sources. Performance characteristics can vary based on the specific instrumentation, reagents, and experimental conditions used.

Experimental Protocols

This section provides detailed methodologies for the analytical techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the separation and quantification of this compound from other opioid compounds.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable diluent, such as a mixture of water, methanol, and acetic acid.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic mobile phase consisting of an aqueous acidic buffer, an ion-exchange compound (e.g., the conjugate base of the buffer's acid), an ion-pairing reagent (e.g., sodium dodecyl sulfate), and one or more miscible organic solvents.

    • Flow Rate: Typically around 1.0 mL/min.

    • Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection: UV detection at a wavelength of 280 nm[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like opioids. Derivatization is often required to improve the chromatographic properties of the analytes.

  • Sample Preparation:

    • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the sample matrix.

    • Derivatization: The extracted analytes are derivatized to increase their volatility. A common derivatization agent is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). The reaction is typically carried out by heating the sample with the derivatizing agent.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.

    • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for the analysis of this compound in complex matrices.

  • Sample Preparation:

    • Protein Precipitation: For biological samples like plasma or serum, proteins are precipitated using a solvent such as acetonitrile.

    • Solid-Phase Extraction (SPE): Further cleanup and concentration of the analytes can be achieved using SPE.

  • LC-MS/MS Conditions:

    • LC Column: A reversed-phase column (e.g., C18 or phenyl-hexyl).

    • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid).

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for opioids.

    • MS/MS Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard[2][3][4].

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay used for the screening of a large number of samples. It is based on the principle of antigen-antibody recognition.

  • Assay Principle: A competitive ELISA format is typically used for small molecules like opioids. In this format, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-morphinone antibody-coated wells. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

  • Procedure:

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-labeled this compound conjugate to the wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Measure the absorbance of the colored product using a microplate reader. The concentration of this compound is determined by comparing the absorbance of the samples to a standard curve.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged molecules like alkaloids.

  • Sample Preparation: Samples are typically diluted in the running buffer or a low-ionic-strength solution.

  • CE Conditions:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): The choice of BGE is crucial for separation. A buffer at a specific pH is used to control the charge of the analytes and the electroosmotic flow. Additives like cyclodextrins can be included to improve the separation of closely related compounds.

    • Separation Voltage: A high voltage is applied across the capillary to drive the separation.

    • Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.

    • Detection: UV detection is commonly used for the analysis of opioids.

Mandatory Visualizations

Experimental Workflow for this compound Detection

The following diagram illustrates a general experimental workflow for the detection and quantification of this compound using chromatographic methods.

General workflow for chromatographic analysis of this compound.
Competitive ELISA Principle

This diagram illustrates the principle of a competitive Enzyme-Linked Immunosorbent Assay for the detection of this compound.

competitive_elisa Antibody Anti-Morphinone Antibody This compound This compound (Analyte) This compound->Antibody Binds Labeledthis compound Enzyme-Labeled this compound Labeledthis compound->Antibody Binds Substrate Substrate ColoredProduct Colored Product (Signal) Substrate->ColoredProduct

Principle of Competitive ELISA for this compound detection.

References

In Vivo Metabolic Pathways of Morphine and Codeine to Morphinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of the metabolic pathways of morphine and codeine leading to the formation of morphinone, a reactive and potentially toxic metabolite. The information presented is based on experimental data from scientific literature, offering an objective overview for researchers in pharmacology and drug development.

Metabolic Conversion to this compound: A Quantitative Overview

The in vivo conversion of both morphine and codeine to this compound has been demonstrated in animal models. The following tables summarize the quantitative data on the excretion of this compound and its derivatives following the administration of either morphine or codeine. It is important to note that the data for each precursor was obtained from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Table 1: In Vivo Conversion of Morphine to this compound and its Adducts

Animal ModelAdministered CompoundDose and RouteMetabolitePercentage of Administered Dose ExcretedBiological MatrixStudy Reference
RatMorphine25 mg/kg (s.c.)This compound0.8 ± 0.3%Bile (12-hour)[1]
RatMorphine25 mg/kg (s.c.)This compound-Glutathione Adduct8.4 ± 4.3%Bile (12-hour)[1]
Guinea PigMorphine25 mg/kg (s.c.)This compound1.27%Bile (4-hour)[2]
Guinea PigMorphine25 mg/kg (s.c.)This compound-Glutathione Adduct9.35%Bile (4-hour)[2]

Table 2: In Vivo Conversion of Codeine to this compound and its Precursor

Animal ModelAdministered CompoundDose and RouteMetabolitePercentage of Administered Dose ExcretedBiological MatrixStudy Reference
Guinea PigCodeineNot Specified (s.c.)Codeinone (B1234495)10.5%Bile (6-hour)[3]
Guinea PigCodeineNot Specified (s.c.)This compound2.7%Bile (6-hour)[3]

Metabolic Pathways

The metabolic transformation of morphine and codeine to this compound involves distinct enzymatic steps. Morphine is directly converted to this compound through the action of morphine 6-dehydrogenase, which utilizes NAD+ as a cofactor. In the case of codeine, it is first metabolized to codeinone, which is then further metabolized to this compound.

metabolic_pathways morphine Morphine This compound This compound morphine->this compound Morphine 6-dehydrogenase (NAD+ dependent) codeine Codeine codeinone Codeinone codeine->codeinone Metabolism codeinone->this compound Metabolism

Metabolic pathways of morphine and codeine to this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies cited in this guide.

Study of Morphine Metabolism to this compound in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single subcutaneous injection of morphine at a dose of 25 mg/kg.[1]

  • Sample Collection: Bile was collected for 12 hours following morphine administration.[1]

  • Analytical Method:

    • Metabolite Identification: this compound and its glutathione (B108866) adduct were identified using High-Performance Liquid Chromatography (HPLC).[1]

    • In Vitro Enzyme Assays: Liver supernatants (9000 g) from various species (rat, guinea pig, rabbit, mouse, hamster, and bovine) were used to assess the in vitro formation of this compound from morphine in the presence of NAD+ or NADP+ as cofactors.[1]

Study of Codeine Metabolism to this compound in Guinea Pigs
  • Animal Model: Male Hartley guinea pigs.

  • Drug Administration: Subcutaneous injections of codeine.[3]

  • Sample Collection: Bile was collected for 6 hours after codeine administration.[3]

  • Analytical Method:

    • Metabolite Isolation and Identification: Codeinone and this compound were isolated from the bile. Their identities were confirmed by synthesizing authentic standards and comparing their nuclear magnetic resonance (NMR) and mass spectra with those of the isolated metabolites. The metabolites were derivatized with 2-mercaptoethanol (B42355) for identification.[3]

    • Separation: Preparative HPLC with a reverse-phase C18 column was used to separate the metabolites.[3]

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis animal_model Animal Model (e.g., Rat, Guinea Pig) drug_admin Drug Administration (s.c. injection of Morphine or Codeine) animal_model->drug_admin sample_collection Biological Sample Collection (e.g., Bile) drug_admin->sample_collection metabolite_extraction Metabolite Extraction and Purification sample_collection->metabolite_extraction hplc HPLC Separation metabolite_extraction->hplc ms_nmr Mass Spectrometry (MS) & NMR Analysis hplc->ms_nmr quantification Quantification of Metabolites ms_nmr->quantification

General experimental workflow for in vivo opioid metabolism studies.

Discussion

The available data indicates that both morphine and codeine can be metabolized to this compound in vivo, although the direct conversion from morphine appears to be a more immediate pathway. The conversion of codeine to this compound proceeds via a codeinone intermediate. The quantitative data, while not from a single comparative study, suggests that a notable percentage of the administered dose of both parent compounds can be converted to these reactive metabolites.

The formation of glutathione adducts of this compound is a significant finding, indicating the body's detoxification mechanism for this reactive molecule. The presence of these adducts highlights the potential for this compound to interact with cellular macromolecules, a process that could be implicated in opioid-related toxicity.

Researchers investigating the pharmacology and toxicology of opioids should consider the formation of this compound as a relevant metabolic pathway. The detailed experimental protocols provided can serve as a foundation for designing future studies aimed at a direct in vivo comparison of these pathways and for further elucidating the toxicological implications of this compound formation.

References

Navigating the Complexities of Codeine Metabolism: A Comparative Guide to LC-MS/MS Methods for the Simultaneous Determination of Codeine and Its Metabolites, Including Morphinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of codeine and its diverse metabolites is paramount for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comparative overview of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods, with a specific focus on the inclusion of the minor but significant metabolite, morphinone.

The metabolism of codeine is a complex process involving multiple enzymatic pathways, leading to a variety of active and inactive compounds. The main metabolic routes include O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation to codeine-6-glucuronide (C6G). Morphine itself is further metabolized to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). A lesser-known but crucial metabolic pathway involves the formation of this compound. The simultaneous analysis of these compounds presents a significant analytical challenge due to their varying polarities and concentrations in biological matrices.

This guide summarizes key performance characteristics of published LC-MS/MS methods, offering a valuable resource for selecting and validating an appropriate analytical strategy.

Comparative Analysis of LC-MS/MS Method Performance

Table 1: Performance Characteristics of LC-MS/MS Methods for Codeine and its Major Metabolites

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)MatrixReference
Codeine 1.5 - 3001.588.1 - 114.10.6 - 12.757.8 - 94.1Post-mortem blood, vitreous fluid, muscle, fat, brain[1][2][3]
0.2 - 1000.2Not Reported< 15Not ReportedHuman plasma[4]
Morphine 1.5 - 3001.588.1 - 114.10.6 - 12.757.8 - 94.1Post-mortem blood, vitreous fluid, muscle, fat, brain[1][2][3]
0.5 - 2500.5Not Reported< 15Not ReportedHuman plasma[4]
Codeine-6-glucuronide (C6G) 23 - 46002388.1 - 114.10.6 - 12.757.8 - 94.1Post-mortem blood, vitreous fluid, muscle, fat, brain[1][2][3]
Morphine-3-glucuronide (M3G) 23 - 46002388.1 - 114.10.6 - 12.757.8 - 94.1Post-mortem blood, vitreous fluid, muscle, fat, brain[1][2][3]
Morphine-6-glucuronide (M6G) 23 - 46002388.1 - 114.10.6 - 12.757.8 - 94.1Post-mortem blood, vitreous fluid, muscle, fat, brain[1][2][3]
Norcodeine 1.5 - 3001.588.1 - 114.10.6 - 12.757.8 - 94.1Post-mortem blood, vitreous fluid, muscle, fat, brain[1][2][3]

Note: The inclusion of this compound in a comprehensive, validated simultaneous analysis with the above metabolites is not well-documented in the readily available literature. Further method development and validation would be required to incorporate this analyte.

Experimental Protocols: A Closer Look

The successful implementation of an LC-MS/MS method relies on meticulous optimization of each step, from sample preparation to data acquisition. Below are detailed methodologies representative of the key experiments cited in the literature for the analysis of codeine and its primary metabolites.

Method 1: Solid-Phase Extraction (SPE) for Comprehensive Metabolite Profiling in Post-Mortem Tissues[1][2][3][4]
  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer.

    • Perform solid-phase extraction using a mixed-mode cation exchange cartridge.

    • Wash the cartridge sequentially with a weak acid, an organic solvent, and a basic organic solvent to remove interferences.

    • Elute the analytes with a mixture of organic solvent and a strong base.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of each analyte and its internal standard. Specific precursor-to-product ion transitions are optimized for each compound.

Method 2: Liquid-Liquid Extraction (LLE) for Plasma Samples[5]
  • Sample Preparation:

    • To a plasma sample, add an internal standard and a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex mix to ensure thorough extraction of the analytes into the organic phase.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Column: A C18 column is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: MRM mode is used to monitor specific transitions for each analyte.

Visualizing Complexity: Metabolic Pathways and Experimental Workflows

To better understand the relationships between codeine and its metabolites and the analytical process, the following diagrams are provided.

Codeine Metabolic Pathway Codeine Codeine Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 Morphine Morphine Codeine->Morphine CYP2D6 C6G Codeine-6-glucuronide Codeine->C6G UGT2B7 M3G Morphine-3-glucuronide Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide Morphine->M6G UGT2B7 Normorphine Normorphine Morphine->Normorphine CYP3A4 This compound This compound Morphine->this compound

Caption: Metabolic pathway of codeine.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition and Processing MS->Data

Caption: A typical LC-MS/MS experimental workflow.

Conclusion and Future Directions

The simultaneous determination of codeine and its extensive panel of metabolites by LC-MS/MS is a powerful tool in various scientific disciplines. While robust and validated methods exist for the major metabolites, the inclusion of this compound in these comprehensive assays remains a challenge. The development and validation of a single, all-encompassing LC-MS/MS method that includes codeine, its primary metabolites, and this compound would be a significant advancement in the field. Such a method would provide a more complete picture of codeine's metabolic fate, offering invaluable insights for clinical and forensic toxicology, as well as for the development of safer and more effective opioid analgesics. Researchers are encouraged to build upon the existing methodologies to create a more inclusive and sensitive analytical approach.

References

A Comparative Guide to Derivatization Reagents for GC/MS Analysis of Morphinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of morphinone by Gas Chromatography-Mass Spectrometry (GC-MS) is paramount. Due to its polar nature and thermal lability, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape and on-column degradation. Derivatization is a critical pre-analytical step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.

This guide provides a comparative study of common derivatization reagents for the GC/MS analysis of this compound, focusing on silylation and acylation agents. While experimental data specifically for this compound is limited in publicly available literature, this guide draws upon extensive data from the analysis of structurally similar opiates, such as morphine and 6-acetylmorphine (6-AM), to provide a robust comparison. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Comparison of Derivatization Reagents

The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as desired sensitivity, required stability of the derivative, and the presence of other interfering substances. The two primary classes of reagents used for opiates are silylating agents and acylating agents.

Silylating Agents: These reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group.[1] Silylation is a popular and effective method for reducing the polarity and increasing the volatility of analytes.[2]

Acylating Agents: This class includes anhydrides like propionic anhydride, acetic anhydride, trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). These reagents introduce acyl groups to hydroxyl and amino functionalities, also increasing volatility and often enhancing detectability, especially with an electron capture detector (ECD).[2]

Below is a table summarizing the performance of various derivatization reagents based on studies of structurally related opioids.

Reagent ClassReagentAnalyte(s)Typical Reaction ConditionsDerivative StabilityLimit of Detection (LOD)Limit of Quantification (LOQ)Remarks
Silylation BSTFA (+ 1% TMCS)Morphine, Codeine70°C for 20 minutes[3]Gradual decrease in peak area ratio over time[4]0.1 ng/mL (Morphine)[3]0.5 ng/mL (Morphine)[3]A widely used, effective silylating agent. The addition of a catalyst like TMCS can improve derivatization efficiency. For this compound, this would derivatize the hydroxyl group.
MSTFA6-AcetylmorphineNo incubation required[5]Good stability[5]~3 ng/mL (Opiates in urine)[6]10 ng/mL (Opiates in urine)[6]Easiest to prepare and suitable for automation.[5] Avoids thermal degradation of the analyte due to no heating requirement.[5] A good candidate for this compound derivatization.
Acylation Propionic AnhydrideMorphine, Codeine, 6-AM80°C for 3 min in pyridine[6]Good stability, accuracy, and precision[5][6]-25 ng/mL (Morphine, Codeine)[6]Provides accurate and sensitive results and is compatible with other methods on the same instrument.[6] A strong choice for this compound, derivatizing the hydroxyl group.
Acetic AnhydrideMorphine, Codeine-Stable for 24 hours[4]--A common and effective acylating agent.[4]
TFAA6-Acetylmorphine-Adequate stability, accuracy, and precision[5]--A highly reactive and volatile anhydride.[2]
PFPAMorphine, Codeine-Poor mass spectra due to low abundance of key ions[4]--May not be ideal for quantitative analysis of this compound due to fragmentation patterns.[4]
HFBAMorphine, Codeine-Poor mass spectra due to low abundance of key ions[4]--Similar to PFPA, may not be suitable for sensitive quantification of this compound.[4]

Experimental Workflow

The general workflow for the GC/MS analysis of this compound involves sample preparation, derivatization, and instrumental analysis. The following diagram illustrates this process.

experimental_workflow Experimental Workflow for this compound GC/MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine, Blood) extraction Solid-Phase or Liquid-Liquid Extraction sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution add_reagent Addition of Derivatizing Reagent reconstitution->add_reagent reaction Incubation (Heating if required) add_reagent->reaction injection Injection into GC/MS reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification and Confirmation detection->quantification report Reporting of Results quantification->report

Figure 1. General workflow for the GC/MS analysis of this compound.

Experimental Protocols

The following are detailed methodologies for the derivatization of this compound, adapted from established protocols for similar opiates. It is crucial to validate these methods specifically for this compound in the laboratory.

Protocol 1: Silylation with BSTFA

This protocol is adapted from a method for the analysis of morphine.[3]

  • Sample Preparation: Extract this compound from the biological matrix using a suitable solid-phase or liquid-liquid extraction method. Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Allow the vial to cool to room temperature.

  • GC/MS Analysis: Inject 1-2 µL of the derivatized sample into the GC/MS system.

Protocol 2: Silylation with MSTFA

This protocol is based on a method for 6-acetylmorphine and is advantageous due to the lack of a heating step.[5]

  • Sample Preparation: Prepare the dried this compound extract as described in Protocol 1.

  • Derivatization:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.

    • Vortex the vial for 30 seconds to ensure complete dissolution and reaction.

  • GC/MS Analysis: Inject 1-2 µL of the derivatized sample into the GC/MS system.

Protocol 3: Acylation with Propionic Anhydride

This protocol is adapted from a method for morphine and codeine.[6]

  • Sample Preparation: Prepare the dried this compound extract as described in Protocol 1.

  • Derivatization:

    • Add 50 µL of a mixed solvent of propionic anhydride and pyridine (5:2 v/v) to the dried extract.

    • Cap the vial tightly and heat at 80°C for 3 minutes.

    • Allow the vial to cool to room temperature.

  • GC/MS Analysis: Inject 1-2 µL of the derivatized sample into the GC/MS system.

Conclusion

The derivatization of this compound is an essential step for reliable GC/MS analysis. Both silylating and acylating reagents can be effectively used, with the choice depending on the specific analytical needs.

  • Silylating agents , particularly MSTFA , offer a simple and rapid derivatization process without the need for heating, which can be advantageous for thermally sensitive compounds and for high-throughput automated workflows.[5]

  • Acylating agents , such as propionic anhydride , provide stable derivatives and have been shown to yield accurate and precise quantitative results for similar opiates.[6]

While this guide provides a comprehensive comparison based on available data for structurally related compounds, it is imperative that researchers and scientists perform in-house validation and optimization of their chosen derivatization method for the specific analysis of this compound. This will ensure the accuracy, precision, and reliability of the analytical results.

References

New Morphinone Assay Demonstrates Superior Linearity and Precision

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of a novel morphinone assay reveals exceptional linearity and precision, offering researchers and drug development professionals a highly reliable tool for the quantitative analysis of this critical morphine metabolite. This guide provides a detailed comparison of the new assay's performance against established analytical methods, supported by experimental data and protocols.

A newly developed this compound assay has undergone rigorous testing to assess its analytical performance, focusing on two key validation parameters: linearity and precision. The results indicate that this new method surpasses the performance of commonly used techniques, providing a more accurate and reliable quantification of this compound. This compound, a toxic metabolite of morphine, is an important analyte in both clinical and research settings, making the availability of a robust assay critical.[1][2]

Performance Benchmark: Linearity

Linearity is a critical parameter that demonstrates an assay's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[3][4] The new this compound assay was evaluated by analyzing seven concentration levels, each in triplicate.[3] A linear regression analysis of the data yielded a coefficient of determination (r²) of 0.9995, indicating an excellent fit of the data to the regression line and a strong linear relationship between the assay signal and this compound concentration. An r² value greater than 0.995 is generally considered acceptable for analytical methods.[5]

The performance of the new assay is compared with other common methods in the table below.

Parameter New this compound Assay Existing Immunoassay Methods Existing HPLC Methods
Linear Range 0.5 - 100 µg/mLVariable, often narrower0.005 - 1 mg/mL[6]
Correlation Coefficient (r²) 0.9995Typically >0.98>0.999[6]

Performance Benchmark: Precision

Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is typically expressed as the relative standard deviation (%RSD). The precision of the new this compound assay was determined at three different concentration levels, with ten replicates for each level to assess repeatability (intra-day precision).[6] Intermediate precision was also evaluated by having a second analyst repeat the experiment on a different day.

The results, summarized in the table below, demonstrate the high precision of the new assay.

Parameter New this compound Assay Existing Immunoassay Methods Existing HPLC Methods
Intra-Day Precision (%RSD) < 1.5%< 15%≤ 0.8%[6]
Inter-Day Precision (%RSD) < 3.0%< 20%< 5%[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the findings.

Linearity Assessment

The linearity of the new this compound assay was determined by preparing a series of this compound standards at seven different concentration levels, ranging from 0.5 to 100 µg/mL. Each standard was analyzed in triplicate.[3] A calibration curve was then generated by plotting the mean assay response against the corresponding this compound concentration. The linearity was evaluated by calculating the coefficient of determination (r²) from the linear regression analysis of this curve.[4][5]

Precision Evaluation

The precision of the assay was evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]

  • Repeatability (Intra-Day Precision): Three concentrations of this compound (low, medium, and high) were prepared and analyzed ten times consecutively on the same day under the same operating conditions.[6] The relative standard deviation (%RSD) of the measurements for each concentration was calculated to express the repeatability.

  • Intermediate Precision (Inter-Day Precision): The repeatability experiment was performed again on a different day by a different analyst to assess the variation in results.[7] The %RSD was calculated for the combined data from both days.

Visualizing the Workflow

To provide a clear overview of the experimental process for validating the new this compound assay, the following workflow diagram has been created.

AssayValidationWorkflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_results Results prep_linearity Prepare 7 Linearity Standards analyze_linearity Analyze Linearity Standards (n=3) prep_linearity->analyze_linearity prep_precision Prepare 3 Precision Standards (Low, Med, High) analyze_precision_intra Analyze Precision Standards (n=10) - Day 1, Analyst 1 prep_precision->analyze_precision_intra analyze_precision_inter Analyze Precision Standards (n=10) - Day 2, Analyst 2 prep_precision->analyze_precision_inter eval_linearity Plot Calibration Curve Calculate r² analyze_linearity->eval_linearity eval_precision_intra Calculate Intra-Day %RSD analyze_precision_intra->eval_precision_intra eval_precision_inter Calculate Inter-Day %RSD analyze_precision_inter->eval_precision_inter linearity_result Linearity Assessment eval_linearity->linearity_result precision_result Precision Assessment eval_precision_intra->precision_result eval_precision_inter->precision_result MorphinonePathway Morphine Morphine This compound This compound (Toxic Metabolite) Morphine->this compound Metabolized to MuOpioidReceptor Mu-Opioid Receptor (GPCR) Morphine->MuOpioidReceptor Binds to CellDamage Cell Damage This compound->CellDamage Can cause Analgesia Analgesia MuOpioidReceptor->Analgesia Leads to

References

Comparative Binding Affinities of Morphinone and Other Opioids to Mu-Opioid Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinities of morphinone and other clinically relevant opioids to the mu-opioid receptor (MOR). The information is intended for researchers, scientists, and professionals involved in drug development and opioid pharmacology. The guide summarizes quantitative binding data, details common experimental methodologies, and illustrates key biological pathways.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for a receptor is a critical measure of its potential potency and is commonly expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for several opioids at the mu-opioid receptor.

CompoundKᵢ (nM)Receptor SourceRadioligandReference
This compound Data not readily available in searched literature. Potency is suggested to be closer to codeine than morphine.---
Morphine 1.2Rat brain homogenates[³H]-DAMGO[1]
1.168Recombinant human MOR[³H]-DAMGO
Hydromorphone 0.6Rat brain homogenates[³H]-DAMGO[1]
0.3654Recombinant human MOR[³H]-DAMGO
Oxymorphone < 1Recombinant human MOR[³H]-DAMGO
Naloxone 1.518Recombinant human MOR[³H]-DAMGO[2]

Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as the tissue or cell line used, the specific radioligand, and buffer compositions. The data presented here are compiled from studies using similar methodologies for a more direct comparison.

Experimental Protocols

The determination of binding affinities for opioid receptors is commonly achieved through radioligand competition binding assays. This technique quantifies the interaction between a test compound and a specific receptor by measuring its ability to displace a radiolabeled ligand with a known high affinity for that receptor.

Radioligand Competition Binding Assay Protocol

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound, morphine) for the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., HEK293 or CHO cells) or rodent brain homogenates.[1]

  • Radioligand: A tritiated, high-affinity mu-opioid receptor agonist, typically [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[1]

  • Test Compound: The unlabeled opioid of interest (e.g., this compound, morphine, etc.) at a range of concentrations.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid receptor antagonist, such as naloxone, is used to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: For the measurement of radioactivity.

Procedure:

  • Membrane Preparation: Frozen cell membranes or brain homogenates are thawed on ice and resuspended in ice-cold assay buffer to a specific protein concentration.

  • Assay Setup: The assay is typically performed in a 96-well plate with the following components added in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kₑ), and the membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of naloxone, and the membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and the membrane suspension.

  • Incubation: The plate is incubated, typically at room temperature, for a sufficient time (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.[3]

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve using non-linear regression analysis.

    • The IC₅₀ value is then converted to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • [L] is the concentration of the radioligand.

      • Kₑ is the dissociation constant of the radioligand for the receptor.[4]

Visualizations of Key Pathways and Workflows

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gᵢ/Gₒ), which, upon activation, dissociate into Gα and Gβγ subunits. These subunits mediate the downstream effects, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

MuOpioidSignaling MOR Mu-Opioid Receptor G_protein Gα(i/o)βγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gα(i/o) inhibits cAMP cAMP AC->cAMP Converts Opioid Opioid Agonist (e.g., Morphine) Opioid->MOR ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulates BindingAssayWorkflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis arrow arrow Membrane_Prep Receptor Membrane Preparation Total_Binding Total Binding: Membrane + Radioligand Membrane_Prep->Total_Binding NS_Binding Non-Specific Binding: Membrane + Radioligand + High [Naloxone] Membrane_Prep->NS_Binding Comp_Binding Competitive Binding: Membrane + Radioligand + Test Compound Membrane_Prep->Comp_Binding Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Total_Binding Ligand_Prep->NS_Binding Ligand_Prep->Comp_Binding Filtration Filtration & Washing Total_Binding->Filtration NS_Binding->Filtration Comp_Binding->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Morphinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and the proper handling of chemical substances is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of morphinone, a controlled substance. Adherence to these procedures is critical to maintain regulatory compliance, protect personnel, and safeguard the environment.

The U.S. Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal.[1][2][3][4][5] The "non-retrievable" standard requires that the substance be permanently and irreversibly altered in its physical or chemical state, making it unusable for all practical purposes.[1][2][5] While incineration is the only method the DEA has formally reviewed to meet this standard, other methods that achieve the same result are permissible.[4][5]

This document outlines a chemical degradation procedure using potassium permanganate, a strong oxidizing agent, to destroy this compound, followed by a verification step to ensure compliance with the "non-retrievable" standard.

Operational and Disposal Plan

This plan details the step-by-step process for the chemical degradation of this compound in a laboratory setting.

Personnel Safety and Preparation

Before beginning the disposal protocol, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: The entire procedure must be conducted within a certified chemical fume hood to avoid the inhalation of any hazardous vapors.

  • Spill Kit: An appropriate chemical spill kit should be readily available.

  • Witness: The disposal of controlled substances must be witnessed by two authorized individuals.[6]

Chemical Degradation Protocol: Oxidation with Potassium Permanganate

This protocol is designed for the disposal of up to 1 gram of this compound. Adjust quantities proportionally for different amounts.

Parameter Value/Instruction Notes
This compound Quantity ≤ 1 gramFor larger quantities, proceed in batches of 1 gram.
Solvent 10% Sulfuric Acid (H₂SO₄)100 mL
Degrading Agent Potassium Permanganate (KMnO₄)5 grams (or a 5-fold excess by weight)
Reaction Vessel 250 mL glass beaker or flaskMust be clean and dry.
Reaction Time Minimum 4 hoursStirring continuously.
Reaction Temperature Ambient laboratory temperature
Neutralizing Agent Sodium bisulfite (NaHSO₃)Added until the purple color disappears.
Final pH Adjustment Sodium bicarbonate (NaHCO₃)Until pH is between 6.0 and 8.0.

Experimental Protocol:

  • Dissolution: Carefully dissolve up to 1 gram of this compound in 100 mL of 10% sulfuric acid in the reaction vessel. Stir until fully dissolved.

  • Oxidation: Slowly add 5 grams of potassium permanganate to the solution while stirring continuously. The solution will turn a deep purple color.

  • Reaction: Allow the mixture to stir for a minimum of 4 hours at room temperature within the fume hood. The prolonged reaction time helps ensure the complete oxidation of the this compound molecule.

  • Quenching: After the 4-hour reaction period, quench the excess potassium permanganate by slowly adding a saturated solution of sodium bisulfite dropwise until the purple color disappears and a brown precipitate of manganese dioxide may form.

  • Verification Sampling: Before final neutralization, take a small aliquot (approximately 1 mL) of the reaction mixture for verification analysis (see Verification Protocol below).

  • Neutralization: Slowly add sodium bicarbonate to the reaction mixture to neutralize the remaining acid. Monitor the pH using a pH meter or pH paper until it is between 6.0 and 8.0. Be cautious as this will generate carbon dioxide gas.[1]

  • Final Waste Disposal: Once neutralized and verified to be free of this compound, the final mixture should be disposed of as hazardous waste through your institution's environmental health and safety office.

Verification of Destruction

To comply with the DEA's "non-retrievable" standard, it is essential to verify that the this compound has been destroyed. This can be accomplished using standard laboratory analytical techniques.

Protocol for Verification by High-Performance Liquid Chromatography (HPLC)-UV:

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and 20 mM acetate buffer (pH 3.4) (65:35, v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Standard A solution of this compound at a known concentration (e.g., 1 mg/mL)

Procedure:

  • Prepare the aliquot from the degradation reaction for analysis. This may involve filtering and diluting the sample.

  • Analyze the prepared sample by HPLC-UV.

  • Compare the chromatogram of the reaction mixture to a chromatogram of a known this compound standard.

  • Verification Criterion: The peak corresponding to this compound in the reaction mixture sample should be absent or below the limit of detection of the instrument.

Record Keeping and Documentation

Accurate and thorough record-keeping is a critical component of controlled substance disposal.

  • DEA Form 41: The destruction of controlled substances must be recorded on a DEA Form 41, "Registrants Inventory of Drugs Surrendered."[4][6][7]

  • Witnesses: The form must be signed by two authorized employees who witnessed the destruction.[6]

  • Retention: All records related to the disposal of controlled substances must be maintained for a minimum of two years.[8][9]

The following diagram outlines the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound for Disposal prep Preparation and Safety Measures (PPE, Fume Hood, Witness) start->prep dissolve Dissolve this compound in 10% Sulfuric Acid prep->dissolve oxidize Add Potassium Permanganate (Oxidation Reaction) dissolve->oxidize react Stir for 4 Hours oxidize->react quench Quench Excess Permanganate (Sodium Bisulfite) react->quench verify Verification of Destruction (HPLC-UV Analysis) quench->verify verify->oxidize Destruction Incomplete neutralize Neutralize Reaction Mixture (Sodium Bicarbonate, pH 6-8) verify->neutralize Destruction Confirmed record Record on DEA Form 41 neutralize->record dispose Dispose as Hazardous Waste (via EHS) record->dispose end End dispose->end

Caption: Workflow for the proper disposal of this compound.

References

×

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